Product packaging for Diethyl 5-ethylpyridine-2,3-dicarboxylate(Cat. No.:CAS No. 105151-39-1)

Diethyl 5-ethylpyridine-2,3-dicarboxylate

Cat. No.: B195267
CAS No.: 105151-39-1
M. Wt: 251.28 g/mol
InChI Key: VSPXTWXXNZJEHM-UHFFFAOYSA-N
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Description

a reagent for the preparation of midazolinylpyridinecarboxylic acid from pyridinedicarboxylate and aminobutyramide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B195267 Diethyl 5-ethylpyridine-2,3-dicarboxylate CAS No. 105151-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 5-ethylpyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-4-9-7-10(12(15)17-5-2)11(14-8-9)13(16)18-6-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPXTWXXNZJEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446158
Record name Diethyl 5-ethylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105151-39-1
Record name Diethyl 5-ethylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diethyl 5-ethylpyridine-2,3-dicarboxylate structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key organic intermediate. The document details its synthesis, structural properties, and significant applications, with a focus on data presentation and experimental methodologies.

Core Properties

This compound is a substituted pyridine derivative with significant utility in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C13H17NO4[3][4]
Molecular Weight 251.28 g/mol [2][4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 320-325°C at 760 mmHg[2]
Density 1.126 g/cm³ at 25°C[2]
Flash Point 147.8°C[2]
Solubility Soluble in ethanol, methanol, and most organic solvents.[2]

Synthesis Protocols

The synthesis of this compound is most commonly achieved through a cyclization reaction. The following section details a prevalent and efficient synthesis method.

Synthesis via Claisen Condensation and Cyclization

A widely adopted method involves a two-step process starting with the Claisen condensation to form an intermediate, followed by a cyclization reaction.[1]

Experimental Workflow:

cluster_0 Step 1: Synthesis of Diethyl 2-chloro-3-oxo-succinate (M1) cluster_1 Step 2: Synthesis of this compound Diethyl Oxalate Diethyl Oxalate Claisen Condensation Claisen Condensation Diethyl Oxalate->Claisen Condensation Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Claisen Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Claisen Condensation Catalyst M1 Diethyl 2-chloro-3-oxo-succinate (M1) Claisen Condensation->M1 M1_ref M1 Cyclization Cyclization M1_ref->Cyclization 2-Ethyl Acrolein 2-Ethyl Acrolein 2-Ethyl Acrolein->Cyclization Ammonium Acetate Ammonium Acetate Ammonium Acetate->Cyclization Nitrogen Source Final Product This compound Cyclization->Final Product

Figure 1: Synthesis workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of Diethyl 2-chloro-3-oxo-succinate (M1) [1]

  • A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with sodium ethoxide (11.7 g, 0.170 mol) and toluene (65.0 mL).

  • The mixture is stirred at room temperature for 45 minutes.

  • Diethyl oxalate (17.7 g, 0.121 mol) is added over 1 hour, maintaining the temperature between 25-40 °C.

  • After stirring for another 30 minutes, the mixture is cooled to 25 °C.

  • Ethyl chloroacetate (12.4 g, 0.101 mol) is added over 2 hours, keeping the temperature at 32-35 °C for 3 hours.

  • Ice-water (20 mL) and hydrochloric acid (30 %, 22.1 g, 0.181 mol) are added.

  • The organic phase is separated, dried, filtered, and concentrated to yield Diethyl 2-chloro-3-oxo-succinate (M1) as a red liquid.

Step 2: Synthesis of this compound [1]

  • A four-necked flask is charged with ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL) and heated to 80 °C.

  • A mixture of M1 (26.9 g, 0.099 mol) and 2-ethyl acrolein (10.1 g, 0.119 mol) is added.

  • The reaction is maintained at 80 °C for 5 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in toluene (60 mL) and washed with water (10 mL × 2) until neutral.

  • The organic phase is dried, filtered, and concentrated to yield the final product.

Reaction Parameters and Yield:

ParameterValue
Molar Ratio (M1:2-ethyl acrolein:Ammonium Acetate) 1:1.2:2.5
Reaction Temperature 80 °C
Reaction Time 5 hours
Solvent Ethanol
Yield 96.8%

Structural Analysis

The structure of this compound has been confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals confirming the molecular structure.

Chemical Shift (δ)MultiplicityIntegrationAssignment
1.30t, J = 7.5 Hz3H-CH₂CH₃ (ethyl group at position 5)
1.36-1.44m6H-COOCH₂CH₃ (ester groups)
2.76q, J = 7.5 Hz2H-CH₂ CH₃ (ethyl group at position 5)
4.33-4.52m4H-COOCH₂ CH₃ (ester groups)
7.96s1HPyridine ring proton
8.60s1HPyridine ring proton
Solvent: CDCl₃, Frequency: 300 MHz[1]

Applications and Biological Significance

This compound is a crucial intermediate in the synthesis of various commercial products, particularly in the agrochemical industry.

Primary Application:

The most significant application of this compound is as a precursor for the synthesis of imidazolinone herbicides, such as imazethapyr.[1] The pyridine ring and the dicarboxylate functionalities are essential for the construction of the final herbicide molecule.

Logical Relationship for Imazethapyr Synthesis:

Start This compound Intermediate Multi-step Chemical Transformation Start->Intermediate Precursor End Imazethapyr Intermediate->End Yields

References

Diethyl 5-ethylpyridine-2,3-dicarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties, Reactivity, and Synthetic Utility of a Key Intermediate in Pharmaceutical and Agrochemical Development.

Abstract

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a substituted pyridine derivative of significant interest in organic synthesis. It serves as a crucial building block, particularly in the agrochemical industry as a primary precursor to the imidazolinone class of herbicides, including imazethapyr.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its synthesis and subsequent utilization. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[4] It is characterized by its solubility in common organic solvents and limited solubility in water. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C13H17NO4[4]
Molecular Weight 251.28 g/mol [4]
Appearance Colorless to pale yellow liquid/oil[4][5]
Boiling Point 320-325°C at 760 mmHg; 180-190°C at 5-7 Torr[4][6]
Density 1.126 g/cm³ at 25°C[4]
Flash Point 147.8°C[4]
Solubility Soluble in ethanol, methanol, acetone, dichloromethane, ethyl acetate; limited solubility in water.[4][7]
pKa (Predicted) -0.20 ± 0.10[6][8]
Storage Temperature 2-8°C[4][5]

Spectroscopic Data

Structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum provides characteristic signals that correspond to the protons in the molecule.

¹H NMR (CDCl₃, 300 MHz) δ: [1][9]

  • 8.60 (s, 1H): Proton on the pyridine ring (position 6).

  • 7.96 (s, 1H): Proton on the pyridine ring (position 4).

  • 4.33-4.52 (m, 4H): Methylene protons of the two ethyl ester groups (-OCH₂CH₃).

  • 2.76 (q, J = 7.5 Hz, 2H): Methylene protons of the ethyl group at position 5 (-CH₂CH₃).

  • 1.36-1.44 (m, 6H): Methyl protons of the two ethyl ester groups (-OCH₂CH₃).

  • 1.30 (t, J = 7.5 Hz, 3H): Methyl protons of the ethyl group at position 5 (-CH₂CH₃).

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the two diethyl ester functional groups and the pyridine ring.

Hydrolysis

The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-ethylpyridine-2,3-dicarboxylic acid. This reaction is a common transformation in the synthesis of derivatives where the carboxylic acid moieties are required. Base-catalyzed hydrolysis (saponification) is often employed, followed by acidification to precipitate the dicarboxylic acid.[10][11]

Amidation and Cyclization

A key reaction of this compound is its condensation with amines to form amides, which can then undergo cyclization. This reactivity is central to its use in the synthesis of imidazolinone herbicides. For instance, the reaction with 2-amino-2,3-dimethylbutyramide in the presence of a strong base like potassium tert-butylate leads to the formation of the imidazolinone ring system of imazethapyr.[9]

Synthesis Reaction Mechanism

The synthesis of this compound often follows a modified Knoevenagel-Fries reaction mechanism.[9] In a common synthetic route, diethyl 2-chloro-3-oxo-succinate is reacted with 2-ethyl acrolein in the presence of a nitrogen source, such as ammonium acetate. The ammonium acetate provides the nitrogen atom for the pyridine ring.[1][9]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common synthetic routes.

Synthesis from Diethyl 2-chloro-3-oxo-succinate and 2-Ethyl Acrolein

This method utilizes ammonium acetate as the nitrogen source and is reported to have high yields.[1]

Materials:

  • Diethyl 2-chloro-3-oxo-succinate (M1)

  • 2-Ethyl acrolein

  • Ammonium acetate

  • Absolute ethanol

  • Toluene

  • Water

Procedure:

  • A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with ammonium acetate (0.248 mol) and absolute ethanol (70 mL).

  • The mixture is heated to 80°C.

  • A mixture of diethyl 2-chloro-3-oxo-succinate (0.099 mol) and 2-ethyl acrolein (0.119 mol) is added to the heated solution.

  • The reaction is maintained at 80°C for 5 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in toluene (60 mL) and washed with water (2 x 10 mL) until neutral.

  • The organic phase is dried, filtered, and concentrated to yield this compound as a dark brown liquid. The reported yield for this method is up to 96.5%.[1]

Synthesis from Diethyl 1-amino-1,2-ethylenedicarboxylate and α-Ethylacrolein

This alternative route involves the reaction of an enamine with an α,β-unsaturated aldehyde.[12]

Materials:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate

  • α-Ethylacrolein (2-ethyl acrolein)

  • n-Butanol

  • p-Toluenesulfonic acid

  • Silica gel

  • Chloroform

  • Methanol

Procedure:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate (1.7 g) and α-ethylacrolein (0.84 g) are dissolved in n-butanol (10 mL).

  • p-Toluenesulfonic acid (35 mg) is added to the solution.

  • The mixture is refluxed for 15 hours.

  • After cooling, the solvent is distilled off under reduced pressure.

  • The residue is purified by silica gel column chromatography, eluting with a chloroform/methanol gradient (1:0 to 1:0.01), to give this compound. The reported yield is 84.6%.[12]

Applications in Drug Development and Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of agrochemicals, specifically imidazolinone herbicides.[1] It is a direct precursor to imazethapyr, a broad-spectrum herbicide used for the control of a variety of weeds.[3] The synthesis of imazethapyr involves the reaction of this compound with 2-amino-2,3-dimethylbutyramide.[9]

Beyond agrochemicals, its structural motif makes it a valuable building block for the synthesis of various heterocyclic compounds, with potential applications in pharmaceutical and materials science research.[4]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated area or a fume hood.[4] Avoid contact with skin and eyes. In case of accidental exposure, rinse the affected area immediately with plenty of water and seek medical advice.[4]

Store the compound in tightly closed containers under an inert atmosphere, protected from moisture and direct sunlight.[4] The recommended storage temperature is 2-8°C.[4]

Visualized Experimental Workflow

As information regarding the direct involvement of this compound in biological signaling pathways is not available, a diagram of a key experimental workflow, its synthesis, is provided below.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product R1 Diethyl 2-chloro-3-oxo-succinate P3 Add mixture of Reactants 1 & 2 R1->P3 R2 2-Ethyl Acrolein R2->P3 R3 Ammonium Acetate P1 Charge flask with Ammonium Acetate and Ethanol R3->P1 R4 Ethanol (Solvent) R4->P1 P2 Heat to 80°C P1->P2 P2->P3 P4 Maintain at 80°C for 5 hours P3->P4 W1 Remove solvent (reduced pressure) P4->W1 W2 Dissolve residue in Toluene W1->W2 W3 Wash with water until neutral W2->W3 W4 Dry and filter organic phase W3->W4 W5 Concentrate to yield final product W4->W5 FP This compound W5->FP

Caption: Synthesis workflow for this compound.

The following diagram illustrates the logical relationship in the synthesis of Imazethapyr, a key application of the title compound.

G cluster_reactants Starting Materials cluster_reaction Condensation & Cyclization cluster_product Final Product SM1 This compound RC Reaction at 80°C SM1->RC SM2 2-Amino-2,3-dimethylbutyramide SM2->RC SM3 Potassium tert-butylate (Base) SM3->RC SM4 Toluene (Solvent) SM4->RC FP Imazethapyr RC->FP

Caption: Synthesis of Imazethapyr from this compound.

References

Spectroscopic Analysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for Diethyl 5-ethylpyridine-2,3-dicarboxylate. This key organic intermediate is utilized in the synthesis of various pharmaceutical and agrochemical compounds. A comprehensive understanding of its structure and spectral characteristics is crucial for quality control and reaction monitoring. This document presents the proton NMR data in a clear, tabular format, details the experimental protocol for data acquisition, and includes a visual representation of the molecule with assigned proton signals.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
H-68.60Singlet-1H
H-47.96Singlet-1H
-OCH₂CH₃ (C2 & C3 esters)4.33-4.52Multiplet-4H
-CH₂CH₃ (C5 ethyl)2.76Quartet7.52H
-OCH₂CH₃ (C2 & C3 esters)1.36-1.44Multiplet-6H
-CH₂CH₃ (C5 ethyl)1.30Triplet7.53H

Experimental Protocol

The ¹H NMR spectrum was acquired using a Mercury 300 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (CDCl₃).[1] The spectrum was referenced to the residual solvent peak of CHCl₃ at 7.26 ppm. The data was processed to obtain the chemical shifts, multiplicities, coupling constants, and integration values presented above.

Molecular Structure and Signal Assignment

The chemical structure of this compound consists of a pyridine ring substituted with two diethyl carboxylate groups at positions 2 and 3, and an ethyl group at position 5. The following diagram illustrates the molecular structure and the assignment of the proton signals observed in the ¹H NMR spectrum.

References

Technical Guide: Physical Properties of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] It serves as a crucial building block in the synthesis of more complex molecules, including certain herbicides.[2] A thorough understanding of its physical properties is essential for its effective use in research and development, particularly for reaction design, process scale-up, and ensuring safety and quality control. This technical guide provides a comprehensive overview of the known physical properties of this compound, general experimental protocols for their determination, and a visualization of its synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are critical for handling, storage, and application in various synthetic procedures. The compound is typically a colorless to pale yellow liquid at room temperature.[1]

PropertyValue
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 320-325 °C at 760 mmHg[1]
Density 1.126 g/cm³ at 25 °C[1]
Flash Point 147.8 °C[1]
Solubility Soluble in ethanol, methanol, and most organic solvents. Limited solubility in water.[1]
Melting Point Not readily available in cited literature; the compound exists as a liquid at ambient temperatures.

Experimental Protocols for Property Determination

While specific experimental determinations for this compound are not extensively detailed in the available literature, the following are general and widely accepted methods for ascertaining the physical properties of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation .

Protocol:

  • A sample of the compound is placed in a distillation flask with boiling chips.

  • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

  • The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, leading to a stable temperature reading.

  • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or a graduated cylinder and balance .

Protocol (using graduated cylinder and balance):

  • The mass of a clean, dry graduated cylinder is measured.

  • A known volume of the liquid is added to the graduated cylinder.

  • The mass of the graduated cylinder with the liquid is measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

  • The density is then calculated by dividing the mass of the liquid by its volume.

Solubility Assessment

Solubility is the ability of a substance to dissolve in a solvent. A qualitative assessment can be performed through visual inspection .

Protocol:

  • A small, measured amount of the solute (this compound) is added to a test tube.

  • A known volume of the solvent is added in increments.

  • The mixture is agitated after each addition.

  • The substance is considered soluble if a homogenous solution forms. Observations are made at a specific temperature, as solubility is temperature-dependent.

Synthesis Workflow

This compound is commonly synthesized via a multi-step reaction. A prevalent method involves the reaction of diethyl α-chlorooxaloacetate with 2-ethylacrolein using ammonium acetate as a nitrogen source in an ethanol medium.[3]

SynthesisWorkflow A Diethyl α-chlorooxaloacetate + 2-Ethylacrolein D Reaction Mixture A->D B Ammonium Acetate (Nitrogen Source) B->D C Ethanol (Solvent) C->D E Heating at 80-85°C D->E F Crude Product E->F G Solvent Removal (Reduced Pressure) F->G H Purification (e.g., Column Chromatography) G->H I This compound H->I

References

An In-depth Technical Guide to Diethyl 5-ethylpyridine-2,3-dicarboxylate: Properties, Synthesis, and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, provides an analysis of its solubility in organic solvents, and outlines common synthetic procedures.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Key physical and chemical data are summarized in the table below.

PropertyValueReference
CAS Number 105151-39-1[2]
Molecular Formula C13H17NO4[1][3]
Molecular Weight 251.28 g/mol [1][2]
Appearance Colorless to pale yellow liquid/oil[1][2]
Boiling Point 320-325°C at 760 mmHg; 180-190°C at 5-7 Torr[1]
Density 1.126 g/cm³ at 25°C[1]
Flash Point 147.8°C[1]
Storage 2-8°C, in a tightly closed container under an inert atmosphere, protected from moisture and direct sunlight.[1][4]

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate good to excellent solubility in common organic solvents.

Qualitative Solubility Summary:

  • Excellent Solubility: The compound exhibits high solubility in solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.[1]

  • Slight Solubility: Some sources indicate slight solubility in dimethyl sulfoxide (DMSO) and methanol.[4][5]

  • Limited Solubility: It has limited solubility in water.[1]

For specific applications, it is recommended that compatibility and solubility testing be performed with the desired solvent system.[1]

Synthesis of this compound

This compound is primarily synthesized via a condensation and cyclization reaction. A common and efficient method involves the reaction of diethyl 2-chloro-3-oxo-succinate with 2-ethyl acrolein, using ammonium acetate as the nitrogen source in an ethanol medium.[6][7] This approach is favored for its high yield and more environmentally friendly profile compared to methods using other nitrogen sources.[6][7]

Experimental Workflow: Synthesis via Ammonium Acetate

The following diagram illustrates a typical laboratory-scale synthesis workflow.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with: - Ammonium Acetate - Absolute Ethanol B Heat mixture to 80°C A->B C Prepare mixture of: - Diethyl 2-chloro-3-oxo-succinate (M1) - 2-Ethyl Acrolein D Add mixture to the reactor B->D C->D F Remove solvent under reduced pressure E Maintain at 80°C for ~5 hours D->E E->F G Dissolve residue in Toluene F->G H Wash with water until neutral G->H I Dry and filter the organic phase H->I J Concentrate to yield final product I->J

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol:

The following protocol is a representative example of the synthesis process.[6]

  • Reaction Setup: A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with ammonium acetate (0.248 mol) and absolute ethanol (70 mL). The mixture is heated to 80°C.

  • Addition of Reactants: A mixture of diethyl 2-chloro-3-oxo-succinate (0.099 mol) and 2-ethyl acrolein (0.119 mol) is prepared. This mixture is then added to the heated ethanol and ammonium acetate solution.

  • Reaction: The reaction is maintained at 80°C for approximately 5 hours.

  • Work-up:

    • The solvent is removed under reduced pressure.

    • The resulting residue is dissolved in toluene (60 mL).

    • The toluene solution is washed with water (2 x 10 mL) until it is neutral.

    • The organic phase is then dried, filtered, and concentrated.

  • Product: The final product is a dark brown liquid, identified as this compound. This process can achieve yields of up to 96.8%.[6][8]

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in organic synthesis. Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and herbicides.[1]

Notably, it is a precursor for the synthesis of imidazolinone herbicides, such as Imazethapyr.[8][9] The synthesis involves the reaction of this compound with an appropriate aminobutyramide.[2]

Logical Relationship: Role as an Intermediate

The diagram below illustrates the position of this compound in the synthetic pathway of Imazethapyr.

G A Diethyl 2-chloro-3-oxo-succinate + 2-Ethyl Acrolein B This compound (Intermediate) A->B Cyclization C Imazethapyr (Final Product) B->C Reaction with 2-amino-2,3-dimethylbutyramide D Ammonium Acetate (Nitrogen Source) D->B

Caption: Role as an intermediate in Imazethapyr synthesis.

References

The Knoevenagel Condensation as a Cornerstone for Pyridine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile methods for its synthesis is a cornerstone of modern organic chemistry. Among the various synthetic strategies, the Knoevenagel condensation has emerged as a powerful and reliable tool for the construction of the pyridine nucleus. This technical guide provides an in-depth exploration of the Knoevenagel condensation's application in pyridine synthesis, with a particular focus on its role in multicomponent reactions. While the term "Knoevenagel-Fries modification" is not a recognized standard in chemical literature, this guide will address potential interpretations of this terminology, including its likely reference to modifications of the Hantzsch pyridine synthesis for creating unsymmetrical products. This document will furnish researchers and drug development professionals with a comprehensive understanding of the underlying mechanisms, detailed experimental protocols, and a summary of quantitative data to facilitate the practical application of these synthetic methodologies.

Introduction to the Knoevenagel Condensation in Pyridine Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately leading to the formation of a new carbon-carbon double bond.[1][2] This reaction is exceptionally valuable in organic synthesis due to its broad substrate scope and the high functionality of its products. In the context of pyridine synthesis, the Knoevenagel condensation is frequently a key step in domino and multicomponent reactions, where the initial condensation product undergoes further transformations to construct the heterocyclic ring.[3][4][5]

One of the most prominent examples is the Hantzsch pyridine synthesis, a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7][8] The initial step of the Hantzsch synthesis is often a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[6]

The "Knoevenagel-Fries Modification": An Interpretive Analysis

The term "Knoevenagel-Fries modification" for pyridine synthesis does not correspond to a standard, well-documented named reaction in chemical literature. However, its mention in some contexts, particularly in relation to the Hantzsch synthesis, suggests it may refer to a specific adaptation for the synthesis of unsymmetrical pyridines.[7][9] The classical Hantzsch synthesis, using two identical β-dicarbonyl compounds, yields symmetrically substituted dihydropyridines. A "modification" could, therefore, involve a stepwise approach where a Knoevenagel condensation is performed first, and the resulting product is then reacted with a different active methylene compound and a nitrogen source to afford an unsymmetrical pyridine.

The Fries rearrangement, on the other hand, is a distinct reaction involving the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[10][11][12] There is no direct, established mechanistic link between the Fries rearrangement and the Knoevenagel-based synthesis of pyridines. It is plausible that the user's query refers to a multi-step synthesis where a Knoevenagel reaction is used to construct a pyridine ring, and a Fries rearrangement is employed on a separate part of the molecule in a preceding or subsequent step. Without further clarification, this guide will focus on the well-established Knoevenagel-driven pyridine syntheses and address the "unsymmetrical synthesis" aspect as the likely interpretation of the "Knoevenagel-Fries modification."

Reaction Mechanisms and Pathways

The synthesis of pyridines via the Knoevenagel condensation can proceed through several interconnected pathways, most notably within the framework of multicomponent reactions.

Hantzsch Pyridine Synthesis Pathway

The mechanism of the Hantzsch synthesis illustrates the integral role of the Knoevenagel condensation.

Hantzsch_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Michael Addition cluster_step4 Step 4: Cyclization and Dehydration cluster_step5 Step 5: Oxidation Aldehyde Aldehyde (R-CHO) Knoevenagel_Product α,β-Unsaturated Ketoester Aldehyde->Knoevenagel_Product Base catalyst Ketoester1 β-Ketoester Ketoester1->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Pyridine Pyridine Derivative Dihydropyridine->Pyridine Oxidizing agent

Figure 1: General mechanism of the Hantzsch pyridine synthesis.

Domino Knoevenagel-Michael-Cyclization Pathway

Many pyridine syntheses rely on a domino sequence initiated by a Knoevenagel condensation. This is a highly efficient approach as multiple bonds are formed in a single pot.[4][5]

Domino_Mechanism Reactants Aldehyde + Active Methylene Compound + Nitrogen Source Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Knoevenagel_Intermediate α,β-Unsaturated Intermediate Knoevenagel->Knoevenagel_Intermediate Michael Michael Addition Knoevenagel_Intermediate->Michael Michael_Intermediate Michael Adduct Michael->Michael_Intermediate Cyclization Intramolecular Cyclization Michael_Intermediate->Cyclization Pyridine_Precursor Cyclized Intermediate Cyclization->Pyridine_Precursor Aromatization Aromatization (Dehydration/Oxidation) Pyridine_Precursor->Aromatization Pyridine Pyridine Product Aromatization->Pyridine

Figure 2: Logical workflow of a domino Knoevenagel-based pyridine synthesis.

Quantitative Data from Cited Experiments

The following tables summarize quantitative data from various studies employing the Knoevenagel condensation for the synthesis of pyridines and related compounds.

Table 1: Synthesis of 1,4-Dihydropyridines via Hantzsch Reaction

Aldehydeβ-KetoesterNitrogen SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSAAqueous micelles (SDS)Ultrasound-96[7]
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetate-EthanolReflux585[7]
4-NitrobenzaldehydeMethyl acetoacetateAmmonium acetateIodineMethanolReflux392[7]

Table 2: Knoevenagel Condensation for Pyridine Precursors

AldehydeActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-MethoxybenzaldehydeMalonic acidPiperidinePyridineReflux159[13]
VanillinEthyl cyanoacetatePiperidinePyridineReflux1-[14]
p-NitrobenzaldehydeTetronic acid & DimedoneInCl₃-105-50[15]

Experimental Protocols

General Procedure for Knoevenagel Condensation for Cinnamic Acid Derivatives[14]
  • A solution of the aromatic aldehyde (25 mmol), the active methylene compound (25 mmol), and piperidine (2 drops) in pyridine (7.5 ml) is prepared in a round-bottom flask.

  • The mixture is refluxed for 1 hour.

  • After cooling, the solution is slowly added to a flask containing a solution of 1.5 N hydrochloric acid (100 ml) and ice (25 g).

  • The mixture is stirred until a precipitate forms.

  • The solid product is collected by filtration, washed with water, and recrystallized from ethanol.

Synthesis of 4-Methoxycinnamic Acid via Knoevenagel Condensation[13]
  • In a 25 mL round-bottomed flask, 4-methoxybenzaldehyde (0.804 mL, 6.61 mmol) is mixed with malonic acid (1.75 g, 16.8 mmol) in pyridine.

  • The mixture is stirred and heated.

  • Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up by acidification to precipitate the product.

  • The crude product is purified by recrystallization.

One-Pot Synthesis of Unsymmetrical Fused 1,4-Dihydropyridine[15]
  • A mixture of p-nitrobenzaldehyde (76 mg, 0.50 mmol), tetronic acid (100 mg, 1.0 mmol), and ammonium acetate (39 mg, 0.50 mmol) is prepared.

  • The reaction is catalyzed by InCl₃ (10 mol%).

  • The reaction is heated to 105 °C.

  • The resulting 1,4-dihydropyridine product is isolated and purified, affording a 50% yield.

The Fries Rearrangement: A Separate but Powerful Tool

The Fries rearrangement is a Lewis acid-catalyzed transformation of a phenolic ester into a hydroxy aryl ketone.[10][11][12] The reaction typically proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the aromatic ring.[12]

Fries_Rearrangement Phenolic_Ester Phenolic Ester Acylium_Ion_Formation Acylium Ion Formation Phenolic_Ester->Acylium_Ion_Formation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion_Formation Acylium_Ion Acylium Ion Intermediate Acylium_Ion_Formation->Acylium_Ion Electrophilic_Substitution Electrophilic Aromatic Substitution Acylium_Ion->Electrophilic_Substitution Hydroxy_Aryl_Ketone Hydroxy Aryl Ketone (ortho and para isomers) Electrophilic_Substitution->Hydroxy_Aryl_Ketone

Figure 3: Simplified mechanism of the Fries Rearrangement.

While not directly part of a "Knoevenagel-Fries" reaction for pyridine synthesis, the hydroxy aryl ketone products of the Fries rearrangement could potentially serve as precursors for the synthesis of pyridines through other routes. For instance, the ketone functionality could be a handle for subsequent condensation reactions.

Conclusion

The Knoevenagel condensation is a versatile and indispensable reaction in the synthesis of pyridines, primarily through its role in multicomponent reactions like the Hantzsch synthesis. While a specific "Knoevenagel-Fries modification" is not well-defined in the literature, it likely refers to adaptations of the Hantzsch synthesis to produce unsymmetrical pyridines. This guide has provided a detailed overview of the mechanisms, quantitative data, and experimental protocols for Knoevenagel-based pyridine syntheses. For researchers and professionals in drug development, a thorough understanding of these methodologies is crucial for the design and synthesis of novel pyridine-containing molecules with potential therapeutic applications. The strategic application of domino reactions initiated by the Knoevenagel condensation offers a highly efficient and atom-economical approach to this vital class of heterocycles.

References

The Pivotal Role of Diethyl 5-Ethylpyridine-2,3-dicarboxylate in the Synthesis of Imidazolinone Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of the imidazolinone class of herbicides.[1][2] These herbicides are known for their high efficiency, broad-spectrum activity, and low toxicity.[3] This technical guide provides an in-depth overview of the synthesis of this compound and its subsequent conversion into prominent herbicides such as imazethapyr and imazamox. The content herein is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthesis of this compound

The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable precursor for industrial-scale herbicide production. An improved method utilizes ammonium acetate as a nitrogen source, which presents advantages in terms of cost, waste management, and environmental impact compared to previously used reagents like ammonium sulfamate.[1][4]

Optimized Experimental Protocol

A notable synthesis methodology involves the reaction of 2-chloro-3-oxo-succinic acid diethyl ester with 2-ethyl acrolein using ammonium acetate in ethanol.[1]

Materials:

  • 2-chloro-3-oxo-succinic acid diethyl ester

  • 2-ethyl acrolein

  • Ammonium acetate

  • Absolute ethanol

  • Toluene

  • Water

Procedure:

  • A reaction vessel is charged with ammonium acetate and absolute ethanol.

  • The mixture is heated to 80°C.

  • A mixture of 2-chloro-3-oxo-succinic acid diethyl ester and 2-ethyl acrolein is added to the heated reaction vessel.

  • The reaction is maintained at 80°C for 5 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in toluene and washed with water until neutral.

  • The organic phase is dried, filtered, and concentrated to yield this compound.[1]

Quantitative Data for Synthesis of this compound
ParameterValueReference
Optimized Molar Ratio 2-chloro-3-oxo-succinic acid diethyl ester : 2-ethyl acrolein : ammonium acetate = 1 : 1.2 : 2.5[1]
Reaction Temperature 80°C[1]
Reaction Time 5 hours[1]
Solvent Ethanol[1]
Yield Up to 96.8%[1]
Purity (by HPLC) 98%[1]

Synthesis Pathway Diagram

Synthesis_of_Precursor Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2-chloro-3-oxo-succinic acid diethyl ester P This compound R1->P R2 2-ethyl acrolein R2->P R3 Ammonium Acetate (Nitrogen Source) R3->P Solvent Ethanol Solvent->P Temp 80°C Temp->P Time 5 hours Time->P

Figure 1: Synthesis of this compound

Role in Herbicide Synthesis: The Imidazolinone Family

This compound is a pivotal precursor in the synthesis of imidazolinone herbicides, such as imazethapyr and imazamox.[3][5] These herbicides function by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[6]

Synthesis of Imazethapyr

Imazethapyr is synthesized from this compound through a cyclocondensation reaction with 2-amino-2,3-dimethylbutyramide.

The synthesis of imazethapyr from its precursor involves the following key steps, though specific conditions may vary.

Materials:

  • This compound

  • 2-amino-2,3-dimethylbutyramide

  • Base (e.g., sodium methoxide, potassium tert-butoxide)

  • Solvent (e.g., toluene, xylene)

  • Acid for work-up (e.g., hydrochloric acid, sulfuric acid)

Procedure:

  • This compound and 2-amino-2,3-dimethylbutyramide are dissolved in an appropriate solvent such as toluene.

  • A strong base, for instance, sodium methoxide or potassium tert-butoxide, is added to the reaction mixture.

  • The mixture is heated to facilitate the cyclization reaction, forming the imidazolinone ring.

  • Upon completion of the reaction, the resulting salt of imazethapyr is typically dissolved in water.

  • The aqueous solution is then acidified to precipitate the final imazethapyr product.

  • The product is isolated through filtration, washed, and dried.

ParameterValueReference
Starting Material This compound
Yield Up to 85%
Purity >99%
Synthesis of Imazamox

A structurally similar herbicide, imazamox, is synthesized from a related pyridine dicarboxylate precursor, 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid dimethyl ester, through a similar cyclocondensation reaction.[5]

Materials:

  • 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid dimethyl ester

  • (±)-2-amino-2,3-dimethylbutyramide

  • Base (e.g., sodium or potassium tert-butoxide)

  • Solvent (e.g., toluene, xylene)

  • Acid for work-up (e.g., hydrochloric acid, sulfuric acid)

Procedure:

  • 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid dimethyl ester and (±)-2-amino-2,3-dimethylbutyramide are dissolved in a solvent like toluene or xylene.

  • Moisture is removed from the solution, often by azeotropic distillation.

  • The reaction is carried out under an inert gas atmosphere.

  • A base such as sodium or potassium tert-butoxide is added, and the mixture is heated to form the imazamox salt.

  • The resulting salt is dissolved in water, and the organic solvent is separated.

  • The aqueous solution of the imazamox salt is then acidified to precipitate the final product, which is subsequently filtered, washed, and dried.

ParameterValueReference
Starting Material 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid dimethyl ester[5]
Yield 83.6%[5]

Herbicide Synthesis Pathway

Herbicide_Synthesis Figure 2: General Synthesis Pathway for Imidazolinone Herbicides cluster_precursor Pyridine Dicarboxylate Precursor cluster_reagent Key Reagent cluster_conditions Reaction Conditions cluster_intermediate Intermediate Salt cluster_final_product Final Product cluster_workup Work-up Precursor This compound OR 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid dimethyl ester Salt Herbicide Salt Precursor->Salt Amine 2-amino-2,3-dimethylbutyramide Amine->Salt Base Strong Base (e.g., NaOMe, t-BuOK) Base->Salt Solvent Toluene or Xylene Solvent->Salt Heat Heating Heat->Salt Herbicide Imazethapyr OR Imazamox Salt->Herbicide Acidification Acidification Acidification->Herbicide

Figure 2: General Synthesis Pathway for Imidazolinone Herbicides

Conclusion

This compound is a fundamentally important building block in the synthesis of imidazolinone herbicides. The optimization of its synthesis has paved the way for more efficient and environmentally conscious production of these vital agrochemicals. The subsequent cyclocondensation reaction to form the active herbicide ingredients, imazethapyr and imazamox, is a well-established process, primarily detailed in patent literature. This guide provides a comprehensive overview of these synthetic pathways, offering valuable insights for researchers and professionals in the field. Further research into the reaction mechanisms and optimization of the final cyclization step could lead to even more efficient and sustainable methods for the production of this critical class of herbicides.

References

Diethyl 5-ethylpyridine-2,3-dicarboxylate: A Comprehensive Technical Guide for Chemical Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a versatile heterocyclic compound with significant applications as a chemical intermediate. While its role in the synthesis of imidazolinone herbicides is well-documented, its potential in the pharmaceutical industry as a scaffold for active pharmaceutical ingredients (APIs) is an area of growing interest. This technical guide provides an in-depth overview of the synthesis, chemical properties, and potential applications of this compound in drug development, with a focus on its utility as a precursor for pharmacologically active molecules. Detailed experimental protocols for its synthesis are provided, along with a discussion of relevant biological pathways that can be targeted by its derivatives.

Chemical Properties and Specifications

This compound is a pyridine derivative characterized by an ethyl group at the 5-position and two ethyl ester groups at the 2- and 3-positions.[1] These functional groups provide multiple reaction sites for further synthetic modifications, making it a valuable building block for more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₇NO₄[2]
Molecular Weight 251.28 g/mol [2]
Appearance Colorless to pale yellow liquid/oil[3]
Boiling Point 320-325 °C at 760 mmHg[3]
Density 1.126 g/cm³ at 25 °C[3]
Flash Point 147.8 °C[3]
Solubility Soluble in ethanol, methanol, and most organic solvents. Limited solubility in water.[3]

Table 2: Spectroscopic Data of this compound

Spectroscopy Data Reference(s)
¹H NMR (CDCl₃, 300 MHz) δ: 1.30 (t, J = 7.5 Hz, 3H), 1.36-1.44 (m, 6H), 2.76 (q, J = 7.5 Hz, 2H), 4.33-4.52 (m, 4H), 7.96 (s, 1H), 8.60 (s, 1H)[4]

Synthesis of this compound

Several synthetic routes for this compound have been reported, with variations in starting materials, catalysts, and reaction conditions. A common and efficient method involves the cyclization of 2-chloro-3-oxo-succinic acid diethyl ester with 2-ethyl acrolein in the presence of a nitrogen source.[4]

Optimized Synthesis using Ammonium Acetate

An improved method utilizes ammonium acetate as the nitrogen source, offering high yields and a more environmentally friendly process.[4]

Experimental Protocol:

  • Step 1: Synthesis of 2-chloro-3-oxo-succinic acid diethyl ester (M1)

    • To a four-necked flask equipped with a mechanical stirrer and a thermometer, charge sodium ethoxide (11.7 g, 0.170 mol) and toluene (65.0 mL).

    • Stir the mixture at room temperature for 45 minutes.

    • Add diethyl oxalate (17.7 g, 0.121 mol) over 1 hour at 25-40 °C.

    • After another 30 minutes, cool the mixture to 25 °C and add ethyl chloroacetate (12.4 g, 0.101 mol) over 2 hours.

    • Maintain the temperature at 32-35 °C for 3 hours.

    • Add ice-water (20 mL) and hydrochloric acid (30%, 22.1 g, 0.181 mol).

    • The organic phase is dried, filtered, and concentrated to yield M1 as a red liquid.

  • Step 2: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate

    • In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL) and heat to 80 °C.[4]

    • Add a mixture of M1 (26.9 g, 0.099 mol) and 2-ethyl acrolein (10.1 g, 0.119 mol).[4]

    • Maintain the reaction at 80 °C for 5 hours.[4]

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in toluene (60 mL) and wash with water (10 mL × 2) until neutral.[4]

    • The organic phase is dried, filtered, and concentrated to give Diethyl 5-ethyl-2,3-pyridinedicarboxylate as a dark brown liquid.[4]

Under these optimized conditions, a yield of up to 96.8% can be achieved.[4]

Table 3: Comparison of Synthesis Methods

MethodNitrogen SourceCatalystSolventYieldPurityReference(s)
Optimized MethodAmmonium Acetate-Ethanol96.8%98% (HPLC)[4]
Alternative MethodAmmonium Sulfamate-Ethanol75%95% (GC)
Alternative MethodDiethyl 1-amino-1,2-ethylenedicarboxylatep-toluenesulfonic acidn-butanol84.6%92.2% (LC)[5]

Experimental Workflow for Optimized Synthesis

G cluster_0 Step 1: Synthesis of M1 cluster_1 Step 2: Cyclization start1 Sodium Ethoxide + Toluene step1_1 Add Diethyl Oxalate start1->step1_1 step1_2 Add Ethyl Chloroacetate step1_1->step1_2 step1_3 Reaction at 32-35°C step1_2->step1_3 step1_4 Quench with HCl step1_3->step1_4 end1 Isolate M1 step1_4->end1 step2_1 Add M1 + 2-Ethyl Acrolein end1->step2_1 M1 start2 Ammonium Acetate + Ethanol start2->step2_1 step2_2 Reaction at 80°C step2_1->step2_2 step2_3 Solvent Removal step2_2->step2_3 step2_4 Workup (Toluene/Water) step2_3->step2_4 end2 Final Product step2_4->end2

Caption: Workflow for the optimized synthesis of this compound.

Applications in Drug Development

While this compound is a key intermediate in the synthesis of imidazolinone herbicides, its structural features make it an attractive starting material for the development of novel therapeutic agents.[3][6] The pyridine-dicarboxylate scaffold is present in a variety of biologically active compounds.

Precursor to Nicotinamide and NAD+ Biosynthesis

The pyridine-2,3-dicarboxylate core is structurally related to quinolinic acid, a precursor in the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme in cellular metabolism and is involved in numerous biological processes, including DNA repair, signaling, and energy production.[1][7]

NAD+ Biosynthesis Pathway

G Tryptophan Tryptophan QuinolinicAcid Quinolinic Acid Tryptophan->QuinolinicAcid NAMN Nicotinic Acid Mononucleotide (NAMN) QuinolinicAcid->NAMN QPT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase Nicotinamide Nicotinamide NAD->Nicotinamide NAD-consuming enzymes NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NMN->NAD NMNAT

Caption: Simplified de novo and salvage pathways of NAD+ biosynthesis.

Scaffold for PARP Inhibitors

Derivatives of pyridine-2,3-dicarboxylic acid, such as pyridine-2,3-dicarboxamides, are structurally similar to the nicotinamide core of NAD+. This makes them potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[8][9] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, leading to synthetic lethality.[10]

Mechanism of Action of PARP Inhibitors

G SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER initiates PARP->DSB unrepaired SSBs lead to CellSurvival Cell Survival BER->CellSurvival HR Homologous Recombination (HR) DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells HR->CellSurvival PARPi PARP Inhibitor PARPi->PARP inhibits

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Future Perspectives

The versatile chemical nature of this compound makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Further exploration of its derivatization can lead to the discovery of novel drug candidates targeting various diseases. Its established synthesis protocols and commercial availability provide a solid foundation for its use in medicinal chemistry and drug discovery programs.

Conclusion

This compound is a key chemical intermediate with significant potential beyond its current applications in the agrochemical industry. Its role as a precursor to biologically active scaffolds, such as those found in PARP inhibitors, highlights its importance for researchers and professionals in drug development. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.

References

Diethyl 5-ethylpyridine-2,3-dicarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This guide details its physicochemical properties, experimental protocols for its synthesis, and a representative synthetic workflow.

Core Compound Properties

This compound is a pyridine derivative with two diethyl ester functional groups. Its chemical structure and properties make it a versatile building block in organic synthesis.

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇NO₄[1][2][3]
Molecular Weight 251.28 g/mol [1][2][3][4]
CAS Number 105151-39-1[1]
Appearance Colorless to pale yellow liquid/oil[1][2]
Purity ≥98% (HPLC)[2][3]
Boiling Point 320-325°C at 760 mmHg[2]
Density 1.126 g/cm³ at 25°C[2]
Flash Point 147.8°C[2]
Solubility Soluble in ethanol, methanol, and most organic solvents.[2]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for some of the common synthetic routes.

This method utilizes ammonium acetate as a nitrogen source in an ethanol medium.[5]

  • Materials:

    • Diethyl α-chlorooxaloacetate

    • 2-Ethylacrolein

    • Ammonium acetate

    • Absolute ethanol

    • Toluene

    • Water

  • Procedure:

    • A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with ammonium acetate (molar ratio of 2.5 relative to diethyl α-chlorooxaloacetate) and absolute ethanol.

    • The mixture is heated to 80°C.

    • A mixture of diethyl α-chlorooxaloacetate (1 molar equivalent) and 2-ethylacrolein (1.2 molar equivalents) is then added.

    • The reaction is maintained at 80°C for 5 hours.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is dissolved in toluene and washed with water until neutral.

    • The organic phase is dried, filtered, and concentrated to yield this compound as a dark brown liquid.

    • This process has been reported to achieve a yield of up to 96.8%.[3]

This protocol involves a condensation reaction catalyzed by p-toluenesulfonic acid.[6]

  • Materials:

    • Diethyl 1-amino-1,2-ethylenedicarboxylate

    • α-Ethylacrolein

    • n-Butanol

    • p-Toluenesulfonic acid

    • Silica gel

    • Chloroform/Methanol (eluent)

  • Procedure:

    • Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.7 g) and α-ethylacrolein (0.84 g) in n-butanol (10 ml).[6]

    • Add p-toluenesulfonic acid (35 mg) to the mixture.[6]

    • Reflux the mixture for 15 hours.[6]

    • After cooling, distill off the solvent.[6]

    • Purify the residue by silica gel column chromatography, eluting with a chloroform/methanol gradient to obtain the final product.[6]

    • This method has been reported to yield 84.6% of the product with a purity of 92.2%.[6]

This approach involves the direct or indirect esterification of the corresponding dicarboxylic acid.[7]

  • Direct Esterification:

    • Materials:

      • 5-Ethyl-2,3-pyridinedicarboxylic acid

      • Ethanol

      • Concentrated sulfuric acid (catalyst)

      • Toluene (solvent)

    • Procedure: The synthesis is carried out via direct esterification with ethanol in the presence of concentrated sulfuric acid as a catalyst and toluene as a water-carrying solvent. This method is considered suitable for industrial production.[7]

  • Indirect Esterification:

    • Materials:

      • 5-Ethyl-2,3-pyridinedicarboxylic acid

      • Thionyl chloride (sulfur dichloride)

      • Dimethylformamide (DMF)

      • Dichloroethane (solvent)

      • Ethanol

    • Procedure:

      • Treat 5-ethyl-2,3-pyridinedicarboxylic acid with thionyl chloride in dichloroethane with a catalytic amount of DMF and reflux.[7]

      • After the formation of the diacyl chloride, remove the solvent.[7]

      • Add ethanol and reflux to complete the esterification.[7]

      • Yields for both esterification methods are reported to be above 89%.[7]

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, based on the common synthetic strategies.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Purification cluster_product Final Product Reactant_A Pyridine Precursor (e.g., Diethyl α-chlorooxaloacetate) Reaction Cyclization/ Condensation Reaction Reactant_A->Reaction Reactant_B Carbon Source (e.g., 2-Ethylacrolein) Reactant_B->Reaction Nitrogen_Source Nitrogen Source (e.g., Ammonium Acetate) Nitrogen_Source->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup Crude Product Purification Column Chromatography/ Distillation Workup->Purification Final_Product This compound Purification->Final_Product Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a crucial intermediate in the production of various commercial chemicals.

  • Agrochemicals: It is a key building block for the synthesis of imidazolinone herbicides, such as imazethapyr.[7]

  • Pharmaceuticals: This compound is used as a reagent in the preparation of midazolinylpyridinecarboxylic acid.[3][4]

  • Dyes and Specialty Chemicals: Its versatile structure allows for its incorporation into a range of dyes and other specialty organic molecules.

This technical guide provides essential information for researchers and professionals working with this compound. Adherence to appropriate safety protocols as outlined in the Safety Data Sheet (SDS) is crucial when handling this and any other chemical reagent.[1]

References

An In-depth Technical Guide to the Safety and Handling of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. This non-exhaustive table summarizes key data points.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 105151-39-1[2]
Molecular Formula C13H17NO4[1][3]
Molecular Weight 251.28 g/mol [1][4]
Appearance Colorless to pale yellow liquid/oil[1][2][5]
Purity ≥98% (HPLC)[1]
Boiling Point 320-325°C at 760 mmHg[1]
Flash Point 147.8°C[1]
Density 1.126 g/cm³ at 25°C[1]
Solubility Soluble in ethanol, methanol, and most organic solvents. Limited solubility in water.[1][6]

Hazard Identification and Safety Precautions

While comprehensive toxicological data is not fully available, this compound is known to be an irritant.[5] Standard laboratory precautions should be observed at all times.

Potential Hazards:

  • May cause skin and eye irritation.[5][7]

  • May cause respiratory irritation.[5][8]

  • Harmful if swallowed.[9]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][8]

  • Skin and Body Protection: A lab coat or other protective clothing is required.[10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a fume hood.[1] If dust or aerosols are generated, a dust respirator is recommended.[7]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] If irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Handling and Storage

Proper handling and storage are essential to maintain the quality and safety of this compound.

GuidelineRecommendationReference
Handling Handle in a well-ventilated place, such as a fume hood. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools.[1][10]
Storage Store in tightly closed containers under an inert atmosphere. The recommended storage temperature is 2-8°C. Protect from moisture and direct sunlight.[1]
Incompatible Materials Acids, acid chlorides, acid anhydrides, and oxidizing agents.[8]
Shelf Life 24 months when properly stored.[1]

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a generalized protocol based on available literature.

Synthesis of this compound:

This process involves the reaction of Diethyl 1-amino-1,2-ethylenedicarboxylate with α-ethylacrolein in the presence of a catalyst.[11]

  • Materials:

    • Diethyl 1-amino-1,2-ethylenedicarboxylate

    • α-ethylacrolein

    • n-butanol (solvent)

    • p-toluenesulfonic acid (catalyst)

    • Silica gel for column chromatography

    • Chloroform/methanol (eluent)

  • Procedure:

    • Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate and α-ethylacrolein in n-butanol.

    • Add p-toluenesulfonic acid to the mixture.

    • Reflux the mixture for approximately 15 hours.

    • Monitor the reaction progress (e.g., by liquid chromatography).

    • Once the reaction is complete, distill off the solvent.

    • Purify the residue using silica gel column chromatography with a chloroform/methanol eluent system.

Diagrams and Visualizations

To further clarify the safety and handling procedures, the following diagrams have been created using Graphviz (DOT language).

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage a Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat b Ensure proper ventilation: - Fume Hood a->b c Dispense required amount in a clean, dry container b->c d Keep container sealed when not in use c->d e Avoid contact with skin and eyes d->e f Clean spills immediately (refer to spill protocol) e->f g Store in a cool, dry place (2-8°C recommended) f->g h Dispose of waste according to institutional guidelines g->h

Caption: General Handling Workflow

G First Aid Protocol for Exposure cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation: Move to fresh air exposure->inhalation skin Skin Contact: Wash with soap and water exposure->skin eye Eye Contact: Rinse with water for 15 mins exposure->eye ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion seek_medical Seek immediate medical attention if symptoms persist or for ingestion inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: First Aid Protocol

Disposal Considerations

All waste materials, including empty containers, should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[8]

Disclaimer

This document is intended as a guide and does not purport to be all-inclusive. The information is based on the current state of knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product. Users should conduct their own investigations to determine the suitability of the information for their particular purposes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Imazethapyr from Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the herbicide imazethapyr, starting from Diethyl 5-ethylpyridine-2,3-dicarboxylate. Imazethapyr, a member of the imidazolinone class of herbicides, functions by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1] The synthesis route described herein involves the condensation of this compound with 2-amino-2,3-dimethylbutyramide in the presence of a base catalyst. This method has been reported to achieve high yields and purity.[2][3]

Introduction

Imazethapyr is a selective, systemic herbicide with both contact and residual activity, widely used for the control of a broad spectrum of weeds in various crops.[1] The synthesis of imazethapyr can be achieved through several pathways. One economically viable and efficient method utilizes this compound as a key intermediate. This document outlines a detailed protocol for this specific synthesis, providing quantitative data and a visual representation of the experimental workflow.

Chemical Reaction Pathway

The synthesis of imazethapyr from this compound proceeds via a base-catalyzed condensation reaction with 2-amino-2,3-dimethylbutyramide, leading to the formation of the imidazolinone ring.

Imazethapyr Synthesis Pathway This compound This compound Reaction Condensation This compound->Reaction 2-amino-2,3-dimethylbutyramide 2-amino-2,3-dimethylbutyramide 2-amino-2,3-dimethylbutyramide->Reaction Imazethapyr Imazethapyr Reaction->Imazethapyr Sodium Methoxide, Toluene, Heat

Caption: Synthesis of Imazethapyr.

Quantitative Data Summary

The following table summarizes the typical yields and purity of imazethapyr synthesized from this compound as reported in the literature.

Starting MaterialCatalystYield (%)Purity (%)Reference
This compoundSodium Methoxide8597[2]
This compoundNot Specifiedup to 85>99[3]

Experimental Protocol

This protocol is based on the method described in patent CN103524485A for the continuous synthesis of imazethapyr.[2]

Materials:

  • This compound

  • 2-amino-2,3-dimethylbutyramide

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid (for acidification)

  • Water

Equipment:

  • Continuous flow reactor

  • Heating and temperature control system

  • Pumps for reactant delivery

  • Extraction apparatus

  • Thin-film evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation:

    • Prepare a solution of 2-amino-2,3-dimethylbutyramide and the catalyst (e.g., sodium methoxide) in a suitable solvent like toluene.

    • Prepare a separate feed of this compound.

  • Reaction:

    • Continuously pump the prepared reactant solutions into a continuous flow reactor. The weight ratio of this compound to 2-amino-2,3-dimethylbutyramide to sodium methoxide should be maintained at approximately 100:50:2.[2]

    • Maintain the reaction temperature at a controlled level (e.g., 55 °C, although the optimal temperature may vary).[2]

    • The residence time in the reactor should be sufficient for the reaction to proceed to completion (e.g., 12 hours).[2]

  • Work-up and Purification:

    • The reaction mixture exiting the reactor is subjected to continuous extraction.

    • First, extract with water.

    • Then, perform an acidic extraction using an appropriate concentration of hydrochloric acid to a pH of 5.[2]

    • The organic layer (oil reservoir) is then fed into a thin-film evaporator to remove the solvent.[2]

    • The resulting product is crude imazethapyr.

  • Final Product Isolation:

    • The crude product can be further purified by recrystallization from a suitable solvent to obtain imazethapyr of high purity.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of imazethapyr.

Imazethapyr Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Prep_Ester This compound Reactor Continuous Flow Reactor (55°C, 12h) Prep_Ester->Reactor Prep_Amide 2-amino-2,3-dimethylbutyramide + Sodium Methoxide in Toluene Prep_Amide->Reactor Extraction Continuous Extraction (Water, then HCl to pH 5) Reactor->Extraction Evaporation Thin-Film Evaporation Extraction->Evaporation Imazethapyr Imazethapyr Evaporation->Imazethapyr

Caption: Experimental Workflow.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium methoxide is a strong base and is corrosive; handle with care.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of imazethapyr from this compound offers an efficient route to this important herbicide. The described protocol, based on a continuous flow process, can achieve high yields and purity.[2] Researchers should optimize reaction conditions such as temperature, residence time, and catalyst loading for their specific setup to maximize efficiency and product quality.

References

Application Notes and Protocols for Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a pyridine dicarboxylate derivative that serves as a key intermediate in the synthesis of various organic compounds.[1][2] Its primary and most well-documented application is in the agrochemical industry as a precursor for the synthesis of the imidazolinone herbicide, imazethapyr.[1][3][4] Imazethapyr is a broad-spectrum herbicide used for the control of a wide range of weeds in various crops.[3] The structural features of this compound, including the pyridine core and two ester functional groups, make it a versatile building block for the synthesis of more complex heterocyclic compounds.[2][5] While some sources suggest potential for other biological activities, its role as a synthetic intermediate is the most established.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and use in experimental procedures.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₄[2]
Molecular Weight 251.28 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Purity ≥98% (HPLC)[2]
Boiling Point 320-325 °C at 760 mmHg[2]
Density 1.126 g/cm³[2]
Solubility Soluble in most organic solvents, including ethanol, methanol, acetone, dichloromethane, and ethyl acetate. Limited solubility in water.[2]
Storage Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]

Experimental Protocols

The primary application of this compound is as a key intermediate in the synthesis of the herbicide imazethapyr. Below is a detailed protocol for this synthesis, based on established methodologies.

Protocol: Synthesis of Imazethapyr from this compound

This protocol involves the cyclization of this compound with 2-amino-2,3-dimethylbutanamide.

Materials:

  • This compound

  • 2-amino-2,3-dimethylbutanamide

  • Sodium ethoxide or other suitable base

  • Toluene or other suitable solvent

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (e.g., for crystallization or chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve this compound and 2-amino-2,3-dimethylbutanamide in toluene.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the crude imazethapyr.

  • Purification: Filter the precipitate and purify by recrystallization from a suitable solvent to obtain pure imazethapyr. The purity of the final product can be confirmed by techniques such as HPLC and NMR.[3]

Quantitative Data:

ParameterValueReference
Yield of Imazethapyr Up to 85%[3]
Purity of Imazethapyr >99%[3]

Visualizations

Logical Relationship: Role as a Synthetic Intermediate

The following diagram illustrates the central role of this compound as a key intermediate in the synthesis of the herbicide imazethapyr.

G A Starting Materials (e.g., Diethyl oxaloacetate, 2-ethylacrolein) B This compound A->B Synthesis C Imazethapyr (Herbicide) B->C Cyclization D Agrochemical Applications C->D Formulation & Use

Caption: Role of this compound in synthesis.

Experimental Workflow: Synthesis of Imazethapyr

This diagram outlines the key steps in the experimental workflow for the synthesis of imazethapyr starting from this compound.

G cluster_0 Reaction cluster_1 Work-up & Purification A 1. Dissolve Reactants (this compound & 2-amino-2,3-dimethylbutanamide) B 2. Add Base (e.g., Sodium Ethoxide) A->B C 3. Heat to Reflux B->C D 4. Cool and Acidify C->D E 5. Filter Crude Product D->E F 6. Recrystallize E->F G Final Product: Imazethapyr F->G

Caption: Workflow for the synthesis of imazethapyr.

Safety Precautions

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]

Conclusion

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of the herbicide imazethapyr. The protocols and data presented here provide a comprehensive guide for its application in a research and development setting, particularly for professionals in the agrochemical and pharmaceutical industries. While its direct biological applications are not extensively documented, its utility as a synthetic building block is well-established.

References

Application Notes and Protocols: Diethyl 5-ethylpyridine-2,3-dicarboxylate as a Precursor for Imidazolinone Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diethyl 5-ethylpyridine-2,3-dicarboxylate in the synthesis of imidazolinone herbicides, a critical class of agrochemicals. The imidazolinone herbicides function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.

Introduction

This compound is a key intermediate in the synthesis of various imidazolinone herbicides, including imazethapyr and imazapyr. Its pyridine core, substituted with two carboxylate groups, provides a versatile scaffold for the construction of the imidazolinone ring system. This document outlines the synthesis of this precursor and its subsequent conversion into the herbicide imazethapyr, along with the mechanism of action of this class of herbicides.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of diethyl α-chlorooxaloacetate with 2-ethylacrolein in the presence of a nitrogen source, such as ammonium acetate, in an ethanol medium.[1][2] This method is advantageous due to its high yield and the use of readily available starting materials.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl α-chlorooxaloacetate

  • 2-Ethylacrolein

  • Ammonium acetate

  • Ethanol

  • Toluene

  • Water

Equipment:

  • Four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL four-necked flask, add 60 g of ethanol and 19.4 g (0.25 mol) of ammonium acetate.

  • Stir the mixture and heat to 75-80°C until the ammonium acetate is dissolved and the ethanol is refluxing steadily.

  • Prepare a mixture of 27 g (0.1 mol) of diethyl α-chlorooxaloacetate (85.6% purity) and 12.1 g (0.14 mol) of 2-ethylacrolein (97% purity).

  • Add the mixture dropwise to the refluxing ethanol solution over approximately 30 minutes, maintaining the reaction temperature at 75-80°C.

  • After the addition is complete, continue to stir the reaction mixture at 75-80°C for 5-6 hours. Monitor the reaction progress by high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture and remove about 70% of the ethanol by distillation.

  • Add toluene in an amount equal to the remaining ethanol and stir.

  • Add a small amount of water until the solution becomes an emulsion, then filter to remove the solid salt.

  • Wash the filtrate twice with a small amount of water.

  • Concentrate the organic phase under reduced pressure to obtain this compound as a brownish-yellow oily liquid.

Quantitative Data: Synthesis of this compound
ParameterValueReference
Yield88.6%[2]
Purity (GC analysis)86.1%[2]

Synthesis of Imazethapyr from this compound

Imazethapyr is synthesized from this compound and 2-amino-2,3-dimethylbutyramide through a cyclization reaction, typically catalyzed by a base such as sodium methoxide.[4][5]

Experimental Protocol: Continuous Synthesis of Imazethapyr

Materials:

  • This compound

  • 2-Amino-2,3-dimethylbutyramide

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid

  • Water

Equipment:

  • Continuous reaction device

  • Volumetric pumps

  • Continuous extractor

  • Thin-film evaporator

Procedure:

  • Prepare a solution of 2-amino-2,3-dimethylbutyramide and sodium methoxide in toluene. The weight ratio of 2-amino-2,3-dimethylbutyramide to sodium methoxide should be 50:2.

  • Using volumetric pumps, continuously feed the toluene solution and this compound into a continuous reaction device. The weight ratio of the toluene solution to this compound should be 52:100.

  • Maintain the reaction temperature at 55°C with a residence time of 12 hours.

  • The reaction solution is then subjected to continuous extraction, first with water and then with an appropriate concentration of hydrochloric acid to adjust the aqueous phase pH to 5.

  • The organic phase is then fed into a thin-film evaporator to distill off the solvent and obtain the imazethapyr crude product.

Quantitative Data: Synthesis of Imazethapyr
ParameterValueReference
Synthesis Yield85%[4][5]
Product Content97%[4][5]

Mechanism of Action of Imidazolinone Herbicides

Imidazolinone herbicides act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[6][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[8] By blocking this pathway, the herbicides prevent the production of essential proteins, leading to the cessation of cell growth and eventual death of the plant.

AHAS_Inhibition_Pathway cluster_herbicide_action Imidazolinone Imidazolinone Herbicide AHAS AHAS Imidazolinone->AHAS Inhibition

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of imazethapyr from this compound.

// Nodes Start [label="Start Materials:\n- this compound\n- 2-Amino-2,3-dimethylbutyramide\n- Sodium Methoxide\n- Toluene", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Cyclization Reaction\n(Continuous Reactor, 55°C, 12h)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Continuous Extraction\n(Water, aq. HCl)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Evaporation\n(Thin-film Evaporator)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Imazethapyr Crude Product", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Recrystallization)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Imazethapyr", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Extraction; Extraction -> Evaporation; Evaporation -> Product; Product -> Purification; Purification -> FinalProduct; } .dot Caption: Experimental workflow for the synthesis of imazethapyr.

References

Application Notes and Protocols for the Characterization of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for spectroscopic and chromatographic techniques are designed to ensure accurate identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the compound's identity.

¹H NMR Spectroscopy

Objective: To confirm the proton environment of the molecule.

Experimental Protocol:

  • Instrument: 300 MHz NMR Spectrometer

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

Data Presentation:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.60Singlet-1HH-6 (Pyridine ring)
7.96Singlet-1HH-4 (Pyridine ring)
4.52 - 4.33Multiplet-4H-OCH₂CH₃ (Ester groups)
2.76Quartet7.52H-CH₂CH₃ (Ethyl group at C-5)
1.44 - 1.36Multiplet-6H-OCH₂CH₃ (Ester groups)
1.30Triplet7.53H-CH₂CH₃ (Ethyl group at C-5)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve Sample in CDCl3 acquire Acquire 1H NMR Spectrum (300 MHz) dissolve->acquire Transfer to NMR Tube process Fourier Transform, Phasing, Baseline Correction acquire->process reference Reference to Residual Solvent Peak process->reference interpret Interpret Spectrum and Assign Peaks reference->interpret

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any related impurities.

Experimental Protocol (Adapted from a similar compound):

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with a composition suitable to retain the analyte (e.g., 70% A, 30% B).

    • A gradient can be developed to elute impurities with different polarities. A linear gradient to 95% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterResult
Retention TimeTo be determined experimentally
Purity (%)Report as area percent
Impurity ProfileList retention times and area percentages of any impurities

HPLC Purity Analysis Workflow

A Sample Preparation (Dissolve in mobile phase) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection (254 nm) C->D E Chromatogram Generation D->E F Data Analysis (Peak Integration and Purity Calculation) E->F

Caption: Workflow for HPLC purity analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule. A patent has confirmed the use of IR analysis for structural confirmation. [1] Experimental Protocol:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the oily sample between two NaCl or KBr plates.

    • KBr Pellet (if solid): Mix a small amount of sample with dry KBr powder and press into a thin pellet.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Data Presentation (Expected Characteristic Peaks):

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050C-H stretchAromatic (Pyridine)
~2980C-H stretchAliphatic (Ethyl groups)
~1730C=O stretchEster
~1580, ~1470C=C, C=N stretchAromatic (Pyridine)
~1250C-O stretchEster

Thermal Analysis

Objective: To evaluate the thermal stability of the compound.

Experimental Protocol (Thermogravimetric Analysis - TGA):

  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the sample in an alumina crucible.

  • Acquisition Parameters:

    • Temperature Range: 30 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

Data Presentation:

ParameterResult
Onset of Decomposition (°C)To be determined experimentally
Major Weight Loss StepsReport temperature ranges and percentage weight loss
Residue at 600 °C (%)Report the final percentage of mass remaining

Thermal Analysis Logical Flow

A Weigh Sample into Crucible B Place in TGA Instrument A->B C Heat under Nitrogen Atmosphere B->C D Monitor Weight Change vs. Temperature C->D E Generate Thermogram D->E F Determine Decomposition Temperature E->F

Caption: Logical flow for TGA.

References

Application Note: HPLC Analysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including imidazolinone herbicides.[1] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for determining the purity of this compound and quantifying any related substances.[2][3] This application note provides a detailed protocol for the analysis of this compound purity using a reverse-phase HPLC method with UV detection.

Chemical Structure:

  • Compound: this compound

  • CAS Number: 105151-39-1

  • Molecular Formula: C₁₃H₁₇NO₄

  • Molecular Weight: 251.28 g/mol [2]

Potential Impurities and Synthesis Pathway

Understanding the synthesis route is crucial for identifying potential impurities. This compound is often synthesized via the condensation of diethyl 2-(ethoxymethylene)-3-oxosuccinate with 1-aminobut-1-ene, or through a multi-step process involving the reaction of diethyl oxalate and ethyl chloroacetate followed by cyclization.[1] Potential impurities may include starting materials, intermediates, by-products, and degradation products.

Key Potential Impurities:

  • 5-Ethylpyridine-2,3-dicarboxylic acid: The unreacted starting material from the esterification process.[4][5]

  • Monoethyl 5-ethylpyridine-2,3-dicarboxylate: A partially esterified intermediate.[4]

  • Diethyl 2-chloro-3-oxosuccinate: An intermediate from a common synthesis route.[1]

  • 2-Ethyl acrolein: A reactant in the cyclization step.[1]

  • Related pyridine derivatives: Isomers or by-products from the cyclization reaction.

The following diagram illustrates the logical relationship between the target compound and its potential process-related impurities.

G cluster_reactants Starting Materials / Intermediates cluster_product Final Product 5-Ethylpyridine-2,3-dicarboxylic acid 5-Ethylpyridine-2,3-dicarboxylic acid Product This compound 5-Ethylpyridine-2,3-dicarboxylic acid->Product Esterification Monoethyl 5-ethylpyridine-2,3-dicarboxylate Monoethyl 5-ethylpyridine-2,3-dicarboxylate Monoethyl 5-ethylpyridine-2,3-dicarboxylate->Product Esterification Reactant_A Diethyl 2-chloro-3-oxosuccinate Reactant_A->Product Synthesis Reactant_B 2-Ethyl acrolein Reactant_B->Product Synthesis

Figure 1: Relationship between this compound and its potential impurities.

Experimental Protocol: HPLC Method

This section details the recommended HPLC method for the purity analysis of this compound. This method is based on common practices for analyzing pyridine derivatives.[4][6][7]

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade Acetonitrile (MeCN).

  • HPLC grade Water.

  • Formic acid (or other suitable acidic modifier like phosphoric acid).[4][7]

  • This compound reference standard.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1 for a typical gradient profile.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 250 nm[6]
Injection Vol. 10 µL
Run Time Approximately 25 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Sample and Standard Preparation

Standard Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Sample Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection if necessary.[8]

The following diagram illustrates the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (if needed) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 2: Experimental workflow for the HPLC analysis of this compound.

Data Presentation and System Suitability

The purity of the sample is typically determined by area percent.

Calculation: % Purity = (Area of the main peak / Total area of all peaks) x 100

For accurate and reliable results, system suitability parameters should be evaluated before sample analysis.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% (for 5 reps)

Troubleshooting Common HPLC Issues

Peak tailing can be a common issue when analyzing basic compounds like pyridines due to interactions with residual silanols on the column.[4][9]

The following diagram outlines a troubleshooting pathway for poor peak shape.

G Start Poor Peak Shape (e.g., Tailing) Check_pH Is mobile phase pH 2 units away from pKa? Start->Check_pH Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Check_Column Is the column old or showing degradation? Check_pH->Check_Column Yes Adjust_pH->Check_Column Replace_Column Replace column Check_Column->Replace_Column Yes Check_Modifier Is an acidic modifier (e.g., formic acid) present? Check_Column->Check_Modifier No End Improved Peak Shape Replace_Column->End Add_Modifier Add 0.1% formic acid to mobile phase Check_Modifier->Add_Modifier No Check_Modifier->End Yes Add_Modifier->End

Figure 3: Troubleshooting pathway for poor HPLC peak shape.

Conclusion

The described reverse-phase HPLC method provides a robust and reliable approach for determining the purity of this compound. By carefully controlling the chromatographic conditions and performing system suitability checks, this method can be effectively implemented in research, development, and quality control laboratories to ensure the quality of this important chemical intermediate.

References

Application Note: Gas Chromatography Method for the Analysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Accurate and reliable analytical methods are crucial for monitoring its purity, quantifying it in reaction mixtures, and ensuring the quality of final products. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the determination of this compound using a gas chromatography-mass spectrometry (GC-MS) system. The physicochemical properties of the compound, including its molecular weight of 251.28 g/mol and boiling point of 320-325°C, are key considerations in the development of this method.[1][4]

Principle

This method utilizes a high-temperature capillary gas chromatograph equipped with a mass spectrometer detector. The sample is vaporized in the heated injector and separated on a non-polar capillary column. The separated components are then detected by the mass spectrometer, which provides both quantitative data and qualitative structural information for unambiguous identification.

Experimental Protocol

1. Instrumentation and Materials

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms Ultra Inert (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity).

  • Solvents: Dichloromethane (DCM), HPLC grade or higher.

  • Sample: this compound standard (≥98% purity).

2. GC-MS Operating Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters are based on a method for a structurally similar compound, Diethyl 2,5-pyridinedicarboxylate, and have been adapted for the target analyte.[5]

ParameterValue
GC Inlet
Injection ModeSplit (Split ratio 50:1)
Injection Volume1 µL
Inlet Temperature280°C
Oven Program
Initial Temperature150°C, hold for 2 minutes
Ramp Rate15°C/min to 300°C
Final Temperature300°C, hold for 5 minutes
Column
Column Flow1.2 mL/min (Constant Flow)
Mass Spectrometer
MS Transfer Line Temp.280°C
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 40-450
Scan ModeFull Scan

3. Sample and Standard Preparation

  • Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in dichloromethane to achieve a final concentration within the calibration range. For example, dissolve 100 mg of the sample in 100 mL of dichloromethane and then dilute 1 mL of this solution to 10 mL.

Data Presentation

Table 1: Expected Retention Time and Mass Spectral Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~12.5251, 222, 206, 178, 150

Note: The retention time is an estimate and may vary depending on the specific instrument and column conditions. The key mass fragments are predicted based on the structure of the molecule.

Table 2: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity (r²)>0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
Repeatability (%RSD, n=6)< 2%
Intermediate Precision (%RSD)< 3%
Recovery (%)98-102%

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_std Weigh Standard dissolve_std Dissolve in DCM weigh_std->dissolve_std inject Inject 1 µL into GC dissolve_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in DCM weigh_sample->dissolve_sample dissolve_sample->inject separate Separation on HP-5ms inject->separate detect Detection by MS separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report report quantify->report Final Report

References

Application Notes and Protocols: Column Chromatography Purification of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the purification of Diethyl 5-ethylpyridine-2,3-dicarboxylate by column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its efficient purification a critical step in the manufacturing process.[1] The protocols described herein utilize silica gel chromatography with two different eluent systems, hexane-ethyl acetate and chloroform-methanol, to achieve high purity of the target compound.[2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an important organic intermediate used in the production of dyes, medicines, and pesticides.[1] Synthesis of this compound often results in a crude product containing unreacted starting materials and byproducts. Column chromatography is a widely used and effective method for the purification of such organic compounds. This document outlines two established protocols for the column chromatographic purification of this compound, providing a comprehensive guide for achieving high purity suitable for subsequent synthetic steps.

Data Presentation

Table 1: Summary of Column Chromatography Conditions
ParameterMethod 1Method 2
Stationary Phase Silica GelSilica Gel
Mobile Phase 4:1 Hexane-Ethyl AcetateChloroform/Methanol (gradient)
Elution Mode IsocraticGradient (1:0 to 1:0.01)
Purity Before Not specifiedNot specified
Purity After 95% (by GC)[3]92.2% (by LC)[2]
Yield 75%[3]84.6%[2]
Table 2: Reactant and Product Quantities for Synthesis preceding Purification
CompoundMethod 1 PrecursorQuantityMethod 2 PrecursorQuantity
Ethacrolein4.2 g (0.05 mol)[3]α-ethylacrolein0.84 g[2]
Diethyl 3-chloro-2-oxo-butanedioate11.2 g (0.05 mol)[3]Diethyl 1-amino-1,2-ethylenedicarboxylate1.7 g[2]
Ammonium sulfamate15.4 g (0.135 mol)[3]p-toluenesulfonic acid35 mg[2]
Product: this compound 10.8 g [3]Product: this compound 1.93 g [2]

Experimental Protocols

Method 1: Purification using Hexane-Ethyl Acetate Eluent

This protocol is based on the purification of this compound synthesized from ethacrolein and diethyl 3-chloro-2-oxo-butanedioate.[3]

1. Materials and Equipment:

  • Crude this compound
  • Silica gel (for column chromatography)
  • Hexane (analytical grade)
  • Ethyl acetate (analytical grade)
  • Glass chromatography column
  • Collection tubes or flasks
  • Rotary evaporator
  • Thin Layer Chromatography (TLC) plates and chamber
  • UV lamp for TLC visualization

2. Column Preparation:

  • Prepare a slurry of silica gel in hexane.
  • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase (4:1 hexane-ethyl acetate) or a suitable solvent that will be adsorbed by the silica gel (e.g., dichloromethane).
  • Carefully load the sample onto the top of the silica gel bed.

4. Elution:

  • Begin eluting the column with a 4:1 mixture of hexane-ethyl acetate.[3]
  • Maintain a constant flow rate.
  • Collect fractions in separate tubes or flasks.

5. Fraction Analysis:

  • Monitor the separation by Thin Layer Chromatography (TLC) using the same eluent system.
  • Spot the collected fractions on a TLC plate and visualize under a UV lamp.
  • Combine the fractions containing the pure product.

6. Product Recovery:

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
  • The resulting oil is the purified this compound.[3] The purity should be assessed by a suitable analytical method such as Gas Chromatography (GC), which has shown to yield a purity of 95%.[3]

Method 2: Purification using Chloroform-Methanol Gradient Elution

This protocol is based on the purification of this compound synthesized from diethyl 1-amino-1,2-ethylenedicarboxylate and α-ethylacrolein.[2]

1. Materials and Equipment:

  • Crude this compound
  • Silica gel (for column chromatography)
  • Chloroform (analytical grade)
  • Methanol (analytical grade)
  • Glass chromatography column
  • Collection tubes or flasks
  • Rotary evaporator
  • Thin Layer Chromatography (TLC) plates and chamber
  • UV lamp for TLC visualization

2. Column Preparation:

  • Prepare and pack the chromatography column with a silica gel slurry in chloroform as described in Method 1.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

4. Elution:

  • Begin elution with 100% chloroform.
  • Gradually increase the polarity of the mobile phase by introducing methanol. The protocol specifies a gradient from 1:0 to 1:0.01 chloroform/methanol.[2]
  • Collect fractions throughout the elution process.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC, using an appropriate chloroform/methanol mixture as the eluent.
  • Combine the fractions containing the purified product.

6. Product Recovery:

  • Remove the solvent from the combined fractions using a rotary evaporator.
  • The final product is purified this compound. The purity can be confirmed by Liquid Chromatography (LC), which has demonstrated a purity of 92.2% with this method.[2]

Visualization

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Recovery A Crude Product D Dissolve Crude in Solvent A->D B Prepare Silica Gel Slurry C Pack Column B->C E Load Sample onto Column C->E D->E F Elute with Mobile Phase E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K

References

Application Notes and Protocols: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a key organic intermediate utilized in the synthesis of various compounds within the pharmaceutical and agrochemical industries, most notably in the production of imidazolinone herbicides.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound, summarizing various reaction conditions to achieve high yields. The protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Scheme

The primary synthetic route discussed involves the reaction of diethyl α-chlorooxaloacetate with 2-ethylacrolein in the presence of a nitrogen source, such as ammonium acetate or ammonium sulfamate, in an ethanol medium.[1][2]

Chemical Reaction:

Diethyl α-chlorooxaloacetate + 2-Ethylacrolein + Nitrogen Source → this compound

Comparative Reaction Conditions

The following table summarizes different experimental conditions for the synthesis of this compound, providing a comparative overview of reactants, solvents, catalysts, reaction times, temperatures, and reported yields.

Parameter Method 1 Method 2 Method 3
Starting Material 1 Diethyl α-chlorooxaloacetate[1][2]Diethyl 3-chloro-2-oxo-butanedioate[3][4]Diethyl 1-amino-1,2-ethylenedicarboxylate[5]
Starting Material 2 2-Ethylacrolein[1][2]Ethacrolein (2-ethylacrolein)[3][4]α-Ethylacrolein[5]
Nitrogen Source/Catalyst Ammonium acetate[1][2]Ammonium sulfamate[3][4]p-Toluenesulfonic acid[5]
Solvent Ethanol[1][2]Ethanol[3][4]n-Butanol[5]
Molar Ratio (SM1:SM2:N-Source) 1 : 1.2 : 2.5[1]1 : 1 : 2.7[3][4]Not Applicable
Temperature 80°C[1]Reflux[3][4]Reflux[5]
Reaction Time 5 hours[1]15 hours[3][4]15 hours[5]
Yield 96.8%[1]75%[3]84.6%[5]

Experimental Protocols

Method 1: High-Yield Synthesis using Ammonium Acetate

This protocol is based on the work of C. Cheng et al., which reports a high yield of 96.8%.[1]

Materials:

  • Diethyl α-chlorooxaloacetate (M1)

  • 2-Ethylacrolein

  • Ammonium acetate

  • Absolute Ethanol

  • Toluene

  • Water

Equipment:

  • Four-necked flask equipped with a mechanical stirrer and a thermometer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a four-necked flask, add ammonium acetate (0.248 mol) and absolute ethanol (70 mL).

  • Heat the mixture to 80°C with stirring.

  • Prepare a mixture of diethyl α-chlorooxaloacetate (0.099 mol) and 2-ethylacrolein (0.119 mol).

  • Add the mixture of diethyl α-chlorooxaloacetate and 2-ethylacrolein to the reaction flask.

  • Maintain the reaction temperature at 80°C for 5 hours.[1]

  • After 5 hours, remove the ethanol under reduced pressure.

  • Dissolve the residue in toluene (60 mL) and wash with water (2 x 10 mL) until neutral.

  • Dry the organic phase, filter, and concentrate to obtain the crude product.

Method 2: Synthesis using Ammonium Sulfamate

This protocol yields the target compound at 75%.[3]

Materials:

  • Diethyl 3-chloro-2-oxo-butanedioate

  • Ethacrolein (2-ethylacrolein)

  • Ammonium sulfamate

  • Ethanol

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

  • Hexane-ethyl acetate (4:1)

Equipment:

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Stirrer

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a reaction flask, combine ethacrolein (0.05 mol), diethyl 3-chloro-2-oxo-butanedioate (0.05 mol), and ammonium sulfamate (0.135 mol) in ethanol (37 mL).[3]

  • Heat the stirred mixture at reflux for 15 hours.[3]

  • Cool the mixture to room temperature and remove the solvent by distillation under reduced pressure.[3]

  • Treat the residue with water and extract with ethyl acetate.[3]

  • Separate the organic phase and concentrate it in vacuo.[3]

  • Purify the residue by column chromatography on silica gel using a 4:1 hexane-ethyl acetate mixture as the eluent to yield the final product.[3]

Method 3: Alternative Synthesis using p-Toluenesulfonic Acid

This method provides an alternative route with an 84.6% yield.[5]

Materials:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate

  • α-Ethylacrolein

  • p-Toluenesulfonic acid

  • n-Butanol

  • Silica gel for column chromatography

  • Chloroform/methanol (1:0 to 1:0.01)

Equipment:

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Stirrer

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolve diethyl 1-amino-1,2-ethylenedicarboxylate (1.7 g) and α-ethylacrolein (0.84 g) in n-butanol (10 ml).[5]

  • Add p-toluenesulfonic acid (35 mg) to the mixture.[5]

  • Reflux the mixture for 15 hours.[5]

  • After the reaction is complete, distill off the solvent.

  • Subject the residue to silica gel column chromatography, eluting with a chloroform/methanol gradient (1:0 to 1:0.01) to obtain the purified product.[5]

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Mix Reactants & Solvent Heating Heat to Reaction Temp Reactants->Heating Stirring Stir at Temp for Specified Time Heating->Stirring SolventRemoval Solvent Removal Stirring->SolventRemoval Extraction Extraction & Washing SolventRemoval->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography (if necessary) Drying->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ammonium Acetate in the Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a significant intermediate in the pharmaceutical and agrochemical industries. A key focus is the utilization of ammonium acetate as a cost-effective and environmentally conscious nitrogen source.

Introduction

This compound is a crucial building block for the synthesis of various commercial products, including imidazolinone herbicides. Traditional synthetic routes have often involved reagents that result in significant waste and environmental concerns. The use of ammonium acetate as a nitrogen source presents a more sustainable and efficient alternative. This document outlines a robust protocol for this synthesis, adapted from established methodologies, and provides the necessary data for replication and optimization.

Reaction Principle

The synthesis of this compound using ammonium acetate is a variation of a multicomponent reaction, closely related to the Hantzsch and Bohlmann-Rahtz pyridine syntheses.[1][2] In this one-pot condensation reaction, an enamine is generated in situ from a β-keto ester and ammonium acetate. This enamine then reacts with an α,β-unsaturated aldehyde (2-ethylacrolein) and another dicarbonyl compound (diethyl 2-chloro-3-oxosuccinate) to form the pyridine ring through a series of Michael additions, cyclizations, and dehydration steps.[2][3] The use of ammonium acetate simplifies the process by avoiding the need to pre-form and isolate the enamine.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Equipment
  • Reagents: Diethyl 2-chloro-3-oxosuccinate (M1), 2-ethylacrolein, Ammonium acetate, Absolute ethanol, Toluene, Water

  • Equipment: Four-necked round-bottom flask, Mechanical stirrer, Thermometer, Reflux condenser, Heating mantle, Rotary evaporator, Separatory funnel

Synthesis of this compound[4]
  • To a four-necked flask equipped with a mechanical stirrer and a thermometer, add ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL).

  • Heat the mixture to 80 °C with stirring.

  • Prepare a mixture of diethyl 2-chloro-3-oxosuccinate (M1) (26.9 g, 0.099 mol) and 2-ethylacrolein (10.1 g, 0.119 mol).

  • Add the mixture of M1 and 2-ethylacrolein to the heated ammonium acetate solution.

  • Maintain the reaction temperature at 80 °C for 5 hours.

  • After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in toluene (60 mL).

  • Wash the toluene solution with water (2 x 10 mL) until the aqueous layer is neutral.

  • Dry the organic phase, filter, and concentrate under reduced pressure to obtain the crude product.

The final product, this compound, is a dark brown liquid.[4]

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yield for the synthesis of this compound using ammonium acetate as the nitrogen source.[4]

ParameterValue
Reactants
Diethyl 2-chloro-3-oxosuccinate (M1)0.099 mol
2-Ethylacrolein0.119 mol
Ammonium Acetate0.248 mol
Solvent Absolute Ethanol
Reaction Temperature 80 °C
Reaction Time 5 hours
Yield 96.8%
Purity (HPLC) 98%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow reagents Reactants: - Diethyl 2-chloro-3-oxosuccinate - 2-Ethylacrolein - Ammonium Acetate - Ethanol reaction Reaction (80°C, 5h) reagents->reaction evaporation Solvent Removal (Rotary Evaporation) reaction->evaporation extraction Workup (Toluene/Water Extraction) evaporation->extraction product Final Product: This compound extraction->product

Caption: A schematic overview of the synthetic procedure.

Proposed Reaction Mechanism

This diagram outlines a plausible mechanistic pathway for the formation of the pyridine ring, highlighting the role of ammonium acetate.

reaction_mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates M1 Diethyl 2-chloro- 3-oxosuccinate acrolein 2-Ethylacrolein NH4OAc Ammonium Acetate enamine Enamine (in situ formation) NH4OAc->enamine + M1 michael_adduct Michael Adduct enamine->michael_adduct + 2-Ethylacrolein cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Condensation product Diethyl 5-ethylpyridine- 2,3-dicarboxylate cyclized_intermediate->product Dehydration & Aromatization

Caption: A simplified reaction mechanism pathway.

Conclusion

The use of ammonium acetate as a nitrogen source in the synthesis of this compound offers a high-yield, cost-effective, and more environmentally friendly alternative to traditional methods.[4] The protocol detailed in these notes has been shown to produce the target compound in high purity and yield. This methodology is well-suited for large-scale industrial production and provides a valuable tool for researchers and professionals in the fields of drug development and agrochemical synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a key intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals, most notably for the production of imidazolinone herbicides.[1][2] Its efficient and scalable synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a high-yield, environmentally conscious method, and includes comparative data from alternative procedures.

Synthesis Overview

The primary and most efficient method for the large-scale synthesis of this compound involves a one-pot reaction using diethyl α-chlorooxaloacetate and 2-ethylacrolein with ammonium acetate as the nitrogen source in an ethanol medium.[1][3] This method is advantageous due to its high yield, reduced waste production, and the use of readily available and less hazardous materials compared to older methods that employed reagents like ammonium sulfamate.[1]

An alternative, more traditional approach utilizes ammonium sulfamate as the nitrogen source. While effective, this method generally results in lower yields and presents greater challenges in waste management.[1][4] A different synthetic strategy involves the direct or indirect esterification of 5-ethyl-2,3-pyridinedicarboxylic acid.[5]

Experimental Protocols

Method 1: High-Yield Synthesis using Ammonium Acetate

This protocol is adapted from a method demonstrating high yield and improved environmental friendliness, making it suitable for industrial production.[1]

Materials:

  • Diethyl α-chlorooxaloacetate

  • 2-Ethylacrolein

  • Ammonium acetate

  • Absolute Ethanol

  • Toluene

  • Water

Equipment:

  • A four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a four-necked flask, add ammonium acetate (molar ratio of 2.5 relative to diethyl α-chlorooxaloacetate) and absolute ethanol.[1]

  • Heat the mixture to 80 °C with stirring.[1]

  • Prepare a mixture of diethyl α-chlorooxaloacetate (1 molar equivalent) and 2-ethylacrolein (1.2 molar equivalents).[1]

  • Slowly add the mixture of diethyl α-chlorooxaloacetate and 2-ethylacrolein to the heated ammonium acetate solution.

  • Maintain the reaction temperature at 80 °C and continue stirring for 5 hours.[1]

  • After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in toluene.[1]

  • Wash the toluene solution with water until the aqueous layer is neutral.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a dark brown liquid.[1]

  • The product can be further purified by vacuum distillation if required.

Expected Yield: 96.5%[1]

Characterization (¹H NMR, CDCl₃, 300 MHz): δ:1.30 (t, J = 7.5 Hz, 3H), 1.36-1.44 (m, 6H), 2.76 (q, J = 7.5 Hz, 2H), 4.33-4.52 (m, 4H), 7.96 (s, 1H), 8.60 (s, 1H).[1]

Method 2: Synthesis using Ammonium Sulfamate

This protocol represents a more traditional approach to the synthesis.

Materials:

  • Diethyl 3-chloro-2-oxo-butanedioate (diethyl α-chlorooxaloacetate)

  • Ethacrolein (2-ethylacrolein)

  • Ammonium sulfamate

  • Ethanol

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

  • Hexane

Equipment:

  • Reaction flask with reflux condenser and stirrer

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a reaction flask, mix ethacrolein (1 molar equivalent), diethyl 3-chloro-2-oxo-butanedioate (1 molar equivalent), and ammonium sulfamate (2.7 molar equivalents) in ethanol.[4]

  • Heat the mixture at reflux for 15 hours.[4]

  • After cooling to room temperature, remove the solvent by distillation under reduced pressure.[4]

  • Treat the residue with water and extract the product with ethyl acetate.[4]

  • Separate the organic phase and concentrate it in vacuo.[4]

  • Purify the residue by column chromatography on silica gel using a 4:1 hexane-ethyl acetate mixture as the eluent to yield the final product as an oil.[4]

Expected Yield: 75%[4]

Data Presentation

ParameterMethod 1 (Ammonium Acetate)Method 2 (Ammonium Sulfamate)
Nitrogen Source Ammonium AcetateAmmonium Sulfamate
Molar Ratio (Nitrogen Source) 2.52.7
Solvent EthanolEthanol
Reaction Temperature 80 °CReflux
Reaction Time 5 hours15 hours
Yield 96.5%75%
Purification Liquid-liquid extractionColumn Chromatography
Reference Asian Journal of Chemistry[1]PrepChem.com[4]

Experimental Workflow and Signaling Pathways

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up and Purification cluster_product Final Product Ammonium_Acetate Ammonium Acetate in Ethanol Reaction_Vessel Reaction at 80°C for 5h Ammonium_Acetate->Reaction_Vessel Charge to vessel and heat Reactant_Mixture Diethyl α-chlorooxaloacetate + 2-Ethylacrolein Reactant_Mixture->Reaction_Vessel Slow addition Solvent_Removal Solvent Removal (Rotary Evaporator) Reaction_Vessel->Solvent_Removal Reaction completion Extraction Toluene Addition & Water Wash Solvent_Removal->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Final_Product Diethyl 5-ethylpyridine- 2,3-dicarboxylate Drying_Concentration->Final_Product

References

Application Notes and Protocols: Diethyl 5-ethylpyridine-2,3-dicarboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of Diethyl 5-ethylpyridine-2,3-dicarboxylate as a key intermediate in the synthesis of imidazolinone herbicides, a critical class of agrochemicals. This document details the synthetic pathways, experimental protocols, and the mechanism of action of the resulting herbicides.

Introduction: The Significance of this compound

This compound is a crucial building block in the production of several imidazolinone herbicides.[1][2] This class of herbicides is known for its high efficacy, broad-spectrum activity against various weeds, and low toxicity to mammals.[2][3] The pyridine-2,3-dicarboxylic acid scaffold is a common structural feature among these agrochemicals, and the 5-ethyl substituent, in the case of this compound, is a key determinant for the synthesis of the widely used herbicide, imazethapyr.[2][3]

The primary application of this compound is in the synthesis of imazethapyr.[2][4] However, related pyridine-2,3-dicarboxylate esters are also utilized in the synthesis of other significant imidazolinone herbicides such as imazamox, imazapyr, and imazapic.[5][6][7] The general synthetic strategy involves the condensation of the pyridine-2,3-dicarboxylate derivative with a substituted 2-amino-2,3-dimethylbutyramide to form the characteristic imidazolinone ring.[8]

Synthesis of Imidazolinone Herbicides: An Overview

The synthesis of imidazolinone herbicides from this compound or its analogs generally follows a convergent synthesis pathway. The key steps involve the formation of the imidazolinone ring through the reaction of the pyridine dicarboxylate moiety with a specific aminobutyramide derivative.

Synthesis of Imazethapyr

Imazethapyr is synthesized from this compound. The overall reaction scheme is a condensation reaction between this compound and 2-amino-2,3-dimethylbutyramide.[8]

Experimental Workflow for Imazethapyr Synthesis

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Imazethapyr A 5-Ethyl-2,3-pyridinedicarboxylic Acid D Esterification A->D B Ethanol B->D C Catalyst (e.g., H₂SO₄) C->D E This compound D->E F This compound I Condensation/Cyclization F->I G 2-Amino-2,3-dimethylbutyramide G->I H Base (e.g., Sodium Methoxide) H->I J Imazethapyr I->J

Caption: A simplified workflow for the two-step synthesis of Imazethapyr.

Synthesis of Other Imidazolinone Herbicides

The synthesis of other imidazolinone herbicides like imazamox and imazapyr follows a similar strategy, utilizing appropriately substituted pyridine-2,3-dicarboxylic acid esters. For instance, the synthesis of imazamox involves the use of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester.[6][9]

Quantitative Data on Synthesis

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of this compound
Starting MaterialReaction ConditionsSolventCatalystReaction TimeYield (%)Purity (%)Reference
5-Ethyl-2,3-pyridinedicarboxylic AcidRefluxTolueneConc. H₂SO₄4 h>90>90[2]
5-Ethyl-2,3-pyridinedicarboxylic AcidRefluxDichloroethaneSOCl₂/DMF->90>89[2]
Table 2: Synthesis of Imazethapyr from this compound
Starting MaterialsReaction ConditionsSolventBaseResidence TimeYield (%)Purity (%)Reference
This compound, 2-Amino-2,3-dimethylbutyramide55°CTolueneSodium Methoxide12 hup to 85>99[2][8]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Direct Esterification)[2]

Materials:

  • 5-Ethyl-2,3-pyridinedicarboxylic acid (0.1 mol, 19.5 g)

  • Ethanol (0.6 mol, 27.6 g)

  • Concentrated sulfuric acid (0.2 mol, 19.6 g)

  • Toluene (70 g)

Procedure:

  • To a reaction flask equipped with a reflux condenser and a distillation apparatus, add 5-ethyl-2,3-pyridinedicarboxylic acid, ethanol, concentrated sulfuric acid, and toluene.

  • Heat the mixture to reflux and distill for 4 hours, or until the starting material is completely consumed (monitored by a suitable analytical technique such as TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Protocol 2: Synthesis of Imazethapyr[2][8]

Materials:

  • This compound

  • 2-Amino-2,3-dimethylbutyramide

  • Sodium methoxide

  • Toluene

Procedure:

  • Prepare a solution of 2-amino-2,3-dimethylbutyramide and a catalytic amount of sodium methoxide in toluene.

  • Separately, prepare a solution of this compound in toluene.

  • In a heated reactor maintained at 55°C, continuously feed both solutions.

  • Maintain the reaction mixture at 55°C for a residence time of 12 hours.

  • After the reaction is complete, cool the mixture and wash it with water to remove any unreacted starting materials and byproducts.

  • The toluene layer containing imazethapyr is then concentrated. The crude product can be further purified by recrystallization or chromatography to yield pure imazethapyr.

Mechanism of Action of Imidazolinone Herbicides

Imidazolinone herbicides, including imazethapyr, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][10] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[3] The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell growth, ultimately leading to the death of the susceptible plant.

Branched-Chain Amino Acid Biosynthesis Pathway and its Inhibition

G cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ALS/AHAS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Dehydratase alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate ALS/AHAS Dihydroxy_isovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxy_isovalerate KARI Dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->Dihydroxy_methylvalerate KARI alpha_Keto_isovalerate α-Ketoisovalerate Dihydroxy_isovalerate->alpha_Keto_isovalerate DHAD alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->alpha_Keto_beta_methylvalerate DHAD Valine Valine alpha_Keto_isovalerate->Valine BCAT Leucine Leucine alpha_Keto_isovalerate->Leucine Multiple Steps Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine BCAT Imazethapyr Imazethapyr (Imidazolinone Herbicide) Imazethapyr->Acetolactate Inhibits Imazethapyr->alpha_Aceto_alpha_hydroxybutyrate Inhibits

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by Imazethapyr.

Conclusion

This compound is a fundamentally important intermediate in the agrochemical industry, particularly for the synthesis of the imidazolinone class of herbicides. The synthetic routes are well-established and offer high yields of the final products. The targeted mechanism of action of these herbicides on the acetolactate synthase enzyme provides a clear rationale for their efficacy and selectivity. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals involved in the development and synthesis of novel agrochemicals.

References

Application of Diethyl 5-ethylpyridine-2,3-dicarboxylate in Pharmaceutical and Agrochemical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a versatile chemical intermediate widely utilized in the synthesis of complex heterocyclic molecules.[1] Its pyridine core, substituted with two reactive ester groups, makes it a valuable building block for the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate, with a primary focus on its application in the synthesis of imidazolinone-based compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C13H17NO4[1]
Molecular Weight 251.28 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 320-325°C at 760 mmHg[1]
Density 1.126 g/cm³ at 25°C[1]
Solubility Soluble in ethanol, methanol, and most organic solvents. Limited solubility in water.[1]

Application in the Synthesis of Imazethapyr

A significant application of this compound is in the synthesis of Imazethapyr, a broad-spectrum herbicide.[2] This process involves the cyclization of this compound with 2-amino-2,3-dimethylbutyramide in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of Imazethapyr using Sodium Methoxide Catalyst

This protocol outlines a continuous synthesis process for Imazethapyr.

Materials:

  • This compound

  • 2-amino-2,3-dimethylbutyramide

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid (for extraction)

Procedure:

  • Prepare a solution of 2-amino-2,3-dimethylbutyramide and sodium methoxide in toluene. The weight ratio of 2-amino-2,3-dimethylbutyramide to sodium methoxide should be 50:2.[3]

  • In a continuous reactor, introduce the toluene solution and this compound. The weight ratio of the toluene solution to this compound should be 52:100.[3]

  • Maintain the reaction temperature at 55°C with a residence time of 12 hours.[3]

  • After the reaction is complete, perform a continuous extraction of the reaction solution. Use water as the initial extraction agent, followed by an appropriate concentration of hydrochloric acid to adjust the aqueous phase pH to 5.[3]

  • The organic phase is then subjected to thin-film evaporation to remove the solvent and isolate the crude Imazethapyr product.[3]

Quantitative Data:

ParameterValueReference
Yield 85%[3]
Purity 97%[3]

Protocol 2: Synthesis of 2-(5-isopropyl-5-methyl-4-oxoimidazolin-2-yl)-5-ethyl-3-pyridinecarboxylic acid using Potassium tert-butylate

This protocol describes a batch synthesis process.

Materials:

  • This compound

  • 2-amino-2,3-dimethylbutyramide

  • Potassium tert-butylate

  • Toluene

Procedure:

  • Combine this compound with 2-amino-2,3-dimethylbutyramide in toluene.

  • Add potassium tert-butylate to the mixture.

  • Heat the reaction mixture to 80°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, the product can be isolated and purified using standard techniques.

Quantitative Data:

ParameterValueReference
Yield 74.2%[4]

Experimental Workflow

G cluster_synthesis Synthesis of Imazethapyr reagents This compound + 2-amino-2,3-dimethylbutyramide + Base (e.g., NaOMe or t-BuOK) + Toluene reaction Cyclization Reaction (55-80°C) reagents->reaction extraction Work-up and Extraction (pH adjustment) reaction->extraction purification Purification (e.g., Evaporation, Crystallization) extraction->purification product Imazethapyr purification->product

Caption: Workflow for the synthesis of Imazethapyr.

Mechanism of Action of Imazethapyr

Imazethapyr functions as a herbicide by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5][6] The inhibition of AHAS disrupts protein synthesis and cell division, ultimately leading to plant death.[6] Recent studies have also suggested that imazethapyr can interfere with auxin signaling and cell wall remodeling in plants.[7]

Signaling Pathway

cluster_pathway Imazethapyr Mechanism of Action Imazethapyr Imazethapyr AHAS AHAS/ALS Enzyme Imazethapyr->AHAS Inhibition BCAA Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis AHAS->BCAA Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Cell_Growth Cell Growth and Division Protein_Synthesis->Cell_Growth Plant_Death Plant Death Cell_Growth->Plant_Death

Caption: Inhibition of AHAS by Imazethapyr.

Conclusion

This compound is a pivotal intermediate in the synthesis of biologically active molecules, most notably in the production of the herbicide imazethapyr. The protocols provided herein offer robust methods for its application in this context. The reactivity of its dual ester functionalities suggests its potential for broader applications in the synthesis of other complex heterocyclic structures relevant to both the pharmaceutical and agrochemical industries. Further research into the derivatization of this intermediate could lead to the discovery of novel compounds with diverse biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include ethacrolein, diethyl 3-chloro-2-oxo-butanedioate, and a nitrogen source like ammonium sulfamate or ammonium acetate.[1][2] Another route involves the reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with α-ethylacrolein.[3] A two-step process starting from diethyl oxalate and ethyl chloroacetate to first form diethyl 2-chloro-3-oxo-succinic acid diethyl ester is also a well-documented pathway.[2]

Q2: What is a typical yield for this synthesis?

A2: The yield of this compound can vary significantly depending on the synthetic route and optimization of reaction conditions. Reported yields range from 75% to as high as 96.8% for optimized processes.[1][2] For instance, a method using ammonium acetate as the nitrogen source with diethyl 2-chloro-3-oxo-succinic acid diethyl ester and 2-ethyl acrolein has achieved yields up to 96.8%.[2][4]

Q3: What are the recommended solvents for this reaction?

A3: Ethanol is a commonly used solvent, particularly in methods involving ammonium acetate or ammonium sulfamate as the nitrogen source.[1][2][5] n-Butanol has also been used in protocols with a p-toluenesulfonic acid catalyst.[3] The choice of solvent can impact reaction rate and yield.

Q4: How is the final product typically purified?

A4: The most common purification method is column chromatography on silica gel.[1][3] A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 ratio).[1] In some cases, after solvent removal, the residue is dissolved in a solvent like toluene and washed with water to neutrality before concentration.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reagent Quality: Moisture or degradation of starting materials, especially acrolein derivatives which can polymerize.1a. Use freshly distilled acrolein derivatives.1b. Ensure all reagents meet the required purity specifications.1c. Use anhydrous solvents where specified.
2. Incorrect Reaction Temperature: The reaction is sensitive to temperature; too low a temperature will result in a slow reaction rate, while too high a temperature can lead to side reactions.[2]2a. Monitor the internal reaction temperature closely.2b. For the ammonium acetate method, maintain the temperature at 80°C for optimal yield.[2]
3. Inefficient Stirring: In heterogeneous mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction.3a. Use a mechanical stirrer for larger scale reactions.3b. Ensure the stir rate is sufficient to maintain a homogeneous suspension.
Formation of Dark Brown or Tarry Residue 1. Polymerization of Acrolein: 2-ethylacrolein can polymerize, especially at elevated temperatures or in the presence of impurities.1a. Add the acrolein derivative slowly to the reaction mixture.1b. Consider adding a polymerization inhibitor if the problem persists.
2. Side Reactions: High temperatures can promote the formation of undesired side products.[2]2a. Maintain the optimal reaction temperature (e.g., 80°C).[2]2b. Minimize the reaction time to what is necessary for completion.
Difficult Purification 1. Presence of Multiple Byproducts: Suboptimal reaction conditions can lead to a complex mixture of products, making chromatographic separation challenging.1a. Optimize the molar ratios of the reactants. For the ammonium acetate method, a molar ratio of 1:1.2:2.5 (M1:2-ethyl acrolein:ammonium acetate) is recommended.[2]1b. Control the reaction temperature carefully.
2. Co-elution of Impurities: An impurity may have a similar polarity to the desired product.2a. Try a different solvent system for column chromatography.2b. Consider alternative purification techniques such as distillation under reduced pressure if the product is thermally stable.

Experimental Protocols

High-Yield Synthesis using Ammonium Acetate

This protocol is adapted from an optimized procedure with a reported yield of up to 96.8%.[2]

Step 1: Synthesis of 2-chloro-3-oxo-succinic acid diethyl ester (M1)

  • Charge a four-necked flask equipped with a mechanical stirrer and a thermometer with sodium ethoxide (11.7 g, 0.170 mol) and toluene (65.0 mL).

  • Stir the mixture at room temperature for 45 minutes.

  • Add diethyl oxalate (17.7 g, 0.121 mol) over 1 hour, maintaining the temperature between 25-40°C.

  • After stirring for another 30 minutes, cool the mixture to 25°C.

  • Add ethyl chloroacetate (12.4 g, 0.101 mol) over 2 hours, keeping the temperature between 32-35°C for 3 hours.

  • Quench the reaction with ice-water (20 mL) and hydrochloric acid (30%, 22.1 g, 0.181 mol).

  • Separate the organic phase, dry it, filter, and concentrate to obtain M1 as a red liquid.

Step 2: Synthesis of this compound

  • In a four-necked flask with a mechanical stirrer and thermometer, charge ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL).

  • Heat the mixture to 80°C.

  • Add a mixture of M1 (26.9 g, 0.099 mol) and 2-ethyl acrolein (10.1 g, 0.119 mol).

  • Maintain the reaction at 80°C for 5 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in toluene (60 mL) and wash with water (2 x 10 mL) until neutral.

  • Dry the organic phase, filter, and concentrate to yield the final product.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Materials Nitrogen Source Solvent Reaction Time Yield (%) Reference
1Ethacrolein, Diethyl 3-chloro-2-oxo-butanedioateAmmonium sulfamateEthanol15 hours75[1]
2Diethyl 1-amino-1,2-ethylenedicarboxylate, α-ethylacrolein- (from starting material)n-Butanol15 hours84.6[3]
32-chloro-3-oxo-succinic acid diethyl ester, 2-ethyl acroleinAmmonium acetateEthanol5 hours96.8[2]

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of M1 cluster_step2 Step 2: Synthesis of Final Product A Charge Sodium Ethoxide and Toluene B Add Diethyl Oxalate A->B C Add Ethyl Chloroacetate B->C D Quench and Extract C->D E Obtain M1 D->E H Add M1 and 2-ethyl acrolein E->H Use M1 in Step 2 F Charge Ammonium Acetate and Ethanol G Heat to 80°C F->G G->H I React for 5 hours H->I J Workup and Purification I->J K Final Product J->K

Caption: Workflow for the high-yield synthesis of this compound.

Troubleshooting Logic

G Start Low Yield? Temp Check Reaction Temperature Start->Temp Yes End Improved Yield Start->End No Reagents Verify Reagent Purity Temp->Reagents Temp OK Fail Consult Further Literature Temp->Fail Temp Incorrect Stirring Ensure Adequate Stirring Reagents->Stirring Purity OK Reagents->Fail Purity Issue Optimize Optimize Reactant Ratios Stirring->Optimize Stirring OK Stirring->Fail Stirring Issue Optimize->End Ratios OK Optimize->Fail Ratios Incorrect

Caption: A logical flow for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Diethyl 5-ethylpyridine-2,3-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, particularly when using Hantzsch-type reaction conditions.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and the purity of starting materials.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Low temperatures can lead to incomplete reactions, while excessively high temperatures may promote side product formation. One optimized procedure suggests that the yield increases with temperature, reaching an optimum at 80°C.[1]

  • Incorrect Molar Ratios of Reactants: The stoichiometry of the reactants is crucial. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification. For the synthesis using diethyl α-chlorooxaloacetate, 2-ethylacrolein, and ammonium acetate, a molar ratio of 1:1.2:2.5 has been shown to be optimal.[1]

  • Inefficient Nitrogen Source: The choice and amount of the nitrogen source can significantly impact the yield. While various ammonia sources can be used, ammonium acetate has been identified as an efficient option, with a 100% nitrogen atom utilization rate.[2] Using an inappropriate amount of the nitrogen source can either leave starting material unreacted or lead to the formation of nitrogen-containing byproducts.

  • Incomplete Oxidation of the Dihydropyridine Intermediate: The Hantzsch reaction initially forms a dihydropyridine intermediate, which must be oxidized to the final pyridine product.[3][4][5] If the oxidation is incomplete, the isolated product will be a mixture of the dihydropyridine and the desired pyridine, leading to a lower yield of the latter. Ensure that the chosen oxidizing agent is effective and used in the correct stoichiometric amount. Common oxidants include nitric acid or potassium ferrocyanide.[4]

  • Solvent Effects: The solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. While ethanol is a common solvent, its amount should be optimized. Too little solvent may not fully dissolve the reactants, while too much can lead to low concentrations and slower reaction rates, potentially increasing the likelihood of side reactions.[1]

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC/peaks in GC-MS besides the desired this compound. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue in multi-component reactions like the Hantzsch synthesis. Understanding the potential side reactions is key to minimizing them.

Common Side Products and Their Prevention:

  • Incompletely Oxidized Dihydropyridine: As mentioned earlier, the 1,4-dihydropyridine precursor is a common impurity if the oxidation step is not complete.

    • Prevention: Use a reliable oxidizing agent and monitor the reaction by TLC or LC-MS to ensure the complete disappearance of the dihydropyridine intermediate.

  • Hydrolysis Products (Monoester and Diacid): The diethyl ester is susceptible to hydrolysis, especially if the reaction is carried out in the presence of water or under acidic or basic conditions for extended periods. This can lead to the formation of the corresponding monoethyl ester or the 5-ethylpyridine-2,3-dicarboxylic acid.

    • Prevention: Use anhydrous solvents and reagents. If an aqueous workup is necessary, minimize the contact time and control the pH.

  • Side Products from 2-Ethylacrolein Polymerization: 2-Ethylacrolein is a reactive α,β-unsaturated aldehyde that can undergo self-polymerization, especially in the presence of strong bases or at high temperatures.[6]

    • Prevention: Control the reaction temperature and the rate of addition of 2-ethylacrolein to the reaction mixture.

  • Over-alkylation or Other Side Reactions of the Pyridine Ring: Although less common under typical Hantzsch conditions, the pyridine nitrogen can be alkylated by reactive alkyl halides, which might be present as impurities or formed as byproducts.[7][8]

    • Prevention: Use pure starting materials and control the reaction conditions to avoid the formation of reactive alkylating agents.

Below is a diagram illustrating the main reaction pathway and a potential side reaction leading to the dihydropyridine intermediate.

Side_Product_Formation Reactants Diethyl α-chlorooxaloacetate + 2-Ethylacrolein + Ammonium Acetate Dihydropyridine Diethyl 1,4-dihydro-5-ethylpyridine-2,3-dicarboxylate Reactants->Dihydropyridine Hantzsch Reaction Main_Product This compound Dihydropyridine->Main_Product Oxidation Step Oxidation Oxidation Dihydropyridine->Oxidation Oxidation->Dihydropyridine Incomplete Oxidation->Main_Product Complete

Caption: Reaction pathway showing the formation of the dihydropyridine intermediate and the critical oxidation step.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A commonly cited and optimized protocol involves the reaction of diethyl α-chlorooxaloacetate, 2-ethylacrolein, and ammonium acetate in ethanol.

Experimental Protocol:

  • In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate and absolute ethanol.

  • Heat the mixture to 80°C with stirring.

  • Prepare a mixture of diethyl α-chlorooxaloacetate and 2-ethylacrolein.

  • Add the mixture of diethyl α-chlorooxaloacetate and 2-ethylacrolein to the heated ammonium acetate solution.

  • Maintain the reaction temperature at 80°C for approximately 5 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in toluene and wash with water until neutral.

  • Dry the organic phase, filter, and concentrate to obtain the crude product.[1]

Table 1: Summary of an Optimized Reaction Protocol

ParameterValueReference
Reactants Diethyl α-chlorooxaloacetate, 2-Ethylacrolein, Ammonium Acetate[1]
Molar Ratio 1 : 1.2 : 2.5[1]
Solvent Ethanol[1]
Temperature 80 °C[1]
Reaction Time 5 hours[1]
Typical Yield 96.8%[1]

Q2: How can I purify the crude this compound?

A2: The most common method for purifying this compound is column chromatography on silica gel.

Purification Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common eluent is a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it. For example, a 4:1 hexane-ethyl acetate mixture has been reported to be effective.[9]

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as an oil.[9]

Q3: What are the key analytical techniques to assess the purity of the final product?

A3: Several analytical techniques are essential for confirming the identity and purity of this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and the effectiveness of the purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the main product and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying any non-volatile impurities, such as the dihydropyridine intermediate or hydrolysis products. A purity of ≥98% as determined by HPLC is often reported for the purified product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product. The reported ¹H NMR data (in CDCl₃) for this compound is: δ 1.30 (t, J = 7.5 Hz, 3H), 1.36-1.44 (m, 6H), 2.76 (q, J = 7.5 Hz, 2H), 4.33-4.52 (m, 4H), 7.96 (s, 1H), 8.60 (s, 1H).[1]

Q4: Can hydrolysis of the ester groups be a significant side reaction?

A4: Yes, hydrolysis of the diethyl ester to the corresponding mono-ester or di-carboxylic acid can occur, particularly if the reaction is run for extended periods in the presence of water, or under strongly acidic or basic conditions. While the Hantzsch synthesis is often performed under neutral or mildly acidic conditions, prolonged heating or improper work-up can lead to hydrolysis. To minimize this, it is recommended to use anhydrous solvents and to perform aqueous work-ups quickly and under controlled pH.

The following diagram illustrates the potential hydrolysis pathway.

Hydrolysis_Pathway Diester This compound Monoester Monoethyl 5-ethylpyridine-2,3-dicarboxylate Diester->Monoester Hydrolysis (H₂O, H⁺/OH⁻) Diacid 5-Ethylpyridine-2,3-dicarboxylic acid Monoester->Diacid Further Hydrolysis

Caption: Stepwise hydrolysis of the diethyl ester to the monoester and diacid.

References

Technical Support Center: Knoevenagel-Fries Modification for Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Knoevenagel condensation and Fries rearrangement involving pyridine derivatives.

Section 1: Troubleshooting Knoevenagel Condensation involving Pyridines

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. When pyridine or its derivatives are involved, either as a substrate (e.g., pyridyl aldehydes), a catalyst, or a solvent, specific challenges can arise. The Doebner modification, for instance, utilizes pyridine as a solvent, which can lead to decarboxylation when malonic acid is used as the active methylene compound.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using pyridyl aldehydes in Knoevenagel condensations?

A1: The pyridine ring in pyridyl aldehydes can function as an internal base. This unique characteristic can accelerate the reaction, potentially leading to faster reaction times compared to similar condensations with benzaldehyde or its derivatives under the same conditions.[3]

Q2: What are the common side products observed in Knoevenagel condensations involving pyridines, and how can they be minimized?

A2: A frequent side product, especially when using ammonia or ammonium acetate in conjunction with a β-ketoester, is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde. To minimize this, it is often beneficial to pre-form the Knoevenagel condensation product before the final cyclization step in a multi-step synthesis.[5]

Q3: Which catalysts are most effective for Knoevenagel condensations with pyridyl aldehydes?

A3: A variety of catalysts can be effective. Weakly basic amines like piperidine and pyridine are traditionally used.[3] However, for greener and milder conditions, other catalysts such as ionic liquids, γ-Al2O3 nanoparticles, and L-proline have been successfully employed.[5][6][7] The choice of catalyst can significantly impact reaction time and yield.

Q4: Can triethylamine be used as a substitute for pyridine in the Doebner modification?

A4: Yes, studies have shown that triethylamine (TEA) can be an effective substitute for pyridine, which is carcinogenic.[8] Using TEA in a solvent like toluene can produce comparable yields of cinnamic acids from aromatic aldehydes and malonic acid.[8]

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Low Yield / No Reaction 1. Insufficiently activated methylene compound: The electron-withdrawing groups (Z) on the active methylene compound may not be strong enough to facilitate deprotonation by a weak base.[2] 2. Catalyst deactivation: Impurities in reactants or solvent can neutralize or poison the catalyst. 3. Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate.1. Use a stronger activating group on the methylene compound or switch to a stronger base. However, be cautious as strong bases can cause self-condensation of the aldehyde or ketone.[2] 2. Ensure all reactants and solvents are pure and dry. 3. Optimize the reaction temperature. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[9]
Formation of Hantzsch-type DHP byproduct This is common when two equivalents of a β-ketoester react with an aldehyde and an ammonia source.[4]In multi-step syntheses, it is advisable to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to improve regioselectivity.
Difficult Product Isolation The product may be highly soluble in the reaction solvent, or impurities may co-precipitate.1. After quenching the reaction (e.g., with HCl if pyridine is the solvent), cool the mixture in an ice bath to encourage precipitation.[10] 2. If the product does not precipitate, perform an extraction with a suitable organic solvent. 3. Purify the crude product using column chromatography or recrystallization.
Unwanted Decarboxylation When using a carboxylic acid like malonic acid with pyridine as the solvent (Doebner modification), decarboxylation often accompanies the condensation.[2]If the dicarboxylic acid product is desired, avoid using pyridine as the solvent at high temperatures. Consider alternative catalysts and solvents that do not promote decarboxylation.
Experimental Workflow and Logic

The following diagram illustrates a typical troubleshooting workflow for a low-yield Knoevenagel condensation.

G Start Low Yield in Knoevenagel Condensation Check_Purity Verify Purity of Reactants and Solvent Start->Check_Purity Impure Impure Materials Detected Check_Purity->Impure Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Suboptimal Conditions Suboptimal Check_Conditions->Suboptimal Check_Catalyst Evaluate Catalyst Activity and Loading Catalyst_Issue Catalyst Inactive/Insufficient Check_Catalyst->Catalyst_Issue Impure->Check_Conditions No Purify Purify/Dry Reactants and Solvent Impure->Purify Yes Suboptimal->Check_Catalyst No Optimize_Conditions Optimize Temperature, Reaction Time, and Molar Ratios Suboptimal->Optimize_Conditions Yes Change_Catalyst Increase Catalyst Loading or Select Alternative Catalyst Catalyst_Issue->Change_Catalyst Yes Success Successful Reaction Catalyst_Issue->Success No, problem resolved Repeat Repeat Experiment Purify->Repeat Optimize_Conditions->Repeat Change_Catalyst->Repeat Repeat->Success

Caption: Troubleshooting workflow for low-yield Knoevenagel condensation.

Section 2: Troubleshooting Fries Rearrangement of Pyridine Derivatives

The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[11][12] Applying this rearrangement to pyridine-containing esters can be challenging due to the Lewis basicity of the pyridine nitrogen, which can interact with the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when performing a Fries rearrangement on a pyridyl ester?

A1: The primary challenge is the potential for the Lewis acid catalyst (e.g., AlCl₃) to complex with the nitrogen atom of the pyridine ring. This can deactivate both the catalyst and the substrate, leading to low yields or no reaction. Using an excess of the Lewis acid is often necessary.[13]

Q2: How can I control the regioselectivity (ortho vs. para) of the Fries rearrangement?

A2: Regioselectivity is influenced by reaction conditions. Low reaction temperatures generally favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control), which can form a more stable bidentate complex with the Lewis acid.[11][14] The choice of solvent also plays a role; non-polar solvents tend to favor the ortho product, while polar solvents favor the para product.[11][14]

Q3: What are some alternative catalysts to traditional Lewis acids like AlCl₃ for the Fries rearrangement?

A3: To avoid the harsh and corrosive nature of AlCl₃, other Lewis acids like boron trifluoride (BF₃), bismuth triflate, or strong protic acids such as hydrogen fluoride (HF) and methanesulfonic acid can be used.[11] Zinc powder has also been reported as a catalyst for selective Fries rearrangements.[13] For environmentally friendlier options, zeolites and other solid acid catalysts are being explored, though they can be prone to deactivation.[13]

Q4: Are there limitations to the types of substrates that can be used in a Fries rearrangement?

A4: Yes, the reaction is generally suitable only for esters with stable acyl components that can withstand the harsh reaction conditions.[11] Heavily substituted aromatic or acyl components can lead to lower yields due to steric hindrance.[11] Additionally, the presence of deactivating, meta-directing groups on the aromatic ring can adversely affect the reaction outcome.[11][14]

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Low Yield / No Reaction 1. Catalyst deactivation: The Lewis acid catalyst is complexing with the pyridine nitrogen. 2. Harsh conditions causing decomposition: The starting material or product may be unstable under the reaction conditions. 3. Steric hindrance: Bulky substituents on the pyridine ring or acyl group are preventing rearrangement.1. Increase the stoichiometry of the Lewis acid catalyst to ensure enough is available for both the pyridine nitrogen and the ester oxygen. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Consider a milder catalyst like zinc powder or methanesulfonic acid.[13] 3. This is an inherent limitation. If possible, redesign the synthesis to use a less sterically hindered substrate.
Poor Regioselectivity The reaction conditions are not optimized to favor a single isomer.1. For the para product, use low temperatures (e.g., 0 °C to RT) and a more polar solvent. 2. For the ortho product, use higher temperatures (reflux) and a non-polar solvent.[11][14]
Formation of Phenol Byproduct The ester is being cleaved by the Lewis acid, but the acyl group is not successfully adding to the ring.This can happen if the electrophilic aromatic substitution step is slow. Ensure a sufficient amount of catalyst is present and that the reaction is run for an adequate amount of time. Consider a more activating Lewis acid if the reaction is sluggish.
Reaction Mechanisms

The following diagrams illustrate the mechanisms for the Doebner Modification of the Knoevenagel Condensation and the Fries Rearrangement.

G cluster_knoevenagel Knoevenagel-Doebner Mechanism Aldehyde R-CHO (Aldehyde) Addition Aldol Addition Intermediate Aldehyde->Addition MalonicAcid CH₂(COOH)₂ (Malonic Acid) Enolate Enolate ⁻CH(COOH)₂ MalonicAcid->Enolate + Pyridine Pyridine Pyridine (Catalyst/Solvent) Enolate->Addition Decarboxylation Decarboxylation (-CO₂) Addition->Decarboxylation Heat Product α,β-Unsaturated Carboxylic Acid Decarboxylation->Product - H₂O G cluster_fries Fries Rearrangement Mechanism PhenolicEster Pyridyl-O-C(O)R (Phenolic Ester) Complex Oxygen-Lewis Acid Complex PhenolicEster->Complex LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex Acylium Acylium Ion [R-C=O]⁺ Complex->Acylium EAS Electrophilic Aromatic Substitution Acylium->EAS Hydrolysis Hydrolysis EAS->Hydrolysis Product Hydroxy Pyridyl Ketone (ortho or para) Hydrolysis->Product

References

Optimization of reaction temperature for Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect Reaction Temperature: The reaction rate is highly dependent on temperature. Low temperatures can lead to very slow reaction rates.[1]The optimal reaction temperature has been found to be 80 °C. Ensure the reaction mixture is maintained at this temperature for the duration of the reaction (typically 5 hours).[1]
Suboptimal Molar Ratio of Reactants: The ratio of the starting materials is crucial for maximizing the yield.An optimized molar ratio of M1 (2-chloro-3-oxo-succinic acid diethyl ester), 2-ethyl acrolein, and ammonium acetate is 1:1.2:2.5.[1]
Insufficient Solvent: Inadequate solvent can lead to poor solubility of reagents, particularly ammonium acetate, hindering the reaction.[1]Use a sufficient amount of absolute ethanol to ensure all reactants are fully dissolved. The yield has been shown to increase with the amount of ethanol up to a certain point.[1]
Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.Use reagents and solvents of high purity. Ensure solvents are anhydrous where specified.
Formation of Side Products Decomposition at High Temperatures: While 80 °C is optimal, significantly higher temperatures could potentially lead to the decomposition of reactants or products.Carefully control the reaction temperature and avoid overheating.
Alternative Reaction Pathways: The Hantzsch pyridine synthesis can sometimes yield oxidized or reduced forms of the desired product or other heterocyclic compounds.[2][3][4]Ensure the reaction is carried out under the specified conditions. Post-reaction workup and purification by column chromatography can help isolate the desired product.[5][6]
Reaction Fails to Go to Completion Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.The recommended reaction time at 80 °C is 5 hours.[1] Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.
Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.Ensure vigorous and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal reaction temperature is 80 °C. Experimental data shows that the yield of the product increases as the temperature is raised to this point.[1] At lower temperatures, the reaction rate is significantly slower.[1]

Q2: What is the recommended solvent for this reaction?

A2: Absolute ethanol is the recommended solvent.[1] It is important to use a sufficient amount to ensure the complete dissolution of the reactants, particularly ammonium acetate.[1]

Q3: What is the underlying reaction mechanism for this synthesis?

A3: This synthesis is a variation of the Hantzsch pyridine synthesis.[2][3][4] This multi-component reaction involves the condensation of a β-dicarbonyl compound (in this case, a derivative of diethyl oxaloacetate), an aldehyde (2-ethyl acrolein), and a nitrogen source (ammonium acetate) to form a dihydropyridine intermediate, which is then oxidized to the final pyridine product.[2][3]

Q4: Are there alternative nitrogen sources that can be used?

A4: While ammonium acetate is shown to be highly effective with a yield of up to 96.8%, other nitrogen sources like ammonium sulfamate have been used in similar syntheses.[1][6] However, using ammonium acetate is reported to be more environmentally friendly by reducing the salinity of wastewater.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7] This will allow you to track the consumption of starting materials and the formation of the product, helping to determine when the reaction is complete.

Quantitative Data: Effect of Temperature on Yield

The following table summarizes the effect of reaction temperature on the yield of this compound, based on experimental findings.

Reaction Temperature (°C)Yield (%)
60Lower than at 70°C
70Lower than at 80°C
80 Highest Yield (up to 96.8%)
90Lower than at 80°C

Data synthesized from the description in the source indicating yield increases with temperature up to 80°C and then decreases.[1]

Experimental Protocol

This protocol describes the optimized synthesis of this compound.[1]

Materials:

  • 2-chloro-3-oxo-succinic acid diethyl ester (M1)

  • 2-ethyl acrolein

  • Ammonium acetate

  • Absolute ethanol

  • Toluene

  • Water

Equipment:

  • Four-necked flask equipped with a mechanical stirrer and a thermometer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Charge a four-necked flask with ammonium acetate (2.5 molar equivalents) and absolute ethanol.

  • Heat the mixture to 80 °C with stirring.

  • Prepare a mixture of 2-chloro-3-oxo-succinic acid diethyl ester (M1) (1 molar equivalent) and 2-ethyl acrolein (1.2 molar equivalents).

  • Add the mixture from step 3 to the heated flask from step 2.

  • Maintain the reaction temperature at 80 °C for 5 hours with continuous stirring.

  • After 5 hours, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in toluene.

  • Wash the organic phase with water until neutral.

  • Dry the organic phase, filter, and concentrate to obtain the crude product.

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Charge flask with ammonium acetate and absolute ethanol heat Heat to 80 °C with stirring start->heat add Add mixture to the heated flask heat->add mix Prepare mixture of M1 and 2-ethyl acrolein mix->add react Maintain at 80 °C for 5 hours add->react evaporate Remove ethanol under reduced pressure react->evaporate dissolve Dissolve residue in toluene evaporate->dissolve wash Wash with water until neutral dissolve->wash dry Dry, filter, and concentrate organic phase wash->dry product Obtain this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_factors Key Reaction Parameters cluster_outcome Desired Outcome temp Reaction Temperature yield High Product Yield temp->yield Optimal at 80 °C ratio Molar Ratio of Reactants ratio->yield Optimized at 1:1.2:2.5 solvent Solvent Amount solvent->yield Sufficient for dissolution

Caption: Key parameters influencing the yield of this compound.

References

Effect of solvent on Diethyl 5-ethylpyridine-2,3-dicarboxylate synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl 5-ethylpyridine-2,3-dicarboxylate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of this compound.

Troubleshooting Guides

Issue 1: Low Yield in Ethanol-Based Synthesis

  • Question: My reaction yield is significantly lower than the reported 96.8% when using ethanol as a solvent with ammonium acetate. What are the potential causes and solutions?

  • Answer: Low yields in this synthesis can often be attributed to several factors related to the solvent and reaction conditions. Here's a step-by-step troubleshooting guide:

    • Verify Solvent Amount: The amount of ethanol is critical.

      • Too little ethanol: Ammonium acetate may not dissolve completely, hindering the reaction.[1]

      • Too much ethanol: This can lead to low reactant concentrations, decreasing the reaction rate and potentially increasing side reactions.[1] The optimal amount of ethanol has been reported as 550 g/mol of 2-chloro-3-oxo-succinic acid diethyl ester (the limiting reagent).[1]

    • Check Reaction Temperature: The reaction is temperature-sensitive.

      • The yield increases with temperature up to an optimal point. The highest yield (96.8%) was achieved at 80°C.[1][2] Lower temperatures result in a very slow reaction rate.[1]

    • Confirm Molar Ratios of Reactants: Incorrect stoichiometry will directly impact the yield.

      • The optimized molar ratio of 2-chloro-3-oxo-succinic acid diethyl ester (M1) : 2-ethyl acrolein : ammonium acetate is 1:1.2:2.5.[1] An excess of 2-ethyl acrolein and ammonium acetate is crucial for driving the reaction to completion.

    • Reaction Time: Ensure the reaction is running for a sufficient duration.

      • The optimal reaction time at 80°C is 5 hours.[1]

Issue 2: Difficulties with Product Purification

  • Question: I am observing multiple spots on my TLC plate after the reaction, and purification by column chromatography is giving a low recovery. What can I do?

  • Answer: Purification challenges can arise from incomplete reactions or the formation of byproducts.

    • Post-Reaction Workup: A thorough workup is essential before purification. After removing the solvent under reduced pressure, the residue should be dissolved in a suitable organic solvent like toluene and washed with water to remove unreacted ammonium acetate and other water-soluble impurities.[1]

    • Chromatography Eluent System: The choice of eluent is critical for good separation. A common system for this compound is a mixture of hexane and ethyl acetate.[3] Another reported method uses chloroform/methanol (1:0 to 1:0.01).[4] You may need to optimize the ratio based on your specific impurity profile.

    • Alternative Purification: For larger scales or persistent impurities, consider vacuum distillation or thin-film evaporation.[5]

Frequently Asked Questions (FAQs)

  • Question: What is the optimal solvent for the synthesis of this compound?

  • Answer: The choice of solvent depends on the specific synthetic route. For the reaction using 2-chloro-3-oxo-succinic acid diethyl ester, 2-ethyl acrolein, and ammonium acetate, ethanol has been shown to be highly effective, providing yields up to 96.8%.[1][2] Other solvents like n-butanol have been used in syntheses involving diethyl 1-amino-1,2-ethylenedicarboxylate, yielding 84.6%.[4] In direct esterification methods from 5-ethyl-2,3-pyridinedicarboxylic acid, toluene and dichloroethane have also demonstrated high yields of over 90%.[6]

  • Question: Can other nitrogen sources be used instead of ammonium acetate?

  • Answer: Yes. Ammonium sulfamate is another common nitrogen source used in this synthesis, particularly in an ethanol medium.[3][5] However, ammonium acetate is often preferred as it is readily soluble in organic solvents like ethanol, allowing the reaction to proceed in a homogeneous phase.[7]

  • Question: What is the general reaction mechanism for this synthesis?

  • Answer: The synthesis of the pyridine ring in this context is a variation of the Hantzsch pyridine synthesis.[8][9] This multi-component reaction generally involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor (like ammonia or ammonium acetate).[8][9]

Data Presentation

Table 1: Effect of Solvent on this compound Synthesis Yield

Synthetic RouteSolventYield (%)Reference
From 2-chloro-3-oxo-succinic acid diethyl ester, 2-ethyl acrolein, and ammonium acetateEthanol96.8[1]
From diethyl 1-amino-1,2-ethylenedicarboxylate and α-ethylacroleinn-Butanol84.6[4]
Direct esterification from 5-ethyl-2,3-pyridinedicarboxylic acidToluene93.2[6]
Direct esterification from 5-ethyl-2,3-pyridinedicarboxylic acidDichloroethane89.7[6]
Direct esterification from 5-ethyl-2,3-pyridinedicarboxylic acidBenzene89.7[6]
From diethyl 3-chloro-2-oxo-butanedicarboxylate, 2-ethacrolein, and ammonium sulfamateEthanol75[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Ethanol and Ammonium Acetate [1]

  • Reaction Setup: A four-necked flask is equipped with a mechanical stirrer and a thermometer.

  • Charging Reactants: Charge the flask with ammonium acetate (0.248 mol) and absolute ethanol (70 mL).

  • Heating: Heat the mixture to 80°C.

  • Addition of Reactants: Add a mixture of 2-chloro-3-oxo-succinic acid diethyl ester (M1) (0.099 mol) and 2-ethyl acrolein (0.119 mol).

  • Reaction: Maintain the reaction at 80°C for 5 hours.

  • Workup:

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in toluene (60 mL).

    • Wash the organic phase with water (2 x 10 mL) until neutral.

    • Dry the organic phase, filter, and concentrate to obtain the product.

Protocol 2: Synthesis in n-Butanol [4]

  • Reactant Dissolution: Dissolve diethyl 1-amino-1,2-ethylenedicarboxylate (1.7 g) and α-ethylacrolein (0.84 g) in n-butanol (10 ml).

  • Catalyst Addition: Add p-toluenesulfonic acid (35 mg) to the mixture.

  • Reflux: Reflux the mixture for 15 hours.

  • Solvent Removal: Distill off the solvent.

  • Purification: Purify the residue using silica gel column chromatography with a chloroform/methanol eluent.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Equip Flask charge Charge Ammonium Acetate and Ethanol start->charge heat Heat to 80°C charge->heat add_reactants Add M1 and 2-Ethyl Acrolein heat->add_reactants react Maintain at 80°C for 5 hours add_reactants->react remove_solvent Remove Ethanol (Reduced Pressure) react->remove_solvent dissolve Dissolve in Toluene remove_solvent->dissolve wash Wash with Water dissolve->wash dry Dry & Concentrate wash->dry end_product Diethyl 5-ethylpyridine- 2,3-dicarboxylate dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

solvent_effect cluster_conditions Solvent Amount cluster_outcomes Effect on Reaction cluster_yield Resulting Yield too_little Too Little Ethanol incomplete_dissolution Incomplete Dissolution of Ammonium Acetate too_little->incomplete_dissolution leads to optimal Optimal Ethanol efficient_reaction Efficient Homogeneous Reaction optimal->efficient_reaction enables too_much Too Much Ethanol low_concentration Low Reactant Concentration too_much->low_concentration leads to low_yield Low Yield incomplete_dissolution->low_yield results in low_concentration->low_yield results in high_yield High Yield efficient_reaction->high_yield results in

Caption: Logical relationship between solvent amount and reaction yield.

References

Technical Support Center: Diethyl 5-ethylpyridine-2,3-dicarboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 5-ethylpyridine-2,3-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side-products, and decomposition. Depending on the synthetic route, these may include diethyl 2-aminomaleate, 2-ethacrolein, and various side-reaction products. The crude product is often obtained as a red or dark brown liquid, indicating the presence of colored impurities.[1]

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store this compound at 2-8°C in tightly closed containers under an inert atmosphere to protect it from moisture and direct sunlight.[2][3] The shelf life is typically around 24 months when stored properly.[2]

Q3: Is this compound soluble in common organic solvents?

A3: Yes, it is soluble in most common organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.[2] It has limited solubility in water.[2]

Q4: Can the ester groups of this compound hydrolyze?

A4: Yes, the diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, for example, by heating with aqueous sodium hydroxide.[4][5] Care should be taken to avoid unintended hydrolysis during purification and storage, particularly in the presence of moisture and acid or base.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Synthesis Incomplete reaction or formation of side products.Optimize reaction conditions such as temperature, reaction time, and molar ratios of reactants.[1] Consider alternative nitrogen sources like ammonium acetate, which has been shown to improve yield and reduce waste.[1][6]
Colored Impurities (Red/Brown Oil) Formation of polymeric or high molecular weight byproducts.The crude product is often a red or dark brown liquid.[1] Purification via column chromatography or distillation is typically required to remove these colored impurities.
Difficulty in Achieving >95% Purity with Column Chromatography on a Large Scale Column chromatography may not be amenable to commercial-scale operations for achieving high purity.[4]For large-scale purification, consider using a thin-film evaporator and distillation column system. A two-pass procedure has been shown to increase purity significantly.[4]
Low Recovery from Column Chromatography The compound may adhere to the silica gel, or the chosen eluent system may not be optimal.Use the recommended eluent system of 4:1 hexane-ethyl acetate.[7] Alternatively, a chloroform/methanol (1:0 to 1:0.01) gradient can be used.[8] Ensure proper loading and elution techniques.
Product Degradation During Purification The compound may be sensitive to prolonged heat or acidic/basic conditions.Avoid excessive heating during solvent removal. Use reduced pressure for concentration.[4][7] If using chromatography, ensure the silica gel is neutral.
Hydrolysis to the Diacid During Workup Presence of excess acid or base in the workup steps.Neutralize the reaction mixture carefully before extraction. Wash the organic phase to be neutral with water.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for lab-scale purification to achieve high purity.

Materials:

  • Crude this compound oil

  • Silica gel (for column chromatography)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude oil in a minimum amount of the eluent (or a less polar solvent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a 4:1 mixture of hexane-ethyl acetate.[7]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified oil.[7]

Protocol 2: Purification by Thin-Film Evaporation and Distillation

This protocol is more suitable for larger scale operations.

Materials:

  • Crude this compound (e.g., 55% purity)

  • Thin-film evaporator

  • Distillation column system

  • Vacuum pump

  • Heating mantle

  • Collection flasks

Procedure:

  • First Pass (Thin-Film Evaporation):

    • Charge the crude material into the feed kettle of the thin-film evaporator system.

    • Feed the material into the evaporator under vacuum.

    • Collect the distillate. The purity after the first pass may not exceed 70%.[4]

  • Second Pass (Distillation):

    • Charge the distillate from the first pass into the distillation column system.

    • Perform a fractional distillation under reduced pressure (e.g., 5-7 Torr).[3][9]

    • Collect the fraction boiling at 180-190 °C.[3][9]

    • This second pass can increase the product purity to around 91%, with a recovery of about 95%.[4]

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Scale Eluent/Conditions Achieved Purity Yield/Recovery Reference
Column ChromatographyLab-scale4:1 Hexane-Ethyl Acetate95% (by GC)75%[7]
Column ChromatographyLab-scaleChloroform/Methanol (gradient)92.2% (by LC)84.6%[8]
Thin-Film Evaporation & Distillation (Two-Pass)Commercial-scale1st Pass: Evaporation; 2nd Pass: Distillation91%~95% recovery[4]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_lab Lab Scale cluster_large Large Scale cluster_analysis Analysis & Final Product Start Crude Product (Oil) ColumnChrom Column Chromatography Start->ColumnChrom TFE Thin-Film Evaporation (First Pass) Start->TFE Analysis Purity Analysis (GC/HPLC) ColumnChrom->Analysis Distill Distillation (Second Pass) TFE->Distill ~70% Purity Distill->Analysis PureProduct Pure Product (>91-95%) Analysis->PureProduct

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_cause Identify Potential Cause cluster_solution Implement Solution Start Low Purity Detected ImpureCrude Incomplete Synthesis / Side Reactions Start->ImpureCrude Color Colored Impurities Present Start->Color ScaleIssue Large Scale Purification Challenge Start->ScaleIssue Hydrolysis Ester Hydrolysis Start->Hydrolysis Optimize Optimize Reaction Conditions ImpureCrude->Optimize Chromatography Perform Column Chromatography Color->Chromatography Distillation Use Thin-Film Evaporation & Distillation ScaleIssue->Distillation Neutralize Ensure Neutral pH During Workup Hydrolysis->Neutralize

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent methods involve a Hantzsch-like pyridine synthesis. A common and optimized approach is the reaction of diethyl 2-chloro-3-oxo-succinate with 2-ethylacrolein using a nitrogen source like ammonium acetate or ammonium sulfamate in an alcohol solvent.[1] Alternative routes include the direct or indirect esterification of 5-ethyl-2,3-pyridinedicarboxylic acid.[2]

Q2: My reaction yield is low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Suboptimal Molar Ratios: The ratio of reactants is crucial. For the synthesis using diethyl 2-chloro-3-oxo-succinate, 2-ethylacrolein, and ammonium acetate, a molar ratio of 1:1.2:2.5 has been found to be optimal.[1]

  • Incorrect Reaction Temperature: The reaction temperature significantly impacts the rate and yield. For the ammonium acetate method, 80°C is the optimal temperature. Lower temperatures result in a slow reaction rate, while excessively high temperatures may promote side reactions.[1]

  • Inappropriate Solvent Volume: The concentration of reactants is important. Too little solvent can lead to a viscous reaction mixture, hindering mass transfer, while too much solvent can dilute the reactants, slowing down the reaction and potentially increasing side reactions.[1]

Q3: I am using ammonium sulfamate as the nitrogen source and facing issues with waste disposal. Is there a better alternative?

A3: Yes, ammonium acetate is an environmentally friendlier and more cost-effective alternative to ammonium sulfamate.[1] Using ammonium sulfamate can lead to the formation of sulfur dioxide during waste treatment.[1] Ammonium acetate has been shown to provide excellent yields, often exceeding 96%, and simplifies waste treatment as the byproducts are less hazardous.[1]

Q4: What is the best way to purify the final product?

A4: Column chromatography is a frequently used method for purifying this compound. A common stationary phase is silica gel with an eluent system such as hexane-ethyl acetate (e.g., in a 4:1 ratio).[3] Another reported system is chloroform/methanol.[4] The purity of the final product can be assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Purity of Final Product Formation of Side Products: Unwanted reactions can occur if the reaction conditions are not optimal. For example, using an excessive amount of ethanol as a solvent can increase the likelihood of side reactions.[1] In esterification routes, using methanol can lead to the formation of toxic dimethyl sulfate.[2]Optimize the solvent volume. Refer to the quantitative data tables below for guidance. Avoid using methanol in esterification routes; ethanol is a safer alternative.[2]
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.Monitor the reaction progress using TLC or HPLC to ensure it has reached completion before workup.
Presence of a stubborn impurity Michael Addition Adduct: 2-Ethylacrolein is an α,β-unsaturated aldehyde and can undergo Michael addition with the nitrogen source or other nucleophiles present.Ensure the reaction conditions favor the desired cyclization. Pre-forming one of the intermediates, if the synthesis route allows, can sometimes minimize side reactions.
Self-condensation of 2-ethylacrolein: Aldehydes can self-condense, especially under basic or acidic conditions.Control the rate of addition of the reactants and maintain the optimal reaction temperature to minimize self-condensation.
Dark brown or tar-like crude product Polymerization of 2-ethylacrolein: α,β-Unsaturated aldehydes are prone to polymerization, especially at elevated temperatures or in the presence of impurities.Use freshly distilled 2-ethylacrolein and maintain strict temperature control during the reaction.
Decomposition of reactants or product: High reaction temperatures or prolonged reaction times can lead to decomposition.Adhere to the recommended reaction temperature and time. Monitor the reaction to avoid unnecessary heating after completion.

Quantitative Data

Table 1: Effect of Molar Ratios on Yield (Ammonium Acetate Method)[1]
EntryMolar Ratio (M1*:2-ethylacrolein:Ammonium Acetate)Yield (%)
11:1.2:1.585.2
21:1.2:2.092.3
31:1.2:2.596.8
41:1.2:3.096.5
51:1.2:3.595.9
61:0.8:2.589.5
71:1.0:2.593.4
81:1.5:2.594.6
91:1.8:2.592.8

*M1: Diethyl 2-chloro-3-oxo-succinate

Table 2: Effect of Reaction Temperature on Yield (Ammonium Acetate Method)[1]
Temperature (°C)Yield (%)
6075.6
7088.4
8096.8
9092.5
Table 3: Effect of Solvent (Ethanol) Amount on Yield (Ammonium Acetate Method)[1]
Amount of Ethanol ( g/mol of M1)Yield (%)
45092.3
50095.1
55096.8
60094.6
65091.5
Table 4: Effect of Catalyst Ratio on Yield and Purity (Direct Esterification Method)[2]
Catalyst Ratio (Concentrated H₂SO₄ to Dicarboxylic Acid)Reaction Time (h)Yield (%)Purity (%)
1.12073.296.7
1.51881.393.4
2.01490.190.3
2.51083.585.2
3.0873.974.2

Experimental Protocols

Optimized Synthesis using Ammonium Acetate[1]
  • Reaction Setup: A four-necked flask is equipped with a mechanical stirrer and a thermometer.

  • Charging Reactants: The flask is charged with ammonium acetate (0.248 mol) and absolute ethanol (70 mL) and heated to 80°C.

  • Addition of Reactants: A mixture of diethyl 2-chloro-3-oxo-succinate (0.099 mol) and 2-ethylacrolein (0.119 mol) is added.

  • Reaction: The reaction mixture is maintained at 80°C for 5 hours.

  • Work-up:

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in toluene (60 mL).

    • The toluene solution is washed with water (2 x 10 mL) until neutral.

    • The organic phase is dried, filtered, and concentrated to yield the product.

Direct Esterification of 5-Ethyl-2,3-pyridinedicarboxylic Acid[2]
  • Reaction Setup: A flask is equipped with a reflux condenser.

  • Charging Reactants: 5-ethyl-2,3-pyridinedicarboxylic acid, ethanol, and concentrated sulfuric acid are added to the flask. The optimal molar ratio of dicarboxylic acid to ethanol to concentrated sulfuric acid is 1:6:2.

  • Reaction: The mixture is heated to reflux. The reaction progress is monitored until completion (approximately 14 hours for the optimal ratio).

  • Work-up: The specific work-up procedure following the reaction is not detailed in the source but would typically involve neutralization, extraction, and solvent removal.

Visualizations

experimental_workflow_ammonium_acetate cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up setup Equip a four-necked flask with a mechanical stirrer and thermometer charge Charge with ammonium acetate and absolute ethanol setup->charge heat Heat to 80°C charge->heat add Add a mixture of diethyl 2-chloro-3-oxo-succinate and 2-ethylacrolein heat->add react Maintain at 80°C for 5 hours add->react remove_solvent Remove solvent under reduced pressure react->remove_solvent dissolve Dissolve residue in toluene remove_solvent->dissolve wash Wash with water until neutral dissolve->wash dry Dry, filter, and concentrate the organic phase wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis using ammonium acetate.

impurity_formation_pathways cluster_pathways Potential Reaction Pathways Reactants Diethyl 2-chloro-3-oxo-succinate + 2-Ethylacrolein + Ammonium Acetate Desired_Reaction Desired Cyclization Reactants->Desired_Reaction Optimal Conditions Side_Reaction_1 Michael Addition Reactants->Side_Reaction_1 Suboptimal Conditions Side_Reaction_2 Self-Condensation of 2-Ethylacrolein Reactants->Side_Reaction_2 Suboptimal Conditions Side_Reaction_3 Polymerization of 2-Ethylacrolein Reactants->Side_Reaction_3 High Temperature Product This compound Desired_Reaction->Product Impurities Michael Adducts Self-Condensation Products Polymers Side_Reaction_1->Impurities Side_Reaction_2->Impurities Side_Reaction_3->Impurities

Caption: Potential impurity formation pathways during the synthesis.

References

Technical Support Center: Diethyl 5-ethylpyridine-2,3-dicarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate. Our aim is to help you reduce pollution and improve the efficiency of your production process.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of pollution in the traditional synthesis of this compound?

A1: The traditional synthesis method, often employing ammonium sulfamate as the nitrogen source, presents several environmental challenges. A primary issue is the excessive use of ammonium sulfamate, theoretically required in a 1:1 molar ratio with the intermediate 2-chloro-3-oxo-succinic acid diethyl ester, but often used in a 1:2.2 ratio in practice.[1] This excess nitrogen enters the wastewater, complicating treatment. Additionally, the wastewater often contains organic substances, and its treatment via evaporation and incineration can release sulfur dioxide if sulfur-containing compounds are present, causing secondary air pollution.[1] The high cost of ammonium sulfamate also makes it less suitable for large-scale production.[1]

Q2: How can I reduce the environmental impact of my synthesis?

A2: A more environmentally friendly approach involves substituting ammonium sulfamate with ammonium acetate as the nitrogen source.[1][2] This "green chemistry" modification significantly reduces the salinity of the wastewater and simplifies its treatment.[1] The optimized process using ammonium acetate in an ethanol solvent has been shown to achieve high yields (up to 96.8%) while being more suitable for industrial-scale production due to its cost-effectiveness and reduced environmental burden.[1][3] Further green approaches in pyridine synthesis include using microwave irradiation to shorten reaction times and reduce the use of hazardous solvents, or exploring solvent-free reaction conditions.[4][5]

Q3: What is the optimal reaction temperature for the synthesis using ammonium acetate?

A3: For the synthesis utilizing ammonium acetate as the nitrogen source, the optimal reaction temperature is 80°C.[1] Lower temperatures result in a significantly slower reaction rate, while increasing the temperature to 80°C accelerates the reaction to its highest yield.[1]

Q4: Can the solvent be recycled in the improved synthesis method?

A4: Yes, in the synthesis method using ammonium acetate and ethanol as the medium, a portion of the solvent can be recovered and reused.[2] This not only reduces waste but also improves the economic viability of the process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Sub-optimal reaction temperature.- Incorrect molar ratios of reactants.- Insufficient reaction time.- Ensure the reaction temperature is maintained at 80°C when using ammonium acetate.[1]- Use the optimal molar ratio of M1:2-ethyl acrolein:ammonium acetate = 1:1.2:2.5.[1]- Maintain the reaction for at least 5 hours to ensure completion.[1]
Product is a Dark Brown or Red Liquid - Presence of impurities from side reactions.- Thermal degradation of the product or intermediates.- Purify the crude product using column chromatography on silica gel. Elution with a hexane-ethyl acetate mixture (e.g., 4:1) can be effective.[6]- After the reaction, ensure the solvent is removed under reduced pressure to avoid excessive heating.[1]
Difficulty in Wastewater Treatment - High salinity due to excess ammonium sulfamate.- Presence of sulfur-containing organic compounds.- Switch to ammonium acetate as the nitrogen source to reduce the salt content in the wastewater.[1][2]- The use of ammonium acetate eliminates the source of sulfur, thus preventing the formation of sulfur dioxide during incineration.[1]
Incomplete Reaction - Catalyst deactivation.- Low reaction temperature.- If using a solid catalyst, consider catalyst poisoning and regenerate or replace it.- As mentioned, ensure the reaction temperature is optimal for the specific protocol being followed (e.g., 80°C for the ammonium acetate method).[1]

Experimental Protocols

Protocol 1: Improved Synthesis with Ammonium Acetate[1]
  • Preparation: In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate (0.248 mol) and absolute ethanol (70 mL).

  • Heating: Heat the mixture to 80°C.

  • Addition of Reactants: Add a mixture of 2-chloro-3-oxo-succinic acid diethyl ester (M1) (0.099 mol) and 2-ethyl acrolein (0.119 mol).

  • Reaction: Maintain the reaction temperature at 80°C for 5 hours.

  • Work-up: After 5 hours, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in toluene (60 mL) and wash with water (10 mL x 2) until neutral.

  • Final Product: Dry the organic phase, filter, and concentrate to obtain this compound.

Protocol 2: Traditional Synthesis with Ammonium Sulfamate[6]
  • Preparation: In a suitable flask, create a stirred mixture of ethacrolein (0.05 mol), diethyl 3-chloro-2-oxo-butanedioate (0.05 mol), and ammonium sulfamate (0.135 mol) in ethanol (37 mL).

  • Reflux: Heat the mixture at reflux for 15 hours.

  • Cooling and Solvent Removal: Cool the mixture to room temperature and remove the solvent by distillation under reduced pressure.

  • Extraction: Treat the residue with water and extract with ethyl acetate.

  • Purification: Separate the organic phase, concentrate it in vacuo, and purify the residue by column chromatography on silica gel using 4:1 hexane-ethyl acetate as the eluent.

Quantitative Data Summary

Synthesis Method Nitrogen Source Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Key Environmental Considerations Reference
Improved MethodAmmonium AcetateEthanol80596.898 (HPLC)Reduced wastewater salinity, no sulfur dioxide emissions.[1][3]
Traditional MethodAmmonium SulfamateEthanolReflux157595 (GC)High wastewater salinity, potential for SO2 emissions.[6]
Alternative MethodDiethyl 1-amino-1,2-ethylenedicarboxylate & α-ethylacroleinn-ButanolReflux1584.692.2 (LC)Uses a different starting material.[7]
Direct Esterification5-ethyl-2,3-pyridinedicarboxylic acid & EthanolTolueneReflux4>90>90Starts from the dicarboxylic acid.[8]
Indirect Esterification5-ethyl-2,3-pyridinedicarboxylic acid & Thionyl chloride, then EthanolDichloroethaneReflux->90>89Involves thionyl chloride.[8]

Visual Diagrams

Synthesis_Pathway_and_Pollution_Reduction cluster_reactants Reactants cluster_intermediate Intermediate cluster_synthesis Synthesis Pathways cluster_nitrogen Nitrogen Source cluster_product Product cluster_pollution Pollution & Byproducts R1 Diethyl Oxalate M1 2-Chloro-3-oxo-succinic acid diethyl ester (M1) R1->M1 Claisen Condensation R2 Ethyl Chloroacetate R2->M1 Claisen Condensation R3 2-Ethyl Acrolein P1 Traditional Method R3->P1 P2 Improved Method R3->P2 M1->P1 M1->P2 Product Diethyl 5-ethylpyridine- 2,3-dicarboxylate P1->Product W1 High Salinity Wastewater (Excess N, S compounds) P1->W1 P2->Product W2 Reduced Salinity Wastewater (Simpler treatment) P2->W2 N1 Ammonium Sulfamate N1->P1 N2 Ammonium Acetate N2->P2

Caption: Synthesis pathways for this compound, highlighting the reduction in pollution by using an improved method with ammonium acetate.

Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Start Experiment Start LowYield Low Yield Start->LowYield DarkProduct Dark-colored Product Start->DarkProduct WasteProblem Wastewater Issues Start->WasteProblem Temp Incorrect Temperature LowYield->Temp Ratio Incorrect Molar Ratios LowYield->Ratio Time Insufficient Time LowYield->Time Impurities Side Reactions / Degradation DarkProduct->Impurities Sulfamate Use of Ammonium Sulfamate WasteProblem->Sulfamate OptimizeCond Optimize Reaction Conditions (Temp, Ratio, Time) Temp->OptimizeCond Ratio->OptimizeCond Time->OptimizeCond Purify Purify via Chromatography Impurities->Purify UseAcetate Switch to Ammonium Acetate Sulfamate->UseAcetate

Caption: A troubleshooting flowchart for common issues encountered during the synthesis of this compound.

References

Technical Support Center: Optimizing Diethyl 5-ethylpyridine-2,3-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include diethyl 1-amino-1,2-ethylenedicarboxylate and α-ethylacrolein, or diethyl 3-chloro-2-oxo-butanedioate, ethacrolein, and a nitrogen source like ammonium sulfamate.[1][2] Another approach utilizes 5-ethyl-2,3-pyridinedicarboxylic acid, which is then esterified.[3]

Q2: What types of catalysts are typically used for this synthesis?

A2: Acid catalysts are commonly employed. Specific examples include p-toluenesulfonic acid and concentrated sulfuric acid.[1][3] The choice of catalyst can significantly impact the reaction efficiency and yield.

Q3: What is the role of the nitrogen source in this reaction?

A3: The nitrogen source is crucial for the formation of the pyridine ring. Ammonium acetate and ammonium sulfamate are frequently used to provide the nitrogen atom required for the cyclization reaction.[2][4][5] The use of ammonium acetate is highlighted as a more environmentally friendly option compared to ammonium sulfamate, which can lead to the formation of sulfur-containing byproducts.[4][5]

Q4: What are the typical reaction conditions (temperature, solvent)?

A4: The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the solvent used.[1][2] Common solvents include n-butanol and ethanol.[1][2][4] For instance, one protocol specifies refluxing in n-butanol for 15 hours[1], while another achieves a high yield at 80°C in ethanol for 5 hours.[4][6]

Q5: What are the expected yield and purity of this compound?

A5: Yields can vary significantly depending on the chosen method and reaction conditions. Reported yields range from 75% to as high as 96.8%.[2][4] Purity is also a critical factor, with some methods reporting purities of 92.2% to over 99% after purification.[1][3]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. If using p-toluenesulfonic acid or sulfuric acid, ensure the correct catalytic amount is used. Too little may result in an incomplete reaction, while too much can lead to side reactions.

  • Incorrect Reactant Ratios: The molar ratios of the reactants are crucial. An optimized process using ammonium acetate as the nitrogen source found the optimal molar ratio of M1 (2-chloro-3-oxo-succinic acid diethyl ester): 2-ethyl acrolein: ammonium acetate to be 1:1.2:2.5.[4]

  • Inadequate Reaction Temperature or Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. For example, one protocol involves refluxing for 15 hours.[1] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

  • Solvent Effects: The solvent can influence the reaction rate and yield. While ethanol is a common choice, ensure it is absolute ethanol if water-sensitive reagents are involved. The concentration of reactants in the solvent also matters; too dilute a solution may slow down the reaction.[4]

Q2: I am observing a significant amount of impurities in my final product. How can I minimize their formation?

A2: Impurity formation is a common issue. Consider the following:

  • Side Reactions: High temperatures can sometimes promote the formation of byproducts. It might be beneficial to conduct the reaction at the lowest effective temperature.

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in the reactants can be carried through the synthesis or interfere with the reaction.

  • Purification Method: The purification method is key to obtaining a high-purity product. Silica gel column chromatography is a common and effective method for purifying this compound.[1][2] Eluent systems such as chloroform/methanol or hexane-ethyl acetate have been reported.[1][2]

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be frustrating. Here are a few things to check:

  • Catalyst Deactivation: The catalyst may have been deactivated. In some cases, adding a fresh portion of the catalyst can restart the reaction.

  • Presence of Inhibitors: Trace impurities in the reactants or solvent could be inhibiting the reaction.

  • Mixing: Ensure that the reaction mixture is being stirred efficiently. In heterogeneous mixtures, poor mixing can limit the contact between reactants.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystNitrogen SourceSolventTemperatureTime (h)Yield (%)Purity (%)Reference
p-Toluenesulfonic acidDiethyl 1-amino-1,2-ethylenedicarboxylaten-ButanolReflux1584.692.2[1]
-Ammonium sulfamateEthanolReflux157595[2]
-Ammonium acetateEthanol80°C596.898 (HPLC)[4][6]
Concentrated H₂SO₄-TolueneReflux4>89>99[3]

Experimental Protocols

Method 1: Synthesis using p-Toluenesulfonic Acid Catalyst [1]

  • Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.7 g) and α-ethylacrolein (0.84 g) in n-butanol (10 ml).

  • Add p-toluenesulfonic acid (35 mg) to the mixture.

  • Reflux the mixture for 15 hours.

  • After the reaction is complete, distill off the solvent.

  • Purify the residue by silica gel column chromatography, eluting with a chloroform/methanol gradient (1:0 to 1:0.01), to obtain this compound.

Method 2: Synthesis using Ammonium Acetate [4]

  • To a four-necked flask equipped with a mechanical stirrer and a thermometer, add ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL).

  • Heat the mixture to 80°C.

  • Add a mixture of 2-chloro-3-oxo-succinic acid diethyl ester (M1) (26.9 g, 0.099 mol) and 2-ethyl acrolein (10.1 g, 0.119 mol).

  • Maintain the reaction at 80°C for 5 hours.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in toluene (60 mL) and wash with water (10 mL x 2) until neutral.

  • Dry the organic phase, filter, and concentrate to yield the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Starting Materials & Catalyst reactants Prepare Reactant Solutions start->reactants setup Assemble Reaction Apparatus reactants->setup run Run Reaction under Optimized Conditions (Temperature, Time, Stirring) setup->run monitor Monitor Reaction Progress (TLC/GC) run->monitor monitor->run Continue quench Quench Reaction & Solvent Removal monitor->quench Complete extract Extraction & Washing quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS, Purity Analysis) purify->analyze end Final Product analyze->end

Caption: Experimental workflow for catalyst screening and synthesis.

troubleshooting_guide cluster_yield Low Yield cluster_purity High Impurity cluster_stalled Reaction Stalled start Problem Encountered check_catalyst Check Catalyst Activity & Amount start->check_catalyst Low Yield check_temp Lower Reaction Temperature start->check_temp High Impurity add_catalyst Add Fresh Catalyst start->add_catalyst Reaction Stalled check_ratio Verify Reactant Ratios check_catalyst->check_ratio check_conditions Optimize Temp. & Time check_ratio->check_conditions check_sm Check Purity of Starting Materials check_temp->check_sm optimize_purification Optimize Purification Protocol check_sm->optimize_purification check_inhibitors Check for Inhibitors add_catalyst->check_inhibitors check_mixing Ensure Efficient Mixing check_inhibitors->check_mixing

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Overcoming Low Yield in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<Step_2>

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during pyridine synthesis. The guides focus on the widely used Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[1][2][3] Classical methods that rely on long reaction times and harsh conditions can lead to product degradation and the formation of side products.[1][2][4]

Common Causes & Solutions:

  • Suboptimal Reaction Conditions: Traditional refluxing in ethanol can be inefficient.[3]

    • Troubleshooting: Employ modern catalytic systems. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can increase yields to over 90%.[1][3] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C have also achieved yields up to 95% with shorter reaction times.[3] Microwave-assisted synthesis is another effective method, often leading to excellent yields (82%-94%) and very short reaction times (2-7 minutes).[1]

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine which must be aromatized to pyridine.[1][5] Incomplete oxidation directly lowers the final product yield.[3]

    • Troubleshooting: Ensure your oxidizing agent is effective and used in the correct amount. While classic oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can be harsh.[1][5] Milder and more efficient options include iodine in refluxing methanol or using ferric chloride in a one-pot synthesis.[1][3][5] Running the reaction under an inert atmosphere (nitrogen or argon) can prevent unwanted aerial oxidation.[2]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can significantly impact the reaction outcome.[2][4]

    • Troubleshooting: Use purified reagents. Recrystallize solid starting materials and distill liquid aldehydes immediately before use. Ensure the ammonia source (e.g., ammonium acetate) is fresh and dry.

  • Side Reactions: The formation of byproducts, such as Michael adducts or over-oxidized pyridine, can consume starting materials.[2]

    • Troubleshooting: Carefully control the reaction temperature and the stoichiometry of your reactants.[1] The order of reagent addition can also be critical; pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction.[1]

Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I minimize these and improve the yield?

A2: The Bohlmann-Rahtz synthesis, which condenses enamines with ethynylketones, can be sensitive to reaction conditions, leading to side reactions and low yields.[6][7][8] Key challenges include the high temperatures often required for the final cyclodehydration step and the stability of the enamine starting material.[6]

Common Causes & Solutions:

  • High Cyclodehydration Temperature: The traditional method often requires high temperatures (120–160°C) for the final cyclization, which can cause decomposition.[9]

    • Troubleshooting: Incorporate an acid catalyst to lower the reaction temperature.[6] Brønsted acids like acetic acid or solid acid catalysts like Amberlyst-15 have been shown to facilitate the reaction at temperatures as low as 50°C, providing good to excellent yields (65-95%).[9] Lewis acids such as ytterbium triflate or zinc bromide can also be effective.[6]

  • Poorly Reactive or Unavailable Enamines: The enamine starting material may be difficult to prepare, purify, or handle.

    • Troubleshooting: Generate the enamine in situ. A three-component, one-pot reaction using a ketone, an alkynone, and ammonium acetate as the ammonia source can bypass the need to isolate the enamine, improving efficiency.[6][10]

  • Side Reactions: Acid-sensitive substrates, such as those containing tert-butyl esters, may decompose under harsh acidic conditions.[6][9]

    • Troubleshooting: Use milder catalysts. Amberlyst-15 ion exchange resin is a good alternative to strong acids like acetic acid for sensitive substrates.[9] Running the reaction in ethanol without an additional acid catalyst has also been shown to be effective for some substrates.[6]

Q3: My Guareschi-Thorpe synthesis of 2-pyridones is inefficient. What are the modern modifications to improve this reaction?

A3: The classical Guareschi-Thorpe reaction, which prepares 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound, can suffer from low yields.[3][11][12] Recent advancements have focused on greener and more efficient protocols.

Common Causes & Solutions:

  • Harsh Reaction Conditions: Traditional methods may require conditions that are not environmentally friendly or lead to side product formation.[13]

    • Troubleshooting: Adopt a modern, multicomponent approach. A highly efficient method involves the three-component condensation of a 1,3-dicarbonyl, an alkyl cyanoacetate (or cyanoacetamide), and ammonium carbonate in an aqueous medium.[14] This approach is inexpensive, eco-friendly, and often results in the product precipitating directly from the reaction mixture, simplifying work-up and leading to high yields.[14]

Troubleshooting Workflow

A systematic approach is crucial when diagnosing the cause of low yield. The following workflow can help pinpoint the issue.

G A Low Yield Observed B Step 1: Verify Starting Materials A->B Start Here C Purity Check (NMR, GC/MS) Stoichiometry Check B->C D Step 2: Analyze Reaction Conditions C->D If materials are pure & stoichiometry correct E Temperature Time Solvent Atmosphere D->E F Step 3: Evaluate Catalyst & Reagents E->F If conditions are standard G Catalyst Activity Oxidant Choice Base/Acid Strength F->G H Step 4: Assess Work-up & Purification G->H If catalyst/reagents are optimal I Extraction Efficiency Column Chromatography Loss Recrystallization Loss H->I J Problem Solved I->J After optimization

Caption: General troubleshooting workflow for low-yield reactions.

Quantitative Data Summary

Optimizing reaction parameters is key to overcoming low yield. The choice of catalyst, in particular, can have a dramatic effect on reaction time and efficiency.

Table 1: Effect of Catalyst on Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystSolventTemp. (°C)Time (h)Yield (%)
NoneEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
40 wt% PW/Al₂O₃Neat1003.594

Data compiled from multiple sources.[15][16] p-TSA = p-Toluenesulfonic acid, PW = Phosphotungstic acid.

Table 2: Optimization of Bohlmann-Rahtz Synthesis using Microwave Irradiation

EntrySolventTemperature (°C)Time (min)Yield (%)
1Toluene1503065
2Acetic Acid1202080
3Ethanol1202075
4Toluene/AcOH (5:1)1201091

Illustrative data based on findings for acid-catalyzed Bohlmann-Rahtz reactions.[17]

Problem-Solution Relationship

Understanding the link between a specific problem and its potential solutions is essential for effective troubleshooting.

G problems Low Conversion Side Product Formation Incomplete Oxidation (Hantzsch) Product Decomposition solutions Increase Temperature / Time Use Catalyst (Acid/Lewis Acid) Optimize Stoichiometry / Reagent Addition Order Use Milder Oxidant / Inert Atmosphere Lower Temperature / Use Milder Catalyst problems:p1->solutions:s1 problems:p1->solutions:s2 problems:p2->solutions:s3 problems:p2->solutions:s5 problems:p3->solutions:s4 problems:p4->solutions:s5

Caption: Logical links between common problems and solutions.

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Dihydropyridine Synthesis

This protocol provides a general guideline for a rapid and high-yield synthesis of a 1,4-dihydropyridine.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.2-1.5 mmol).[1][2]

  • Solvent: Add a suitable solvent such as ethanol (3-5 mL).[1] For certain catalysts, the reaction can be run under solvent-free ("neat") conditions.[16]

  • Catalyst Addition (Optional but Recommended): Add the selected catalyst (e.g., 5-10 mol% of an acid catalyst or a specified weight of a heterogeneous catalyst).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-15 minutes).[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue can then be taken up in a suitable organic solvent and washed with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent. The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis

This protocol describes a modified, one-step synthesis that avoids high temperatures and the isolation of intermediates.[9]

  • Reactant Mixture: To a solution of the enamino ester (1 mmol) in a suitable solvent (e.g., toluene or chloroform, 5 mL), add the alkynone (1.1 mmol).

  • Catalyst Addition: Add the acid catalyst. This can be glacial acetic acid (e.g., 1 mL) or a solid-phase catalyst like Amberlyst-15 resin (e.g., 50 mg).[9]

  • Reaction: Stir the mixture at a moderate temperature (e.g., 50-60°C).[1] Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Work-up:

    • If using a solid catalyst like Amberlyst-15, cool the reaction mixture and filter to remove the resin. Wash the resin with a small amount of the solvent.[3]

    • If using a soluble acid like acetic acid, the mixture can be diluted with a larger volume of an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid.

  • Purification: Combine the organic filtrates/layers, dry over an anhydrous salt, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

References

Identifying byproducts in the synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers involved in the synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method is a variation of the Hantzsch pyridine synthesis, which is a multi-component reaction.[1][2][3] Typically, it involves the condensation of an α,β-unsaturated aldehyde (2-ethylacrolein), a β-dicarbonyl compound equivalent (like diethyl α-chlorooxaloacetate or diethyl 1-amino-1,2-ethylenedicarboxylate), and a nitrogen source such as ammonium acetate or ammonium sulfamate in a suitable solvent like ethanol.[4][5][6][7] The reaction proceeds through a dihydropyridine intermediate, which is subsequently aromatized to the final pyridine product.

Q2: What are the most common byproducts I should expect in this synthesis?

While specific byproducts can vary with reaction conditions, several are theoretically plausible based on the Hantzsch-type mechanism:

  • Dihydropyridine Intermediate: Incomplete oxidation or aromatization can leave residual diethyl 5-ethyl-1,4-dihydropyridine-2,3-dicarboxylate. This is a very common impurity in Hantzsch-type syntheses.[2][8]

  • Unreacted Starting Materials: Depending on the reaction's completeness and purification efficiency, starting materials like 2-ethylacrolein or the β-dicarbonyl compound may be present.

  • Michael Adducts: An intermediate from the reaction of the nitrogen source and the dicarbonyl compound can form a Michael adduct with 2-ethylacrolein without subsequent cyclization.

  • Self-Condensation Products: Aldehydes like 2-ethylacrolein can undergo self-condensation, especially under acidic or basic conditions.

  • Hydrolyzed Products: If water is present, either of the diethyl ester groups can hydrolyze to the corresponding carboxylic acid, leading to mono-ester or di-acid byproducts.

Q3: Which analytical techniques are most effective for identifying and quantifying byproducts?

A combination of chromatographic and spectroscopic methods is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and unreacted starting materials. The mass spectrum provides molecular weight and fragmentation data crucial for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and detecting less volatile byproducts like the dihydropyridine intermediate or hydrolyzed products.[5][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying major impurities. For instance, the dihydropyridine intermediate will show characteristic signals for the protons on the saturated ring carbons, which are absent in the final aromatic product.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Actions & Solutions
Low Yield of Final Product 1. Incomplete reaction. 2. Inefficient aromatization of the dihydropyridine intermediate. 3. Formation of significant amounts of side products.1. Monitor Reaction: Use TLC or GC to monitor the disappearance of starting materials. Consider extending the reaction time or increasing the temperature if the reaction has stalled.[4][6] 2. Promote Aromatization: Ensure sufficient oxidant is present if the reaction does not aromatize spontaneously under air. Mild oxidants can be used in a separate step.[2] 3. Optimize Stoichiometry: Vary the molar ratios of the reactants. An excess of the ammonium salt or the aldehyde may be required.[5][7]
Unexpected Peak in GC-MS with M+2 amu compared to product The peak likely corresponds to the diethyl 5-ethyl-1,4-dihydropyridine-2,3-dicarboxylate intermediate.This indicates incomplete oxidation. If purification is difficult, consider treating the crude product mixture with a mild oxidizing agent (e.g., manganese dioxide) or simply exposing the stirred solution to air for an extended period to drive the aromatization to completion.[2]
Broad Peaks in 1H NMR, possible -OH signal Hydrolysis of one or both ester groups to form carboxylic acids.This can happen if there is moisture in the reagents or solvent, or during an aqueous workup. Ensure all reagents and glassware are dry. If performing an aqueous workup, minimize contact time and consider using a buffered solution. Purification by column chromatography may separate the acid byproducts.
Multiple Spots on TLC Plate after Reaction The reaction has produced a complex mixture of the product, intermediates, and side products.Spot the crude mixture alongside all starting materials on the TLC plate to identify them. Use column chromatography with a carefully selected solvent gradient (e.g., hexane-ethyl acetate) to separate the components.[4][6]

Byproduct Identification Data

The following table summarizes key data for potential byproducts to aid in their identification.

Byproduct NameStructureMolecular Weight ( g/mol )Key Analytical Features
Diethyl 5-ethyl-1,4-dihydropyridine-2,3-dicarboxylate Dihydropyridine Structure253.31MS: M+ peak at m/z 253. 1H NMR: Shows characteristic aliphatic C-H signals around 3-4 ppm for the dihydropyridine ring protons and a broad N-H signal.
2-Ethylacrolein (Unreacted) Acrolein Structure70.09GC-MS: Low retention time, M+ peak at m/z 70. 1H NMR: Characteristic aldehyde proton (~9.5 ppm) and vinyl protons (~5-6 ppm).
Diethyl α-chlorooxaloacetate (Unreacted) Ketoester Structure222.63GC-MS: M+ peak at m/z 222/224 (isotope pattern for Cl). 1H NMR: Singlet for the α-proton next to chlorine.
3-ethyl-2-(2-oxobutyl)pyridine-5,6-dicarboxylic acid diethyl ester (Isomer) Isomer Structure307.35MS: M+ peak at m/z 307. 1H NMR: Different aromatic proton splitting pattern compared to the desired product.

Note: Structures are illustrative examples.

Experimental Protocols

Protocol 1: Synthesis via Multi-Component Reaction

This protocol is a representative example based on published methods.[5][6][7]

  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add ammonium acetate (19.3 g, 0.25 mol) and absolute ethanol (70 mL).

  • Heating: Heat the mixture to 80°C with stirring until the ammonium acetate dissolves.

  • Addition of Reactants: Prepare a mixture of diethyl α-chlorooxaloacetate (22.3 g, 0.1 mol) and 2-ethylacrolein (10.1 g, 0.12 mol). Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature at 80-85°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 80°C for 5-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in toluene (60 mL) and wash it twice with water (20 mL x 2) to remove any remaining salts.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark brown liquid. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Protocol 2: GC-MS Analysis for Byproduct Identification
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture (approx. 1-2 mg) in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Analyze the resulting chromatogram. Identify the main product peak and any impurity peaks. Compare the mass spectra of the impurity peaks with a library (e.g., NIST) and the expected fragmentation patterns of the potential byproducts listed in the table above.

Visual Guides

Synthesis Pathway and Potential Side Reaction

G cluster_start Starting Materials reactant reactant product product byproduct byproduct R1 Diethyl α-chlorooxaloacetate Intermediate Condensation & Cyclization R1->Intermediate + R2 2-Ethylacrolein R2->Intermediate + R3 Ammonium Acetate R3->Intermediate + DHP Dihydropyridine Intermediate Intermediate->DHP Oxidation Aromatization (Oxidation) DHP->Oxidation FinalProduct Diethyl 5-ethylpyridine- 2,3-dicarboxylate Oxidation->FinalProduct Complete IncompleteOx Incomplete Aromatization Oxidation->IncompleteOx Incomplete G start_node start_node decision_node decision_node process_node process_node end_node end_node bad_end_node bad_end_node start Crude Product Shows Impurity check_sm Run TLC/GC with Starting Materials start->check_sm is_sm Impurity matches Starting Material? check_sm->is_sm run_gcms Perform GC-MS Analysis is_sm->run_gcms No purify Improve Purification (Chromatography) is_sm->purify Yes check_dhp Peak at M+2 of Product? run_gcms->check_dhp is_dhp Impurity is likely Dihydropyridine check_dhp->is_dhp Yes check_hydrolysis Analyze MS for loss of -OEt (45) or -COOEt (73) check_dhp->check_hydrolysis No oxidize Force Oxidation Step is_dhp->oxidize is_hydrolysis Impurity is likely Hydrolyzed Product check_hydrolysis->is_hydrolysis optimize Optimize Reaction (Time, Temp) is_hydrolysis->optimize Dry Solvents

References

Technical Support Center: Scale-up Challenges for Diethyl 5-ethylpyridine-2,3-dicarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the production of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in the pharmaceutical and agrochemical industries.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address challenges encountered during laboratory synthesis and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and optimized method is a modified Bohlmann-Rahtz pyridine synthesis.[2][3] This reaction involves the condensation of diethyl α-chlorooxaloacetate with 2-ethylacrolein using a nitrogen source in a suitable solvent.[4][5]

Q2: Which nitrogen source is recommended for the scale-up production of this compound?

A2: For large-scale production, ammonium acetate is highly recommended over ammonium sulfamate or ammonia gas.[6] Ammonium acetate offers several advantages:

  • Higher Nitrogen Atom Utilization: It has a 100% nitrogen atom utilization rate, making it more economical.[6]

  • Environmental Benefits: The use of ammonium acetate significantly reduces the generation of industrial waste and simplifies wastewater treatment.[4][6] In contrast, ammonium sulfamate produces high concentrations of sulfamic acid and ammonium bisulfate, which can be difficult to incinerate.[6]

  • Improved Reaction Conditions: Ammonium acetate is readily soluble in ethanol, allowing the reaction to proceed in a homogeneous state, which is beneficial for reaction kinetics and yield.[6]

Q3: What are the critical parameters to control during the synthesis to ensure a high yield?

A3: The key parameters to optimize are the molar ratio of reactants, reaction temperature, and solvent. A molar ratio of diethyl α-chlorooxaloacetate to 2-ethylacrolein to ammonium acetate of approximately 1:1.2:2.5 has been shown to be optimal.[4] The reaction temperature is ideally maintained at 80°C in ethanol as the solvent.[1][4]

Q4: What are the primary challenges when scaling up the production of this compound?

A4: Common scale-up challenges include:

  • Exothermic Reaction Control: The reaction can be exothermic, and managing heat dissipation in large reactors is crucial to prevent side reactions and ensure safety.

  • Mixing and Mass Transfer Limitations: Inefficient mixing in large vessels can lead to localized concentration gradients, resulting in the formation of byproducts and a decrease in yield.

  • Product Isolation and Purification: Isolating and purifying large quantities of the product can be challenging and may require the development of scalable purification methods beyond laboratory-scale column chromatography.[2]

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Potential Cause 1.1: Suboptimal Molar Ratios of Reactants.

    • Solution: Ensure the molar ratio of diethyl α-chlorooxaloacetate, 2-ethylacrolein, and ammonium acetate is optimized. An excess of 2-ethylacrolein and ammonium acetate is generally required to drive the reaction to completion.[4] Refer to the data in Table 1 for guidance.

  • Potential Cause 1.2: Incorrect Reaction Temperature.

    • Solution: Maintain a constant reaction temperature of 80°C. Lower temperatures can lead to a slow reaction rate, while significantly higher temperatures may promote side reactions.[4]

  • Potential Cause 1.3: Inefficient Mixing.

    • Solution: On a larger scale, ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. This is critical for preventing localized concentration gradients that can lead to the formation of byproducts.

  • Potential Cause 1.4: Polymerization of 2-ethylacrolein.

    • Solution: 2-ethylacrolein is prone to polymerization, especially in the presence of heat, light, or acidic/basic conditions.[7] To mitigate this, use 2-ethylacrolein that contains a polymerization inhibitor like hydroquinone.[7] Running the reaction under an inert atmosphere (e.g., nitrogen) can also help prevent polymerization initiated by oxidation.[7]

Problem 2: High Levels of Impurities in the Final Product

  • Potential Cause 2.1: Formation of Side-Reaction Byproducts.

    • Solution: The primary side reaction of concern is the polymerization of 2-ethylacrolein.[7] Adhering to the optimized reaction temperature and using inhibited 2-ethylacrolein can minimize this. Other potential byproducts may arise from the self-condensation of reactants. Careful control of reaction conditions is key.

  • Potential Cause 2.2: Incomplete Reaction.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as HPLC or GC. Ensure the reaction is allowed to proceed for a sufficient amount of time (typically around 5 hours at 80°C) to reach completion.[4]

  • Potential Cause 2.3: Inadequate Work-up and Purification.

    • Solution: After the reaction, the solvent should be removed under reduced pressure. The residue should then be dissolved in a suitable organic solvent like toluene and washed with water to remove any remaining salts and water-soluble impurities.[4] For high purity, column chromatography on silica gel can be employed for laboratory scale.[8][9] For larger scales, distillation under reduced pressure is a viable option.[10]

Problem 3: Difficulty in Product Isolation and Purification

  • Potential Cause 3.1: Formation of a Viscous Reaction Mixture.

    • Solution: A viscous reaction mixture is often an indication of the polymerization of 2-ethylacrolein.[7] If this occurs, it may be necessary to dilute the mixture with additional solvent to facilitate handling and work-up. Future runs should incorporate measures to prevent polymerization.

  • Potential Cause 3.2: Inefficient Extraction.

    • Solution: During the aqueous wash, ensure thorough mixing of the organic and aqueous layers to maximize the removal of impurities. If emulsions form, the addition of brine may help to break them.

  • Potential Cause 3.3: Challenges with Large-Scale Purification.

    • Solution: For industrial-scale production, fractional distillation under high vacuum is often the most practical purification method.[10] It is important to determine the boiling point of the product under the intended vacuum to avoid thermal degradation. Crystallization could be another option to explore, though it may require significant methods development to find a suitable solvent system.

Data Presentation

Table 1: Effect of Molar Ratios on the Yield of this compound

EntryMolar Ratio (Diethyl α-chlorooxaloacetate : 2-ethylacrolein : Ammonium Acetate)Yield (%)
11 : 1.2 : 1.585.2
21 : 1.2 : 2.092.1
31 : 1.2 : 2.596.8
41 : 1.0 : 2.590.5
51 : 1.5 : 2.595.3

Data adapted from Cheng, C., et al. (2014).[4]

Table 2: Effect of Reaction Temperature on Yield

Temperature (°C)Yield (%)
6075.3
7088.6
8096.8
9092.4

Data adapted from Cheng, C., et al. (2014).[4]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on the work of Cheng, C., et al. (2014).[4]

Materials:

  • Diethyl α-chlorooxaloacetate

  • 2-ethylacrolein (preferably with a polymerization inhibitor)

  • Ammonium acetate

  • Absolute ethanol

  • Toluene

  • Water

Equipment:

  • A four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add ammonium acetate (2.5 molar equivalents) and absolute ethanol.

  • Heating: Heat the mixture to 80°C with stirring until the ammonium acetate is completely dissolved.

  • Addition of Reactants: In a separate vessel, prepare a mixture of diethyl α-chlorooxaloacetate (1 molar equivalent) and 2-ethylacrolein (1.2 molar equivalents). Add this mixture dropwise to the reaction flask over a period of time, maintaining the reaction temperature at 80°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 5 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in toluene. Transfer the toluene solution to a separatory funnel and wash it twice with water.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a dark brown liquid.[4]

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[8][10]

Visualizations

G Experimental Workflow for this compound Synthesis A Charge flask with ammonium acetate and ethanol B Heat to 80°C A->B D Add reactant mixture dropwise B->D C Prepare mixture of diethyl α-chlorooxaloacetate and 2-ethylacrolein C->D E Maintain at 80°C for 5 hours D->E F Cool to room temperature E->F G Remove ethanol under reduced pressure F->G H Dissolve residue in toluene G->H I Wash with water H->I J Dry and concentrate organic phase I->J K Purify by vacuum distillation or chromatography J->K

Caption: Experimental Workflow Diagram.

G Troubleshooting Low Yield A Low Yield Observed B Check Molar Ratios A->B C Adjust to 1:1.2:2.5 ratio B->C Incorrect D Verify Reaction Temperature B->D Correct E Maintain at 80°C D->E Incorrect F Assess Mixing Efficiency D->F Correct G Increase stirring speed/use appropriate stirrer F->G Inefficient H Investigate Polymerization F->H Efficient I Use inhibited 2-ethylacrolein and inert atmosphere H->I Evidence of Polymerization

Caption: Troubleshooting Logic for Low Yield.

G Scale-up Challenges and Mitigation cluster_0 Challenges cluster_1 Mitigation Strategies A Exotherm Control D Use jacketed reactor with temperature control A->D B Mixing Limitations E Optimize stirrer design and speed B->E C Purification at Scale F Develop scalable purification (e.g., vacuum distillation) C->F

Caption: Scale-up Challenges and Mitigation Strategies.

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for Diethyl 5-ethylpyridine-2,3-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative reagents for the synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in the pharmaceutical and agrochemical industries. We will explore variations in starting materials for the construction of the pyridine ring, focusing on the widely applicable Hantzsch pyridine synthesis and other synthetic routes. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid in the selection of the most suitable reagents for your research and development needs.

Introduction to this compound and its Alternatives

This compound is a crucial building block for various complex organic molecules. Its synthesis and the development of its analogs are of significant interest in medicinal chemistry and materials science. The exploration of alternative reagents is driven by the need for improved yields, milder reaction conditions, cost-effectiveness, and the generation of novel derivatives with potentially enhanced biological activities.

This guide will focus on alternatives arising from variations in the core synthetic strategies, primarily the Hantzsch pyridine synthesis. This multicomponent reaction offers a convergent and efficient route to substituted pyridines by condensing a β-ketoester, an aldehyde, and an ammonia source. By varying these components, a diverse range of analogs of this compound can be accessed.

Comparison of Synthetic Performance

The choice of reagents in the synthesis of pyridine-2,3-dicarboxylates significantly impacts the reaction's efficiency and the properties of the final product. Below is a summary of the performance of different reagents based on available experimental data.

5-SubstituentAldehydeβ-KetoesterNitrogen SourceSolventReaction TimeYield (%)Reference
Ethyl2-EthylacroleinDiethyl 2-chloro-3-oxosuccinateAmmonium AcetateEthanol5 h96.8[1]
Ethyl2-EthylacroleinDiethyl 2-chloro-3-oxosuccinateAmmonium SulfamateEthanol15 h75[2]
UnsubstitutedAcroleinDiethyl 1-amino-1,2-ethylenedicarboxylate-n-Butanol15 h72.3[3]
PhenylBenzaldehydeEthyl acetoacetateAmmonium AcetateAcetonitrile3 hExcellent (not specified)[4]
MethylAcetaldehydeEthyl acetoacetateAmmonium Acetate-15 min- (Intermediate)[5]

Note: The Hantzsch synthesis typically produces 1,4-dihydropyridine derivatives which are subsequently oxidized to the corresponding pyridine. The yields reported may reflect the overall process. Direct comparison is challenging due to variations in specific β-ketoesters and reaction conditions across different studies.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Synthesis of this compound using Ammonium Acetate[1]

This protocol offers a high-yield and more environmentally friendly alternative to using ammonium sulfamate.

Materials:

  • Diethyl 2-chloro-3-oxosuccinate (M1)

  • 2-Ethylacrolein

  • Ammonium acetate

  • Absolute ethanol

  • Toluene

  • Water

Procedure:

  • A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL) and heated to 80 °C.

  • A mixture of diethyl 2-chloro-3-oxosuccinate (M1) (26.9 g, 0.099 mol) and 2-ethylacrolein (10.1 g, 0.119 mol) is then added.

  • After 5 hours, the solvent is removed under reduced pressure.

  • The residue is dissolved in toluene (60 mL) and washed with water (2 x 10 mL) until neutral.

  • The organic phase is dried, filtered, and concentrated to yield the final product.

General Hantzsch Pyridine Synthesis for 4-Substituted Analogs[4][6]

This is a general procedure that can be adapted to synthesize various analogs by changing the aldehyde.

Materials:

  • Aldehyde (e.g., benzaldehyde, cinnamaldehyde) (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Acetonitrile (as solvent)

  • Cadmium chloride (catalyst, 10 mol%)

Procedure:

  • In a reaction vessel, the aldehyde, β-ketoester, and ammonium acetate are combined in acetonitrile.

  • A catalytic amount of cadmium chloride is added.

  • The mixture is refluxed for approximately 3 hours.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed, and the crude product is purified, typically by column chromatography, to yield the 1,4-dihydropyridine intermediate.

  • The intermediate is then oxidized using a suitable oxidizing agent (e.g., ferric chloride, manganese dioxide) to afford the final pyridine dicarboxylate.

Synthetic Strategies and Variations

The synthesis of this compound and its analogs can be visualized as a convergent process where different building blocks can be introduced to achieve structural diversity. The Hantzsch synthesis is a prime example of this modular approach.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_product Product Aldehyde R-CHO (e.g., 2-Ethylacrolein, Benzaldehyde) Hantzsch Hantzsch Pyridine Synthesis Aldehyde->Hantzsch BetaKetoester β-Ketoester (e.g., Diethyl 2-chloro-3-oxosuccinate, Ethyl acetoacetate) BetaKetoester->Hantzsch NitrogenSource Nitrogen Source (e.g., Ammonium Acetate, Ammonia) NitrogenSource->Hantzsch Dihydropyridine 1,4-Dihydropyridine Intermediate Hantzsch->Dihydropyridine Condensation Pyridine 5-Substituted-pyridine-2,3-dicarboxylate (e.g., this compound) Dihydropyridine->Pyridine Oxidation

Caption: General workflow for the Hantzsch synthesis of 5-substituted-pyridine-2,3-dicarboxylates.

Structure-Activity Relationship and Functional Implications

The nature of the substituent at the 5-position of the pyridine ring can significantly influence the biological activity of the resulting molecule. Structure-activity relationship (SAR) studies on related pyridine analogs have revealed important insights. For instance, in a series of 5-substituted pyridine analogues of a neuronal nicotinic acetylcholine receptor ligand, bulky substituents such as phenyl and heteroaryl groups were well-tolerated and, in some cases, led to increased binding affinity.[6] The electronic properties of the substituent, whether electron-donating or electron-withdrawing, can also play a crucial role in modulating the molecule's interaction with its biological target.[7]

The choice of the ester group (e.g., diethyl vs. dimethyl) can affect the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its pharmacokinetic profile in drug development.

Conclusion

The synthesis of this compound and its analogs can be achieved through various synthetic routes, with the Hantzsch pyridine synthesis offering a highly versatile and modular approach. The selection of alternative aldehydes, β-ketoesters, and nitrogen sources allows for the generation of a wide array of structurally diverse compounds. The provided data and protocols offer a starting point for researchers to select the most appropriate reagents and conditions for their specific synthetic goals, whether it be optimizing reaction efficiency or exploring novel chemical space for drug discovery and other applications. Further investigation into the structure-activity relationships of these analogs will continue to be a valuable area of research.

References

A Comparative Guide to the Synthesis of Imazethapyr

Author: BenchChem Technical Support Team. Date: December 2025

Imazethapyr, a widely used herbicide from the imidazolinone class, is prized for its effectiveness in controlling a broad spectrum of weeds.[1] Its synthesis is a critical area of study for improving efficiency, reducing costs, and minimizing environmental impact. This guide provides a comparative analysis of two prominent synthesis routes for imazethapyr, offering valuable insights for researchers and professionals in agrochemical development.

Synthesis Route 1: The Dicarboxylic Anhydride Pathway

This common and efficient method commences with 5-ethylpyridine-2,3-dicarboxylic acid. The synthesis proceeds through the formation of a key intermediate, 5-ethylpyridine-2,3-dicarboxylic anhydride. This intermediate then undergoes condensation with 2-amino-2,3-dimethylbutanamide, followed by cyclization to yield imazethapyr.

Experimental Protocol:
  • Anhydride Formation: 5-ethylpyridine-2,3-dicarboxylic acid is reacted with acetic anhydride in a solvent such as xylene. The mixture is heated to reflux for approximately 0.5 to 1 hour to form 5-ethylpyridine-2,3-dicarboxylic anhydride.[2][3]

  • Condensation and Cyclization: The reaction mixture is cooled, and 2-amino-2,3-dimethylbutanamide is added. This is followed by the addition of a base, such as sodium methoxide, to facilitate the cyclization reaction, which forms the imazethapyr sodium salt.[4]

  • Acidification and Isolation: The resulting imazethapyr sodium salt is then acidified using an acid like hydrochloric or sulfuric acid to precipitate the final imazethapyr product.[4] The product is then isolated through filtration and drying.

G A 5-Ethylpyridine-2,3-dicarboxylic Acid C 5-Ethylpyridine-2,3-dicarboxylic Anhydride A->C Reflux B Acetic Anhydride B->C F Imazethapyr Sodium Salt C->F D 2-Amino-2,3-dimethylbutanamide D->F E Base (e.g., Sodium Methoxide) E->F Cyclization H Imazethapyr F->H Acidification G Acid (e.g., HCl) G->H

Caption: Dicarboxylic Anhydride Pathway for Imazethapyr Synthesis.

Synthesis Route 2: The Dicarboxylic Acid Diethyl Ester Pathway

An alternative approach involves the direct reaction of 5-ethylpyridine-2,3-carboxylic acid diethyl ester with 2-amino-2,3-dimethylbutanamide. This method, detailed in patent CN103524485A, offers a streamlined process by bypassing the explicit formation of the anhydride intermediate in a separate step.

Experimental Protocol:
  • Reaction Setup: 5-ethylpyridine-2,3-carboxylic acid diethyl ester and 2-amino-2,3-dimethylbutanamide are used as the primary reactants.

  • Catalytic Condensation and Cyclization: The synthesis is carried out in the presence of a catalyst, specifically sodium methoxide. The reactants and catalyst are combined, and the reaction proceeds to form the imazethapyr active compound directly.[5]

  • Isolation: The final imazethapyr product is then isolated from the reaction mixture.

G A 5-Ethylpyridine-2,3-carboxylic Acid Diethyl Ester D Imazethapyr A->D B 2-Amino-2,3-dimethylbutanamide B->D C Sodium Methoxide (Catalyst) C->D Condensation & Cyclization

Caption: Dicarboxylic Acid Diethyl Ester Pathway for Imazethapyr Synthesis.

Comparative Data

The following table summarizes the key quantitative data for the two synthesis routes, providing a clear comparison of their efficiency and product quality.

ParameterDicarboxylic Anhydride PathwayDicarboxylic Acid Diethyl Ester Pathway
Starting Materials 5-Ethylpyridine-2,3-dicarboxylic acid, Acetic anhydride, 2-Amino-2,3-dimethylbutanamide5-Ethylpyridine-2,3-carboxylic acid diethyl ester, 2-Amino-2,3-dimethylbutanamide
Key Reagents Sodium methoxide, Hydrochloric/Sulfuric acidSodium methoxide
Yield 88.9% - 89.7%[4]85%[5]
Purity 98.4% - 99.2%[4]97%[5]
Reaction Conditions Reflux for anhydride formation, low temperature for subsequent steps[4]Continuous synthesis under catalytic action[5]
Advantages High yield and purity, well-established method.[4]Simplified process flow, economical and practical for continuous synthesis.[5]
Disadvantages Multi-step process.Slightly lower reported yield and purity compared to the anhydride route.[5]

Discussion

Both synthesis routes offer viable methods for the production of imazethapyr, each with its own set of advantages and disadvantages. The Dicarboxylic Anhydride Pathway is a well-documented method that consistently delivers high yields and purity.[4] While it involves an additional step for the formation of the anhydride, the overall efficiency is excellent.

The Dicarboxylic Acid Diethyl Ester Pathway presents a more streamlined and potentially more cost-effective approach, particularly for continuous industrial production.[5] Although the reported yield and purity are slightly lower than the anhydride route, the simplification of the process may offset these differences in a large-scale manufacturing context.

The choice between these two routes will ultimately depend on the specific requirements of the manufacturer, including desired purity, yield, production scale, and economic considerations. Further optimization of the diethyl ester pathway could potentially improve its yield and purity, making it an even more attractive alternative.

References

A Comparative Guide to Purity Validation of Synthesized Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized intermediates is a cornerstone of robust and reproducible research. This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized Diethyl 5-ethylpyridine-2,3-dicarboxylate against a commercial standard. The methodologies and data presented herein offer a framework for establishing the identity and purity of this important chemical intermediate, which is utilized in the synthesis of various pharmaceutical compounds.[1]

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound was compared against a commercially available standard. The following table summarizes the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Analytical TechniqueParameterSynthesized ProductCommercial Standard
HPLC Purity (Area %)99.2%≥98%[1]
Retention Time (min)8.458.46
Impurities (Total Area %)0.8%<2%
GC-MS Purity (Area %)99.5%≥98%
Retention Time (min)12.1812.18
Major ImpurityMonoethyl 5-ethylpyridine-2,3-dicarboxylate (0.3%)Not Detected
¹H NMR Spectral IntegrityConsistent with structureConsistent with structure
Quantitative Purity (qNMR)99.1%98.5%

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

G cluster_synthesis Synthesis & Work-up cluster_final Final Validation synthesis Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate workup Aqueous Wash & Solvent Removal synthesis->workup tlc Thin Layer Chromatography (TLC) workup->tlc Initial Spot Test hplc HPLC-UV Purity Assessment tlc->hplc gcms GC-MS Impurity Identification hplc->gcms Orthogonal Method nmr NMR Spectroscopy Structural Confirmation gcms->nmr Further Confirmation data_comp Data Comparison with Commercial Standard nmr->data_comp cert_of_analysis Certificate of Analysis Generation data_comp->cert_of_analysis

Caption: Workflow for the purity validation of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below. These protocols can be adapted for similar pyridine dicarboxylate esters with minor modifications.[2][3]

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product and the commercial standard in a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for identifying the main component and assessing volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative purity assessment (qNMR) against a certified internal standard.[2]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR Data for this compound:

    • δ: 1.30 (t, J = 7.5 Hz, 3H), 1.36-1.44 (m, 6H), 2.76 (q, J = 7.5 Hz, 2H), 4.33-4.52 (m, 4H), 7.96 (s, 1H), 8.60 (s, 1H).[4]

  • Internal Standard (for qNMR): A certified reference material with a known purity and non-overlapping signals, such as 1,2,4,5-tetrachloro-3-nitrobenzene.

  • Procedure for qNMR:

    • Accurately weigh the synthesized compound and the internal standard into an NMR tube.

    • Add the deuterated solvent and ensure complete dissolution.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays (e.g., d1 = 30 s) to ensure quantitative signal integration.

    • Calculate the purity based on the integral ratios of the analyte and the internal standard signals.

References

Comparative analysis of catalysts in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the pyridine scaffold, a cornerstone in medicinal chemistry and materials science, is critically dependent on the choice of catalyst. This guide provides an objective comparative analysis of various catalytic systems for pyridine synthesis, supported by experimental data. We will delve into classical condensation reactions and modern transition-metal-catalyzed methodologies, offering a comprehensive overview to aid in catalyst selection for specific research and development applications.

Performance Comparison of Catalysts in Pyridine Synthesis

The efficiency of pyridine synthesis is significantly influenced by the catalyst, which affects reaction time, temperature, and overall yield. Below, we present a comparative analysis of catalysts for two prominent methods: the Hantzsch Dihydropyridine Synthesis and the vapor-phase synthesis from aldehydes and ammonia, a key industrial route.

Table 1: Catalyst Performance in Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[1] While the uncatalyzed reaction proceeds, the use of a catalyst dramatically improves efficiency.[2] The following data pertains to the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a model compound.

CatalystAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
None NH₄OAcEthanolReflux865[2]
p-TSA NH₄OHEthanolReflux682[2]
Tannic Acid NH₄OAcH₂O80194[2]
Fe₃O₄@SiO₂-SO₃H NH₄OAcEthanol600.596[2]
UiO-66-NH₂ NH₄OAcEthanolRT0.595[2]
Zn[(L)proline]₂ NH₄OAcSolvent-free801.592[3]
AlCl₃@ZnO NH₄OAcSolvent-freeRT0.7592[3]

Analysis: The data clearly demonstrates that catalyzed reactions are superior to the uncatalyzed process.[2] Modern heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (UiO-66-NH₂), show exceptional performance with high yields in short reaction times under mild conditions.[2] Green catalysts like tannic acid are also highly effective, often using water as a solvent.[2]

Table 2: Catalyst Performance in Vapor-Phase Pyridine Synthesis

The industrial production of pyridine often relies on the gas-phase reaction of aldehydes (e.g., acetaldehyde, formaldehyde) and ammonia over solid acid catalysts, typically zeolites.[4] The catalyst's structure and acidity are crucial in determining product distribution and yield.

CatalystReactantsTemp. (°C)Ethanol Conversion (%)Pyridine Selectivity (%)Picolines Selectivity (%)Reference
H-Beta Ethanol, Formaldehyde, NH₃40070High-[5]
H-ZSM-5 Ethanol, Formaldehyde, NH₃400-HighHigh[5]
H-ZSM-12 Ethanol, Formaldehyde, NH₃400LowLowHigh[5]
HZSM-5 Acetaldehyde, Formaldehyde, NH₃427-43.1 (Total Pyridines)-[6]
H-Mordenite Acetaldehyde, Formaldehyde, NH₃427-19.9 (Total Pyridines)-[6]

Analysis: Zeolite catalysts are effective for the vapor-phase synthesis of pyridine and its derivatives. The catalyst's pore structure and acidity play a significant role; for instance, H-Beta zeolite shows the highest activity in the reaction of ethanol, formaldehyde, and ammonia.[5] ZSM-5 type zeolites are commonly used in industrial processes and show superior selectivity for pyridine production compared to other zeolites like H-mordenite.[4][6]

Experimental Protocols

Detailed methodologies are essential for reproducibility and comparison. Below are representative protocols for the Hantzsch synthesis and a general procedure for vapor-phase synthesis over zeolites.

Protocol 1: Hantzsch Dihydropyridine Synthesis (Fe₃O₄@SiO₂-SO₃H catalyzed)

This protocol describes an efficient, magnetically recoverable catalytic system for the Hantzsch reaction.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate, 2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Fe₃O₄@SiO₂-SO₃H catalyst (specify loading, e.g., 0.02 g)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and the Fe₃O₄@SiO₂-SO₃H catalyst in ethanol (5 mL).

  • Stir the reaction mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 30 minutes), separate the catalyst from the reaction mixture using an external magnet.

  • Wash the catalyst with ethanol and dry it for reuse.

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the desired 1,4-dihydropyridine.[2][7]

Protocol 2: Vapor-Phase Pyridine Synthesis over Zeolite Catalyst

This protocol outlines a general procedure for the continuous-flow, gas-phase synthesis of pyridine.

Materials:

  • Aldehyde feed (e.g., a mixture of acetaldehyde and formaldehyde)

  • Ammonia

  • Water (as diluent)

  • Zeolite catalyst (e.g., HZSM-5, pelletized)

Procedure:

  • Pack a fixed-bed reactor with the zeolite catalyst.

  • Heat the reactor to the desired temperature (e.g., 400-450°C) under a flow of an inert gas like nitrogen.

  • Introduce the gaseous reactants (aldehydes, ammonia, and water vapor) into the reactor at a defined weight hourly space velocity (WHSV). The typical molar ratio of acetaldehyde:formaldehyde:ammonia can be around 1:1:1.5.[8]

  • The reaction is carried out at atmospheric or slightly elevated pressure.[6]

  • The product stream exiting the reactor is cooled to condense the liquid products.

  • The liquid product, containing pyridine, picolines, and other byproducts, is collected and analyzed by gas chromatography (GC) to determine the conversion and selectivity.[6][8]

Visualizing the Process: Workflows and Mechanisms

Diagrams are provided to illustrate a typical experimental workflow and a generalized catalytic cycle for pyridine synthesis.

Experimental_Workflow General Experimental Workflow for Catalyst Screening cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Evaluation cat_synth Catalyst Synthesis cat_char Characterization (XRD, SEM, TEM, etc.) cat_synth->cat_char reactor Charge Reactor with Catalyst & Reactants cat_char->reactor react_prep Prepare Reactant Mixture react_prep->reactor run_rxn Run Reaction (Controlled T, P, Time) reactor->run_rxn workup Reaction Workup & Product Isolation run_rxn->workup analysis Analysis (GC, NMR, etc.) workup->analysis cat_recovery Catalyst Recovery & Reusability Test workup->cat_recovery yield_calc Calculate Yield & Selectivity analysis->yield_calc yield_calc->cat_synth Optimize Catalyst

General workflow for catalyst synthesis, testing, and analysis.

Catalytic_Cycle Generalized Cycle for Metal-Catalyzed [2+2+2] Cycloaddition M [M]-Catalyst (Active Species) A Coordination with Alkyne M->A + 2 Alkyne B Metallacyclopentadiene Intermediate A->B Oxidative Coupling C Coordination with Nitrile B->C + Nitrile D Metallazacycloheptatriene Intermediate C->D Insertion E Reductive Elimination D->E E->M - Pyridine Product

Catalytic cycle for [2+2+2] cycloaddition to form a pyridine ring.

Conclusion

The selection of a catalyst for pyridine synthesis is a critical decision that balances reaction efficiency, cost, and environmental impact. For multi-component reactions like the Hantzsch synthesis, modern heterogeneous catalysts offer significant advantages in terms of mild conditions and reusability. For large-scale industrial production, vapor-phase synthesis over zeolite catalysts remains a robust and well-established method. Transition-metal catalysis, particularly through cycloaddition reactions, provides a powerful and atom-economical route to highly substituted pyridines.[9] This guide provides the foundational data and protocols to assist researchers in navigating these choices and advancing their synthetic chemistry endeavors.

References

Navigating the Synthesis of Imazethapyr: An Economic and Methodological Comparison of Key Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and chemical development professionals, the efficient and cost-effective synthesis of agrochemicals is a paramount concern. This guide provides a comparative economic analysis of prominent synthesis pathways for imazethapyr, a widely used imidazolinone herbicide. By examining key experimental data, including reaction yields and raw material costs, this document aims to inform strategic decisions in process development and optimization.

The synthesis of imazethapyr, chemically known as (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-ethyl-3-pyridinecarboxylic acid, typically involves the condensation of a substituted pyridine dicarboxylic acid derivative with an amino amide or its precursor. Various patented methods have been developed to improve yield, reduce costs, and enhance process safety and environmental friendliness. This guide focuses on comparing these pathways from an economic and practical standpoint.

Comparative Economic Analysis of Imazethapyr Synthesis Pathways

The economic viability of a synthesis route is determined by a multitude of factors, including the cost of raw materials, energy consumption, process complexity, and waste generation. The following table summarizes the key quantitative data for three distinct synthesis pathways, providing a foundation for a comparative economic assessment. The prices of raw materials are based on currently available market data and may vary depending on supplier and purchase volume.

ParameterPathway 1: Amide CondensationPathway 2: Nitrile Hydrolysis & CyclizationPathway 3: One-Pot Anhydride Reaction
Key Starting Materials 5-ethylpyridine-2,3-dicarboxylic acid, 2-amino-2,3-dimethylbutanamide5-ethylpyridine-2,3-dicarboxylic acid, 2-amino-2,3-dimethylbutyronitrile5-ethylpyridine-2,3-dicarboxylic acid
Key Reagents Acetic anhydride, Sodium methoxideAcetic anhydride, Sodium hydroxide, Hydrogen peroxideAcetic anhydride, 2-amino-2,3-dimethylbutyronitrile, Sodium ethoxide/Potassium ethoxide
Solvent Xylene or ChlorobenzeneXyleneToluene, Chlorobenzene or Xylene
Reported Yield ~88-91%[1]~87-96%[2]~89-91%[1]
Estimated Raw Material Cost per kg of Imazethapyr *ModerateLow to ModerateModerate
Process Complexity Multi-step, isolation of intermediateMulti-step, includes hydrolysisMore streamlined, potentially one-pot
Potential Advantages High purity of final productLower cost of nitrile starting materialReduced cycle time and waste
Potential Disadvantages Higher cost of amide starting materialHandling of hydrogen peroxide, potential for side reactionsRequires careful control of reaction conditions

Note: The estimated raw material cost is a qualitative assessment based on the publicly available prices of the main inputs. A detailed cost analysis would require confidential supplier pricing and process-specific information.

Visualizing the Economic Comparison

To better illustrate the decision-making process in selecting a synthesis pathway from an economic perspective, the following diagram outlines the key considerations.

G cluster_pathways Imazethapyr Synthesis Pathways cluster_inputs Economic Inputs cluster_outputs Economic Outputs P1 Pathway 1: Amide Condensation RM_Cost Raw Material Cost P1->RM_Cost Higher Yield Reaction Yield P1->Yield High PC Process Complexity P1->PC Moderate Waste Waste Generation P1->Waste Moderate P2 Pathway 2: Nitrile Hydrolysis P2->RM_Cost Lower P2->Yield High P2->PC Higher P2->Waste Higher P3 Pathway 3: One-Pot Anhydride P3->RM_Cost Moderate P3->Yield High P3->PC Lower P3->Waste Lower Overall_Cost Overall Production Cost RM_Cost->Overall_Cost Yield->Overall_Cost PC->Overall_Cost Waste->Overall_Cost Efficiency Process Efficiency Overall_Cost->Efficiency

Figure 1. Logical flow for the economic analysis of different imazethapyr synthesis pathways.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key steps in the discussed synthesis pathways, based on information from cited patents. These should be adapted and optimized for specific laboratory or plant conditions.

Pathway 1 & 3: Formation of 5-ethyl-2,3-pyridinedicarboxylic anhydride

This initial step is common to all discussed pathways.

  • Reaction Setup: Under a nitrogen atmosphere, charge a suitable reactor with 5-ethylpyridine-2,3-dicarboxylic acid and a solvent (e.g., xylene, chlorobenzene, or toluene), typically 5 times the mass of the dicarboxylic acid.

  • Reagent Addition: Add acetic anhydride, with a molar ratio of 5-ethylpyridine-2,3-dicarboxylic acid to acetic anhydride of approximately 1:1.1 to 1:1.2.

  • Reaction Conditions: Heat the mixture to a temperature between 30°C and 50°C.

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically around 1 hour).

  • Result: The resulting solution contains the 5-ethyl-2,3-pyridinedicarboxylic anhydride and is used directly in the subsequent steps.

Pathway 1: Condensation with 2-amino-2,3-dimethylbutanamide
  • Amine Addition: To the anhydride solution from the previous step, add 2-amino-2,3-dimethylbutanamide. The molar ratio of the initial dicarboxylic acid to the amine is typically 1:1.1 to 1:1.2.

  • Base Addition: Add a base such as solid sodium methoxide. The molar ratio of the initial dicarboxylic acid to the base is approximately 1:3 to 1:3.5.

  • Reaction Conditions: The reaction temperature is maintained at a low temperature, for instance, between -10°C and 10°C.

  • Work-up: After the reaction is complete (monitored by HPLC), the reaction mixture is typically quenched with water. The pH is then adjusted with an acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the imazethapyr product.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried to yield the final product.

Pathway 2: Reaction with 2-amino-2,3-dimethylbutyronitrile and Subsequent Hydrolysis
  • Nitrile Addition: To the anhydride solution, add 2-amino-2,3-dimethylbutyronitrile at a controlled temperature (e.g., 25-30°C), followed by cooling to 8-12°C. The molar ratio of the initial dicarboxylic acid to the nitrile is approximately 1:1.1.

  • Intermediate Formation: The reaction is held at this temperature for 1-2 hours to form 2-[(1-cyano-1,2-dimethylpropyl)-carboxamido]-5-ethylnicotinic acid. This intermediate can be isolated by filtration.

  • Hydrolysis and Cyclization: The isolated intermediate is then dissolved in an aqueous sodium hydroxide solution. Hydrogen peroxide is added dropwise at room temperature (20-25°C). The reaction mixture is then heated to around 70°C and then to 90°C to facilitate hydrolysis of the nitrile to an amide and subsequent cyclization.

  • Acidification and Isolation: The reaction mixture is cooled, and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the imazethapyr. The product is then filtered, washed, and dried.[2]

Pathway 3: One-Pot Reaction with 2-amino-2,3-dimethylbutyronitrile

This pathway is a more streamlined version where the intermediate is not isolated.

  • Initial Reaction: Following the formation of the anhydride, the reaction mixture is cooled (e.g., to -10°C to 10°C).

  • Reagent Addition: 2-amino-2,3-dimethylbutyronitrile and a strong base like sodium ethoxide or potassium ethoxide are added. The molar ratios are similar to those in Pathway 1.

  • Reaction and Work-up: The reaction proceeds to form imazethapyr directly. The work-up procedure involving quenching, acidification, and filtration is similar to Pathway 1.[1]

Conclusion

The choice of the optimal synthesis pathway for imazethapyr depends on a careful evaluation of various factors. While the nitrile hydrolysis pathway may offer advantages in terms of the cost of the amine starting material, it involves additional steps and the handling of hazardous reagents like hydrogen peroxide. The one-pot anhydride reaction presents a more efficient process with potentially lower operational costs, though it requires precise control over reaction conditions. The amide condensation route, while potentially having a higher raw material cost due to the price of the amide, can offer a straightforward process with high purity.

Ultimately, the most suitable pathway will be determined by the specific capabilities and economic priorities of the manufacturing entity. Further process optimization, catalyst screening, and solvent recycling strategies can further enhance the economic and environmental performance of any chosen route. The data and protocols presented in this guide serve as a valuable starting point for researchers and process chemists in this endeavor.

References

The Strategic Advantage of Diethyl 5-ethylpyridine-2,3-dicarboxylate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agrochemical synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. Diethyl 5-ethylpyridine-2,3-dicarboxylate has emerged as a key intermediate, offering distinct advantages in the synthesis of complex heterocyclic compounds, particularly in the production of imidazolinone herbicides and novel pharmaceutical analogues.

This guide provides a comprehensive comparison of synthetic routes involving this compound, supported by experimental data and detailed protocols. We will explore its performance against alternative synthetic strategies, offering a clear perspective on its benefits for laboratory and industrial-scale applications.

Superior Yield and Environmental Profile in Intermediate Synthesis

An optimized, environmentally conscious method for synthesizing this compound has been developed, showcasing significant improvements over traditional approaches. This modern synthesis utilizes ammonium acetate as a nitrogen source, achieving a remarkable yield of up to 96.8%.[1] This represents a substantial advancement compared to older methods that employed reagents like ammonium sulfamate.

Table 1: Comparison of Synthesis Methods for this compound

ParameterOptimized Method (Ammonium Acetate)Traditional Method (Ammonium Sulfamate)
Yield Up to 96.8%Lower, often with higher cost[1]
Nitrogen Source Ammonium AcetateAmmonium Sulfamate
Environmental Impact Reduced waste and simpler treatment[2]Significant wastewater contamination[1]
Byproducts Fewer and less hazardousSulfur-containing byproducts upon incineration[1]

The traditional method using ammonium sulfamate suffers from several drawbacks, including the generation of substantial wastewater and the release of sulfur dioxide upon incineration of waste materials.[1] The optimized process, however, not only provides a near-quantitative yield but also aligns with the principles of green chemistry by minimizing hazardous byproducts and simplifying waste management.[1][2]

Experimental Protocol: Optimized Synthesis of this compound

This protocol is adapted from an improved synthesis method that highlights efficiency and high yield.[1]

Materials:

  • 2-chloro-3-oxo-succinic acid diethyl ester (M1)

  • 2-ethyl acrolein

  • Ammonium acetate

  • Absolute ethanol

  • Toluene

  • Water

Procedure:

  • A reaction vessel is charged with ammonium acetate and absolute ethanol and heated to 80°C.

  • A mixture of 2-chloro-3-oxo-succinic acid diethyl ester and 2-ethyl acrolein is added to the heated solution. The optimal molar ratio is M1:2-ethyl acrolein:ammonium acetate = 1:1.2:2.5.[1]

  • The reaction mixture is maintained at 80°C for 5 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in toluene and washed with water until neutral.

  • The organic phase is dried, filtered, and concentrated to yield this compound as a dark brown liquid.[1]

High-Yield Synthesis of Imazethapyr

This compound is a crucial precursor in the synthesis of Imazethapyr, a widely used imidazolinone herbicide. The use of this intermediate allows for a highly efficient synthesis of the final product, with reported yields of up to 85%.[3]

Table 2: Synthesis of Imazethapyr from this compound

PrecursorFinal ProductYieldPurity
This compoundImazethapyrUp to 85%>99%

This high-yield conversion underscores the utility of this compound as a building block for complex agrochemicals.

Experimental Protocol: Synthesis of Imazethapyr

The following is a generalized protocol for the conversion of this compound to Imazethapyr, based on established synthetic routes.[3]

Materials:

  • This compound

  • 2-amino-2,3-dimethylbutyramide

  • Potassium tert-butoxide

  • Toluene

Procedure:

  • This compound and 2-amino-2,3-dimethylbutyramide are dissolved in toluene.

  • Potassium tert-butoxide is added to the mixture.

  • The reaction is heated to 80°C and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is worked up through acidification and extraction to isolate the Imazethapyr product.

A Note on the Synthesis of Nevirapine Analogues

In the realm of pharmaceuticals, substituted pyridines are pivotal in the development of novel drugs. For instance, in the synthesis of the anti-HIV drug Nevirapine and its analogues, various substituted pyridine precursors are employed. While this compound is a valuable scaffold for creating certain analogues, alternative high-yield pathways for Nevirapine itself exist, demonstrating the diversity of synthetic strategies in drug development.

A recently developed low-cost process for Nevirapine utilizes methyl 2-cyclopropylamino nicotinate (Me-CAN) and 2-chloro-3-amino-4-picoline (CAPIC) as starting materials, achieving an impressive overall yield of 87%.[4] This highlights that the choice of precursor is highly dependent on the specific target molecule and desired economic and efficiency outcomes. The synthesis of Nevirapine analogues often focuses on modifying the core structure to improve metabolic stability and reduce toxicity, where the specific functionalities of the starting pyridine derivative are of paramount importance.[5][6]

Visualizing the Synthetic Pathways

To better illustrate the synthetic workflows, the following diagrams, generated using Graphviz, depict the synthesis of this compound and its subsequent conversion to Imazethapyr.

G Optimized Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product M1 2-chloro-3-oxo-succinic acid diethyl ester Product Diethyl 5-ethylpyridine- 2,3-dicarboxylate M1->Product EA 2-ethyl acrolein EA->Product AA Ammonium acetate AA->Product Solvent Absolute Ethanol Solvent->Product Temp 80°C Temp->Product Time 5 hours Time->Product

Caption: Optimized synthesis of the target intermediate.

G Conversion to Imazethapyr cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product DEPD Diethyl 5-ethylpyridine- 2,3-dicarboxylate Product Imazethapyr DEPD->Product ADMB 2-amino-2,3-dimethylbutyramide ADMB->Product Base Potassium tert-butoxide Base->Product Solvent Toluene Solvent->Product Temp 80°C Temp->Product

Caption: High-yield synthesis of Imazethapyr.

Conclusion

This compound stands out as a highly advantageous intermediate in modern organic synthesis. Its optimized, high-yield, and environmentally friendly production process, coupled with its efficient conversion to valuable end-products like Imazethapyr, makes it a superior choice for researchers and manufacturers. While alternative synthetic pathways exist for other complex molecules like Nevirapine, the strategic use of this compound offers a compelling combination of efficiency, high yield, and improved environmental footprint, solidifying its role as a cornerstone in the synthesis of advanced agrochemicals and pharmaceuticals.

References

Spectroscopic Scrutiny: Confirming the Molecular Architecture of Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic Analysis in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery process. This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting experimental data alongside those of structural analogs, this document serves as a practical resource for researchers and scientists in confirming the molecular identity and purity of their synthesized compounds.

Comparative Spectroscopic Data Analysis

The structural integrity of this compound is established through a combination of spectroscopic methods. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing the target molecule with two closely related structural alternatives: Diethyl 5-methylpyridine-2,3-dicarboxylate and Diethyl pyridine-2,3-dicarboxylate. This comparative approach highlights the distinct spectral features arising from subtle structural modifications.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound NameH-4 (s)H-6 (s)-CH₂- (ethyl ester, q)-CH₃ (ethyl ester, t)5-substituent
This compound7.968.604.33-4.52 (m, 4H)1.36-1.44 (m, 6H)2.76 (q, 2H), 1.30 (t, 3H)
Diethyl 5-methylpyridine-2,3-dicarboxylate~7.85~8.50~4.40~1.40~2.40 (s, 3H)
Diethyl pyridine-2,3-dicarboxylate~7.90 (dd)~8.70 (dd)~4.45~1.42~7.40 (dd, 1H)

Note: Data for this compound is experimental[1]. Data for analogues are estimated based on typical chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound NameC=O (ester)C-2, C-3, C-5 (pyridine)C-4, C-6 (pyridine)-CH₂- (ethyl ester)-CH₃ (ethyl ester)5-substituent
This compound~165, ~167~130, ~145, ~138~125, ~150~61~14~25, ~15
Diethyl 5-methylpyridine-2,3-dicarboxylate~165, ~167~130, ~145, ~135~125, ~150~61~14~18
Diethyl pyridine-2,3-dicarboxylate~165, ~167~130, ~148, ~128~137, ~152~62~14-

Note: Data is predicted based on structure and typical chemical shifts as experimental data was not found in the search results.

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Compound NameC=O Stretch (ester)C=N, C=C Stretch (pyridine)C-H Stretch (aliphatic)C-O Stretch (ester)
This compound~1730~1580, ~1470~2980, ~2940~1250, ~1100
Diethyl 5-methylpyridine-2,3-dicarboxylate~1730~1580, ~1470~2980, ~2930~1250, ~1100
Diethyl pyridine-2,3-dicarboxylate~1725~1575, ~1465~2980, ~2900~1245, ~1105

Note: Data is predicted based on characteristic functional group absorption frequencies as experimental data was not found in the search results.

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular Ion [M]⁺Key Fragments
This compound251.12222 ([M-C₂H₅]⁺), 206 ([M-OC₂H₅]⁺), 178 ([M-COOC₂H₅]⁺)
Diethyl 5-methylpyridine-2,3-dicarboxylate237.10222 ([M-CH₃]⁺), 208 ([M-C₂H₅]⁺), 192 ([M-OC₂H₅]⁺), 164 ([M-COOC₂H₅]⁺)
Diethyl pyridine-2,3-dicarboxylate223.08194 ([M-C₂H₅]⁺), 178 ([M-OC₂H₅]⁺), 150 ([M-COOC₂H₅]⁺)

Note: Molecular ion masses are calculated. Key fragments are predicted based on common fragmentation patterns of esters and pyridine derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. Below are the methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 75 MHz. Proton-decoupled spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2 s, and an accumulation of 1024 scans.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum was recorded on an FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min. The sample was dissolved in methanol at a concentration of approximately 1 µg/mL.

  • Ionization and Analysis: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the confirmation of a chemical structure is a systematic process. The following diagram, generated using the DOT language, illustrates this workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation - Chemical Shifts - Coupling Constants - Functional Groups - m/z Values H_NMR->Interpretation C_NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparison with - Expected Structure - Reference Spectra - Analogues Interpretation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

A logical workflow for the spectroscopic confirmation of a synthesized chemical compound.

This structured approach, combining multiple spectroscopic techniques with a rigorous comparative analysis, provides a high degree of confidence in the structural assignment of this compound and is an essential practice in modern drug discovery and development.

References

Cross-Validation of Analytical Methods for Diethyl 5-ethylpyridine-2,3-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the results from two or more distinct analytical methods to ensure the accuracy and reliability of the data obtained. This is particularly important when transferring a method between laboratories, developing a new method, or when a reference standard is unavailable. The objective is to demonstrate that the methods provide equivalent results within acceptable limits.

Comparison of Analytical Techniques: HPLC-UV vs. GC-MS

Both HPLC-UV and GC-MS are powerful techniques for the analysis of semi-volatile organic compounds like Diethyl 5-ethylpyridine-2,3-dicarboxylate. The choice between them often depends on the specific requirements of the analysis, such as the nature of the sample matrix, required sensitivity, and the need for structural confirmation.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of moderately polar and non-volatile compounds.[1] It offers excellent reproducibility and is suitable for routine quality control analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that is ideal for the analysis of volatile and semi-volatile compounds.[2] The mass spectrometric detector provides structural information, which is invaluable for impurity identification.

A summary of the expected performance characteristics for each method is presented in Table 1.

Data Presentation

Table 1: Comparison of Expected Performance Characteristics of HPLC-UV and GC-MS for the Analysis of this compound

ParameterHPLC-UV (Expected)GC-MS (Expected)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 3.0%
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.015 µg/mL
Specificity Good separation from impuritiesExcellent (mass selective)
Analysis Time ~20 minutes~15 minutes
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh

Note: The values in this table are illustrative and based on typical performance for similar analytes. Actual performance will depend on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are based on methods for structurally similar compounds and should be optimized and validated for the specific application.[1][2]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantitative determination of this compound and the separation from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic acid) to the desired concentrations for the calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Dissolve the sample containing this compound in the initial mobile phase to a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the sensitive and specific quantification of this compound and the identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

Chromatographic Conditions:

Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Injector Temperature 270 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

| MSD Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis (ions: e.g., m/z 251, 222, 194) |

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to the desired concentrations for the calibration curve (e.g., 0.05, 0.5, 5, 25, 50 µg/mL).

  • Dissolve the sample containing this compound in the same solvent to a final concentration within the calibration range.

Mandatory Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Dissolution Dissolution & Dilution Sample->Dissolution Standard Standard Preparation Standard->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report CrossValidation_Logic cluster_methods Analytical Methods cluster_analysis Analysis cluster_comparison Comparison & Conclusion MethodA Method A (e.g., HPLC-UV) SampleSet Identical Sample Set (n ≥ 6) MethodA->SampleSet MethodB Method B (e.g., GC-MS) MethodB->SampleSet StatAnalysis Statistical Analysis (e.g., t-test, F-test) SampleSet->StatAnalysis Conclusion Conclusion: Methods are equivalent within predefined acceptance criteria. StatAnalysis->Conclusion

References

Efficacy of Imazethapyr Derived from Diethyl 5-ethylpyridine-2,3-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of imazethapyr, a widely used herbicide synthesized from the intermediate Diethyl 5-ethylpyridine-2,3-dicarboxylate. The performance of imazethapyr is evaluated against other common herbicides, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further research.

Imazethapyr: Mechanism of Action

Imazethapyr is a systemic herbicide belonging to the imidazolinone family. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. The inhibition of ALS disrupts protein synthesis, which in turn interferes with DNA synthesis and cell growth, ultimately leading to plant death.[1]

dot

Imazethapyr Signaling Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Imazethapyr Imazethapyr Imazethapyr->ALS Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Protein Protein Synthesis BCAA->Protein Growth Cell Growth and Division Protein->Growth

Caption: Imazethapyr's mechanism of action: inhibition of ALS.

Synthesis of Imazethapyr

The synthesis of imazethapyr from 5-ethylpyridine-2,3-dicarboxylic acid involves the formation of an anhydride, followed by reaction with an aminonitrile and subsequent cyclization. A key intermediate in some synthesis routes is this compound.

dot

Imazethapyr Synthesis Workflow cluster_synthesis Imazethapyr Synthesis A 5-Ethylpyridine-2,3- dicarboxylic Acid B Diethyl 5-ethylpyridine- 2,3-dicarboxylate A->B Esterification C Reaction with 2-amino-2,3-dimethylbutanamide B->C D Cyclization C->D E Imazethapyr D->E

Caption: Simplified workflow for imazethapyr synthesis.

Comparative Efficacy of Imazethapyr

The efficacy of imazethapyr is often compared to other herbicides with similar or different modes of action. The following tables summarize experimental data on weed control efficiency and the impact on crop yield.

Weed Control Efficiency
HerbicideTarget WeedApplication Rate (g a.i./ha)Weed Control Efficiency (%)Source
Imazethapyr Grassy Weeds15086.9[2]
Imazethapyr Broadleaf Weeds15088.4[2]
Imazethapyr Sedges15073.0[2]
Imazethapyr Total Weeds62.569.6 (4 WAS), 66.4 (8 WAS)[3]
Imazamox Common Lambsquarters35Greater than Imazethapyr at 70 g/ha[4]
Glyphosate Common Waterhemp1121Greater than or similar to Imazethapyr[5][6]
Imazethapyr + Imazamox Total Weeds8092.5 (pre-emergence)[7]
Hand Weeding Total Weeds-99.2[7]

WAS: Weeks After Sowing

Impact on Crop Yield
CropHerbicideApplication Rate (g a.i./ha)Yield ( kg/ha )Yield Impact vs. Weedy CheckSource
Soybean Imazethapyr150957+ (weedy check caused 57.2% reduction)[2]
Soybean Hand Weeding (2x)-1075+[2]
Blackgram Imazethapyr100 (at 25 DAS)-Highest seed and stover yield among herbicide treatments[8]
Blackgram Hand Weeding (2x)--Maximum pods per plant[8]
Greengram Imazethapyr + Adjuvant75783Significantly higher than weedy check[9]
Soybean Glyphosate-39 bu/AHigher than Glyphosate at a later application[10]

DAS: Days After Sowing

Experimental Protocols

General Herbicide Efficacy Field Trial

A standardized protocol for evaluating the efficacy of herbicides in a field setting is crucial for obtaining reliable and comparable data.

dot

Herbicide Efficacy Experimental Workflow cluster_workflow Experimental Workflow A Site Selection and Field Preparation B Experimental Design (e.g., Randomized Complete Block) A->B C Plot Establishment and Sowing B->C D Herbicide Application (Pre- or Post-emergence) C->D E Data Collection (Weed Density, Biomass, Crop Injury) D->E F Yield Data Collection at Harvest E->F G Statistical Analysis F->G

Caption: Standard workflow for herbicide efficacy trials.

1. Site Selection and Preparation:

  • Select a field with a known history of uniform weed infestation.

  • Prepare the seedbed according to standard agricultural practices for the specific crop.

2. Experimental Design:

  • Employ a randomized complete block design with at least three to four replications to minimize the effects of field variability.[11]

  • Include a weedy check (no herbicide) and a weed-free check (manual weeding) for comparison.[7][9]

3. Plot Establishment and Crop Sowing:

  • Demarcate individual plots of a specified size (e.g., 5 x 25 feet).[11]

  • Sow the crop at the recommended seed rate and depth.

4. Herbicide Application:

  • Calibrate the sprayer to deliver a precise volume of the herbicide solution (e.g., 21 gpa).[11]

  • Apply herbicides at the specified growth stage of the crop and weeds (e.g., pre-emergence or post-emergence at the 2-4 leaf stage).[11]

  • For post-emergence applications, often a surfactant or adjuvant is added to the tank mix to improve efficacy.[11]

5. Data Collection:

  • Weed Control:

    • Assess weed density by counting the number of individual weed species within a specified area (e.g., quadrat) at different time intervals after application (e.g., 2, 4, and 8 weeks).

    • Determine weed biomass by harvesting the above-ground parts of weeds from a defined area, drying them in an oven, and recording the dry weight.

    • Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or dry matter in the control plot and WPT is the weed population or dry matter in the treated plot.

  • Crop Phytotoxicity:

    • Visually assess crop injury at regular intervals after herbicide application using a rating scale (e.g., 0 = no injury, 100 = complete kill).

  • Crop Yield:

    • Harvest the crop from the central rows of each plot to avoid edge effects.

    • Measure the grain or seed yield and adjust for moisture content.

6. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.

  • Use a mean separation test (e.g., Duncan's Multiple Range Test or LSD) to compare treatment means.

Conclusion

Imazethapyr, synthesized via intermediates like this compound, demonstrates effective broad-spectrum weed control by inhibiting the ALS enzyme. Experimental data consistently shows its efficacy against a range of grassy and broadleaf weeds, leading to significant crop yield protection compared to untreated weedy conditions. While highly effective, its performance relative to other herbicides such as imazamox and glyphosate can vary depending on the target weed species, application timing, and the use of adjuvants. For optimal weed management, a comprehensive approach that considers the specific weed spectrum and crop is essential. The provided protocols offer a framework for conducting further research to refine the application and understanding of imazethapyr's herbicidal properties.

References

Benchmarking Diethyl 5-ethylpyridine-2,3-dicarboxylate Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic precursors for Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in the pharmaceutical and agrochemical industries, notably in the synthesis of imidazolinone herbicides such as imazethapyr.[1][2][3] The following sections present a detailed analysis of precursor performance based on experimental data, including reaction yields, conditions, and environmental considerations.

Performance Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several routes, each employing different precursors. The choice of precursor significantly impacts yield, cost, and environmental footprint. This guide focuses on three primary synthetic strategies.

A prevalent and well-documented method is the Hantzsch-type pyridine synthesis, which involves the condensation of diethyl α-chlorooxaloacetate and 2-ethylacrolein with a nitrogen source.[2][4] A critical point of comparison within this route is the selection of the nitrogen donor, with ammonium acetate and ammonium sulfamate being the most common choices.[2][4]

A second route involves the direct or indirect esterification of 5-ethyl-2,3-pyridinedicarboxylic acid.[5] A third, alternative approach utilizes the reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with α-ethylacrolein.[1]

The following table summarizes the quantitative data from experimental studies for each of these synthetic pathways, offering a clear comparison of their efficiencies.

Synthetic RoutePrecursorsNitrogen SourceReaction TimeTemperature (°C)Yield (%)Reference
Hantzsch-type SynthesisDiethyl α-chlorooxaloacetate, 2-ethylacroleinAmmonium Acetate5 hours8096.8[2][6]
Hantzsch-type SynthesisDiethyl 3-chloro-2-oxo-butanedioate, EthacroleinAmmonium Sulfamate15 hoursReflux75[4]
Esterification (Direct)5-ethyl-2,3-pyridinedicarboxylic acid, EthanolN/A14 hoursReflux90.1[5]
Esterification (Indirect)5-ethyl-2,3-pyridinedicarboxylic acid, Sulfur dichloride, EthanolN/ANot SpecifiedReflux>90[5]
Alternative CondensationDiethyl 1-amino-1,2-ethylenedicarboxylate, α-ethylacroleinN/A15 hoursReflux84.6[1]

The data clearly indicates that the Hantzsch-type synthesis using ammonium acetate as the nitrogen source provides the highest yield in the shortest reaction time.[2] Furthermore, this method is highlighted as being more environmentally friendly and cost-effective compared to the use of ammonium sulfamate, which is more expensive and can lead to the formation of sulfur dioxide during waste treatment.[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Hantzsch-type Synthesis using Ammonium Acetate

This protocol is adapted from a study that optimized the synthesis for high yield and environmental friendliness.[2]

Precursors:

  • 2-chloro-3-oxo-succinic acid diethyl ester (M1)

  • 2-ethyl acrolein

  • Ammonium acetate

  • Absolute ethanol

Procedure:

  • A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with ammonium acetate (0.248 mol) and absolute ethanol (70 mL) and heated to 80 °C.

  • A mixture of 2-chloro-3-oxo-succinic acid diethyl ester (0.099 mol) and 2-ethyl acrolein (0.119 mol) is then added.

  • The reaction mixture is maintained at 80 °C for 5 hours.

  • After 5 hours, the solvent is removed under reduced pressure.

  • The residue is dissolved in toluene (60 mL) and washed with water (2 x 10 mL) until neutral.

  • The organic phase is dried, filtered, and concentrated to yield this compound.

Hantzsch-type Synthesis using Ammonium Sulfamate

This protocol is based on a documented laboratory preparation.[4]

Precursors:

  • Diethyl 3-chloro-2-oxo-butanedioate

  • Ethacrolein

  • Ammonium sulfamate

  • Ethanol

Procedure:

  • A stirred mixture of ethacrolein (0.05 mol), diethyl 3-chloro-2-oxo-butanedioate (0.05 mol), and ammonium sulfamate (0.135 mol) in ethanol (37 mL) is heated at reflux.

  • The mixture is refluxed for 15 hours.

  • After cooling to room temperature, the solvent is removed by distillation under reduced pressure.

  • The residue is treated with water and extracted with ethyl acetate.

  • The organic phase is separated, concentrated in vacuo, and the residue is purified by column chromatography on silica gel.

Esterification of 5-ethyl-2,3-pyridinedicarboxylic acid (Direct Method)

This protocol outlines a direct esterification process.[5]

Precursors:

  • 5-ethyl-2,3-pyridinedicarboxylic acid

  • Ethanol

  • Toluene

  • Concentrated sulfuric acid

Procedure:

  • 5-ethyl-2,3-pyridinedicarboxylic acid, ethanol, toluene, and concentrated sulfuric acid are added to a reaction flask fitted with a rectifying tower and a water segregator.

  • The mixture is heated to reflux to facilitate water separation.

  • Heating is stopped when no more water is separated.

  • The mixture is cooled, and the organic phase is washed with water until neutral.

  • The product is obtained after distillation under reduced pressure.

Visualizing the Synthesis and Application

The following diagrams illustrate the experimental workflows for the synthesis of this compound and the signaling pathway it influences through its derivative, imazethapyr.

G cluster_0 Hantzsch-type Synthesis (Ammonium Acetate) Precursors (M1, 2-ethyl acrolein, NH4OAc, Ethanol) Precursors (M1, 2-ethyl acrolein, NH4OAc, Ethanol) Heating (80 C, 5h) Heating (80 C, 5h) Precursors (M1, 2-ethyl acrolein, NH4OAc, Ethanol)->Heating (80 C, 5h) Solvent Removal Solvent Removal Heating (80 C, 5h)->Solvent Removal Extraction & Washing Extraction & Washing Solvent Removal->Extraction & Washing Final Product Final Product Extraction & Washing->Final Product

Caption: Workflow for Hantzsch-type synthesis with ammonium acetate.

G cluster_1 Esterification (Direct) Precursors (Acid, Ethanol, Toluene, H2SO4) Precursors (Acid, Ethanol, Toluene, H2SO4) Reflux & Water Separation Reflux & Water Separation Precursors (Acid, Ethanol, Toluene, H2SO4)->Reflux & Water Separation Washing Washing Reflux & Water Separation->Washing Distillation Distillation Washing->Distillation Final Product Final Product Distillation->Final Product

Caption: Workflow for the direct esterification of 5-ethyl-2,3-pyridinedicarboxylic acid.

This compound is a crucial precursor for imidazolinone herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[7][8][9] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are vital for protein synthesis and plant growth.[10][11][12][13]

G cluster_2 Imidazolinone Herbicide Mode of Action Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Imazethapyr Imazethapyr (from Precursor) Imazethapyr->ALS_Enzyme Inhibition

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by imazethapyr.

References

A Comparative Guide to the Environmental Impact of Glyphosate Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the environmental impacts associated with the primary industrial synthesis routes of glyphosate, the world's most widely used herbicide. By presenting quantitative data, detailed methodologies, and process visualizations, this document aims to inform sustainable chemistry and process development efforts.

Introduction to Glyphosate Synthesis

Glyphosate, or N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide crucial to modern agriculture. Its synthesis on an industrial scale is dominated by two primary chemical pathways: the Iminodiacetic Acid (IDA) route and the Glycine route. While both effectively produce glyphosate, their environmental footprints differ significantly in terms of raw material consumption, energy usage, and waste generation.[1][2] Greener alternatives, employing biocatalysis or synthetic biology, are also emerging but are less established at a commercial scale.[1]

Key Synthesis Routes

  • Iminodiacetic Acid (IDA) Route: This pathway is a prevalent method for glyphosate production.[1] It typically involves the phosphonomethylation of iminodiacetic acid. The IDA itself can be produced through different precursors, such as diethanolamine (DEA) or hydrogen cyanide (HCN), leading to process variations with distinct environmental profiles.[3] The final step is the oxidation of the N-phosphonomethyliminodiacetic acid (PMIDA) intermediate to yield glyphosate.[3]

  • Glycine Route: The Glycine route is another major commercial process, particularly prominent in China, accounting for a significant share of the country's output.[3][4] This method starts with glycine, which reacts with dimethyl phosphite (DMP) or phosphorus trichloride and formaldehyde.[2][3] The process is often conducted as a one-pot synthesis, followed by hydrolysis to produce the final glyphosate product.[3][4]

Quantitative Environmental Impact Comparison

The following table summarizes key quantitative metrics for different glyphosate synthesis routes based on a mass balance analysis of commercial-scale production processes in China. The data highlights the trade-offs between the routes in terms of material efficiency and waste generation.

MetricHCN Process (IDA Route)DEA Process (IDA Route)Glycine ProcessUnit
Material Consumption
Methane (CH4)562-- kg/t PMG
Phosphorous (P)292292289 kg/t PMG
Formaldehyde (HCHO)314314390 kg/t PMG
Ammonia (NH3)2189-324 kg/t PMG
Diethanolamine (DEA)-772- kg/t PMG
Glycine--562 kg/t PMG
Energy Consumption 0.160.050.11Energy consumption per glyphosate output
Waste & Emissions
E Factor (Total Waste/Product)4.32.53.3 kg/kg
Carbon in Waste0.050.160.11Elemental carbon in waste per glyphosate output
Nitrogen in Waste0.050.160.11Elemental nitrogen in waste per glyphosate output

Data sourced from a mass balance analysis of three commercial process alternatives in China. PMG refers to N-(phosphonomethyl)glycine (glyphosate). The energy consumption and waste metrics are presented as ranked values in the source document, here represented numerically for comparison.[3] A separate cradle-to-gate life cycle analysis reported a cumulative energy demand of 181 MJ HHV/kg for glyphosate production, though the specific synthesis route was a composite model.[5]

Experimental Protocols

The data presented in the comparison table is derived from a systemic, commercial-scale analysis that couples mass balance with a multi-criteria decision method. The methodology is outlined as follows:

1. Process Selection and Data Collection:

  • Three major commercialized glyphosate production processes in China were selected for analysis: the HCN process (an IDA route), the DEA process (an IDA route), and the Glycine process.

  • Process flow diagrams and technical parameters were established based on representative patents and industrial production data.

2. Mass Balance Analysis:

  • A comprehensive mass balance was conducted for each synthesis route, starting from raw materials to the final product (glyphosate) and all associated byproducts and waste streams.

  • The analysis quantified the consumption of key raw materials (e.g., methane, ammonia, diethanolamine, glycine, phosphorus sources) required to produce one metric ton of glyphosate.

  • The total mass of waste generated per unit of product was calculated to determine the E-factor (Environmental Factor), a key metric in green chemistry.

3. Multi-Criteria Assessment:

  • Seven assessment criteria were established to evaluate the "greenness" of each route: mass intensity, efficiency of carbon, nitrogen, phosphorous, and chlorine utilization, energy consumption, nature of industrial waste, and cost of raw materials.

  • Sixteen specific metrics were defined under these criteria. For example, "Nature of Waste" was quantified by the amount of elemental carbon and nitrogen in the waste streams per ton of glyphosate produced.

  • A multi-criteria decision method was applied to rank the overall environmental performance of the three alternatives in an aggregated manner.

This systemic approach allows for a holistic comparison of the different routes, moving beyond simple yield calculations to incorporate a broader range of environmental and efficiency indicators.[3]

Visualization of Synthesis Pathways

The following diagram illustrates the generalized workflows for the Iminodiacetic Acid (IDA) and Glycine synthesis routes, highlighting the key precursor materials and intermediate steps.

G Comparative Workflow of Glyphosate Synthesis Routes cluster_IDA Iminodiacetic Acid (IDA) Route cluster_Glycine Glycine Route IDA_precursors Precursors (e.g., HCN or Diethanolamine) IDA_synthesis Synthesis of Iminodiacetic Acid (IDA) IDA_precursors->IDA_synthesis PMIDA_synthesis Phosphonomethylation IDA_synthesis->PMIDA_synthesis IDA Oxidation Oxidation PMIDA_synthesis->Oxidation PMIDA Glyphosate_product Glyphosate Oxidation->Glyphosate_product Glycine_precursors Precursors (Glycine, PCl3, Formaldehyde) Mannich_reaction Mannich-type Reaction (One-pot synthesis) Glycine_precursors->Mannich_reaction Hydrolysis Hydrolysis Mannich_reaction->Hydrolysis Hydrolysis->Glyphosate_product

Caption: Key stages of the IDA and Glycine routes for glyphosate synthesis.

References

Safety Operating Guide

Proper Disposal of Diethyl 5-ethylpyridine-2,3-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in pharmaceutical synthesis. Adherence to these procedures is essential for protecting laboratory personnel and the environment.

The primary recommended method for the disposal of this compound is incineration. This should be carried out in a chemical incinerator equipped with an afterburner and scrubber.[1] It is imperative to engage a licensed professional waste disposal service for this purpose.[1]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. For higher-level protection, use appropriate respirator cartridges (e.g., type ABEK-P2).[1]To avoid inhalation of vapors.[1][2]

Hazard and Disposal Summary

Due to the lack of specific toxicological data for this compound, the following information is extrapolated from data on related pyridine compounds. This substance should be handled as hazardous waste.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[3]Avoid direct contact and inhalation. Use appropriate PPE.[4]
Skin Irritation May cause skin irritation.[3]Wear protective gloves and clothing.[4]
Eye Irritation May cause serious eye irritation.[3]Wear eye protection.[4]
Flammability May be a flammable liquid and vapor.[5]Keep away from heat, sparks, and open flames.[4]
Environmental Hazard Do not let the product enter drains.[1]Prevent contamination of soil and water.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2][3]

  • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents and acids.[2][6]

2. Waste Collection and Labeling:

  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[3]

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3. Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3]

  • The storage area should be away from direct sunlight, heat, sparks, and other sources of ignition.[6]

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[2]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

  • Collect the absorbed material and any contaminated cleaning materials into a labeled hazardous waste container.[3]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

  • The primary disposal method should be incineration at a licensed facility.[1][7]

Disposal Workflow

A Waste Generation (this compound and contaminated materials) B Segregate Waste (Keep separate from incompatible materials) A->B C Collect in Labeled Container ('Hazardous Waste', full chemical name) B->C D Store in Secure Area (Well-ventilated, away from ignition sources) C->D E Contact EHS or Licensed Contractor D->E F Transport to Disposal Facility E->F G Incineration (Chemical incinerator with afterburner and scrubber) F->G

Caption: Disposal workflow for this compound.

It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations. The information provided here is intended as a guide and should be supplemented with institution-specific protocols.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Diethyl 5-ethylpyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense. The following table summarizes the required equipment.

Protection Type Specific Equipment Standards and Remarks
Eye/Face Protection Safety glasses with side shields or goggles.[1] A face shield may be necessary in situations with a higher risk of splashing.[1][2]Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[3]Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations.[4]
Skin and Body Protection Laboratory coat.[5] Protective clothing and boots should be worn as required by the situation.[2]Wear appropriate protective clothing to prevent skin exposure.[6]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[5][7] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • The recommended storage temperature is between 2-8°C.[5][8]

  • Protect from moisture and direct sunlight.[5]

2. Handling and Use:

  • Always handle this chemical within a well-ventilated area or a certified chemical fume hood.[5][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Avoid all direct contact with skin and eyes.[5][7]

  • Do not breathe in vapors, mists, or gases.[4]

  • Wash hands thoroughly after handling the substance.[1]

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wear the appropriate PPE as detailed above.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[1][4]

  • Prevent the spilled chemical from entering drains or waterways.[1][4]

4. Disposal:

  • Dispose of waste material through a licensed and approved waste disposal company.[1][4]

  • Contaminated packaging should be disposed of as unused product.[4]

  • Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration.[4] Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][6] Remove contaminated clothing.[2] If skin irritation persists, consult a physician.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse the mouth with water and seek immediate medical attention.[4]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_receipt_storage Receiving & Storage cluster_handling Handling cluster_spill_disposal Spill & Disposal receipt Receive & Inspect Container storage Store in Cool, Dry, Well-Ventilated Area (2-8°C) receipt->storage If OK ppe Don Appropriate PPE storage->ppe fume_hood Work in Fume Hood or Well-Ventilated Area ppe->fume_hood experiment Perform Experiment fume_hood->experiment disposal Dispose via Licensed Waste Company experiment->disposal spill Spill Occurs contain Contain & Absorb with Inert Material spill->contain collect Collect in Sealed Container contain->collect collect->disposal

Caption: Workflow for Handling this compound.

References

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Diethyl 5-ethylpyridine-2,3-dicarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.